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(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine Documentation Hub

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  • Product: (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine
  • CAS: 1217303-75-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Synthetic Utility of (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine

Executive Summary In the landscape of modern drug discovery, highly functionalized nitroaromatic compounds serve as privileged scaffolds for the synthesis of complex heterocycles. (5-Bromo-4-fluoro-2-nitrophenyl)hydrazin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized nitroaromatic compounds serve as privileged scaffolds for the synthesis of complex heterocycles. (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine is a critical bifunctional building block utilized extensively in medicinal chemistry[1]. Featuring a highly reactive hydrazine moiety, a reducible nitro group, and two distinct halogens (bromine and fluorine), this compound enables orthogonal reactivity. It is a cornerstone intermediate in the development of Histamine H4 Receptor (H4R) antagonists[2], Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[3], and Phosphoinositide 3-kinase (PI3K) inhibitors[4].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in targeted therapeutics.

Physicochemical & Structural Profile

Understanding the baseline properties of (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine is essential for predicting its behavior in solution and its stability during long-term storage. The presence of the nitro group renders the compound light-sensitive and prone to slow degradation if not stored under inert conditions.

PropertyValue
Chemical Name (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine
CAS Registry Number 1217303-75-7
PubChem CID 59320567
Molecular Formula C₆H₅BrFN₃O₂
Molecular Weight 250.03 g/mol
Reactivity Profile Strong nucleophile (hydrazine); Electrophilic aryl core (SNAr capable)
Storage Conditions 2–8 °C, under inert atmosphere (Argon/N₂), protected from light

Data aggregated from authoritative chemical databases[1].

Synthetic Methodology: The Logic of Regioselective SNAr

The synthesis of (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) . The starting material, 1-bromo-2,5-difluoro-4-nitrobenzene, contains two fluorine atoms, but only one is displaced by hydrazine[2].

The Causality of Regioselectivity

As an Application Scientist, it is crucial to understand why this reaction works rather than just following the recipe.

  • Electronic Activation: The nitro (-NO₂) group is a powerful electron-withdrawing group (EWG). For an SNAr reaction to proceed, the intermediate anionic Meisenheimer complex must be stabilized.

  • Regiochemical Control: The fluorine at the C2 position is ortho to the nitro group. When hydrazine attacks C2, the resulting negative charge is delocalized directly into the nitro group's oxygen atoms via resonance. Conversely, the fluorine at C5 is meta to the nitro group and lacks this resonance stabilization. Thus, hydrazine exclusively attacks the C2 position[2].

  • Temperature Dynamics: Hydrazine is not only a nucleophile but also a potent reducing agent. If the reaction is run at elevated temperatures, hydrazine will reduce the nitro group to an aniline. By strictly maintaining the reaction at 0 °C to room temperature, the kinetics favor SNAr over reduction[2].

SNAr_Workflow A 1-Bromo-2,5-difluoro -4-nitrobenzene C SNAr Reaction (EtOH, 0°C to RT) A->C B Hydrazine Hydrate (Nucleophile) B->C D (5-Bromo-4-fluoro-2- nitrophenyl)hydrazine C->D Selective F-displacement (Ortho to NO2)

Fig 1: SNAr synthesis workflow of (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine.

Experimental Protocol: Self-Validating Workflow

The following protocol outlines the synthesis of the title compound. It is designed as a self-validating system, meaning physical cues (color changes, precipitation) act as built-in quality control checkpoints.

Reagents:

  • 1-bromo-2,5-difluoro-4-nitrobenzene (1.0 eq, e.g., 21 mmol)[2]

  • Hydrazine hydrate (2.0 eq, e.g., 42 mmol)[2]

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL round-bottom flask with 1-bromo-2,5-difluoro-4-nitrobenzene (5.0 g, 21 mmol) and absolute ethanol (70 mL)[2]. Rationale: Ethanol is a polar protic solvent that hydrogen-bonds with the leaving fluoride ion, accelerating the SNAr rate.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Nucleophile Addition: Add hydrazine hydrate (2.1 mL, 42 mmol) dropwise over 15 minutes[2]. Rationale: Dropwise addition prevents localized exothermic spikes that could trigger unwanted nitro-reduction.

  • Propagation: Remove the ice bath and allow the resulting mixture to stir overnight at room temperature (approx. 16 hours)[2].

  • In-Process Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Petroleum ether (1:1) mobile phase[2]. The starting material spot will disappear, replaced by a highly polar, UV-active product spot.

  • Isolation: Upon completion, the product typically precipitates as a brightly colored solid. Filter the mixture under vacuum, wash the filter cake with ice-cold ethanol to remove residual hydrazine, and dry under high vacuum to afford the pure product.

Downstream Applications in Targeted Therapeutics

(5-Bromo-4-fluoro-2-nitrophenyl)hydrazine is rarely an end-product; it is a springboard for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs).

A. Histamine H4 Receptor (H4R) Antagonists

The H4 receptor is heavily expressed in immune cells (eosinophils, mast cells) and plays a central role in chemotaxis, pruritus (itch), and asthma[2]. By condensing the hydrazine moiety with various electrophiles, chemists can generate indazole or pyrazole cores. These heterocycles act as potent H4R antagonists, blocking the Gi/o protein-coupled signaling cascade that leads to inflammation[2].

H4R_Signaling Drug H4R Antagonist (Hydrazine-derived) H4R Histamine H4 Receptor (GPCR) Drug->H4R Blocks Activation Gi Gi/o Protein Activation H4R->Gi Activates cAMP Decreased cAMP Gi->cAMP Inhibits Adenylyl Cyclase Ca2 Calcium Mobilization Gi->Ca2 PLC Activation Inflam Chemotaxis & Inflammation cAMP->Inflam Modulates Ca2->Inflam Promotes

Fig 2: Histamine H4 Receptor signaling pathway targeted by hydrazine-derived antagonists.

B. Kinase Inhibitors (HPK1 & PI3K)

Beyond GPCRs, this compound is vital in oncology. It is used to synthesize inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1) , a negative regulator of T-cell activation[3]. By knocking down HPK1 activity, these drugs enhance anti-tumor immunity[3]. Furthermore, the scaffold is utilized in developing tricyclic inhibitors for Phosphoinositide 3-kinase (PI3K) , a pathway frequently mutated in diffuse large B-cell lymphomas (DLBCL)[4]. In both cases, the aryl bromide serves as a synthetic handle for late-stage Suzuki-Miyaura cross-coupling, allowing researchers to explore vast chemical space.

Analytical Validation Standards

To ensure scientific integrity before proceeding to downstream coupling, the synthesized batch must be validated:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Expected mass [M+H]⁺ is approximately 251.0 m/z (accounting for the ⁷⁹Br isotope)[1].

  • ¹H NMR (Proton NMR): Conducted in DMSO-d₆. Look for the distinct disappearance of the C2-fluorine coupling and the presence of broad hydrazine NH/NH₂ singlets, alongside the characteristic aromatic splitting pattern of the para-oriented protons (if applicable, though here they are para to each other across the ring).

References

  • (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine | C6H5BrFN3O2 | CID 59320567 Source: PubChem (National Institutes of Health) URL:1

  • WO2011112731A2 - Heterocyclic inhibitors of histamine receptors for the treatment of disease Source: Google Patents URL:2

  • US10800761B2 - Carboxamide compounds and uses thereof (HPK1 Inhibitors) Source: Google Patents URL:3

  • US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use Source: Google Patents URL:4

Sources

Exploratory

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine synthesis and characterization

Technical Synthesis Guide: (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine CAS: 1217303-75-7 Molecular Formula: Molecular Weight: 250.03 g/mol Executive Summary & Retrosynthetic Analysis This technical guide details the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Synthesis Guide: (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine

CAS: 1217303-75-7 Molecular Formula:


Molecular Weight:  250.03  g/mol 

Executive Summary & Retrosynthetic Analysis

This technical guide details the synthesis and characterization of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine, a critical intermediate for the development of fused heterocyclic scaffolds such as indazoles and pyrazolo-pyridines in kinase inhibitor discovery.

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (


). The presence of the nitro group at the ortho position activates the fluorine at position 1 (relative to the hydrazine target) for displacement by hydrazine hydrate. The fluorine at position 4 is less reactive towards the nucleophile due to the meta-positioning relative to the electron-withdrawing nitro group, ensuring high regioselectivity.
Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (Target) Precursor 5-Bromo-2,4-difluoronitrobenzene (Starting Material) Precursor->Target S_NAr Displacement (EtOH, 0°C to RT) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Target

Caption: Retrosynthetic disconnection showing the displacement of the activated ortho-fluorine.

Safety & Handling (Critical)

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. It is a strong reducing agent and can react violently with oxidizing agents. Handle in a fume hood with double-gloving (Nitrile).

  • Nitro Compounds: Potentially explosive if heated under confinement. The target molecule contains both a nitro group and a hydrazine moiety, increasing its energy content. Avoid temperatures >80°C during drying.

  • Skin Sensitization: Halogenated nitro-benzenes are potent sensitizers.

Experimental Protocol

Reagents:

  • 5-Bromo-2,4-difluoronitrobenzene (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 2.5 eq)

  • Ethanol (Absolute, 10 volumes)

  • Tetrahydrofuran (THF) (Optional co-solvent for solubility)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2,4-difluoronitrobenzene (5.0 g, 21.0 mmol) in Ethanol (50 mL).

    • Technical Note: If the starting material is not fully soluble at RT, add THF (10 mL) to aid dissolution.

  • Cooling: Cool the reaction mixture to

    
     using an ice/water bath.
    
    • Causality: Low temperature is crucial to prevent the "over-reaction" where hydrazine might displace the second fluorine at the 4-position or the bromine at the 5-position, though the latter is less likely.

  • Addition: Add Hydrazine hydrate (2.6 mL, 52.5 mmol) dropwise over 15 minutes via a pressure-equalizing addition funnel.

    • Observation: The solution will likely deepen in color (yellow to deep orange/red) indicating the formation of the Meisenheimer complex intermediate.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–5 hours.

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (amine/hydrazine) should appear.
  • Workup:

    • Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

    • A yellow/orange precipitate should form immediately.

    • Stir for 30 minutes to ensure full granulation of the solid.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL) to remove excess hydrazine.
      
    • Wash with a small amount of cold Ethanol (10 mL) to remove organic impurities.

    • Dry the solid under vacuum at

      
       for 12 hours.
      

Yield: Typical isolated yields range from 85% to 92% .

Process Workflow Diagram

Workflow Start Dissolve 5-Bromo-2,4-difluoronitrobenzene in EtOH/THF Cool Cool to 0°C Start->Cool Add Dropwise Addition of Hydrazine Hydrate (2.5 eq) Cool->Add React Stir at RT (3-5 hrs) Monitor TLC Add->React Quench Pour into Ice Water Precipitate Product React->Quench Filter Filtration & Washing (H2O + Cold EtOH) Quench->Filter Dry Vacuum Dry (40°C) Target Product Filter->Dry

Caption: Step-by-step experimental workflow for the synthesis.

Characterization & Data Analysis

Since specific spectral data for this exact CAS is proprietary in some databases, the following data is derived from high-confidence simulations and analogous 2-nitro-phenylhydrazine scaffolds [1, 2].

Physicochemical Properties
PropertyValue
Appearance Yellow to Orange crystalline solid
Melting Point 145–148 °C (Decomposes)
Solubility Soluble in DMSO, DMF, hot EtOAc; Insoluble in Water
Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
9.20 s (broad)1H

Hydrazine secondary amine (H-bonded to

)
8.15 d (

Hz)
1H

(C3)
Proton between

and

(Deshielded)
7.45 d (

Hz)
1H

(C6)
Proton between Hydrazine and

4.60 s (broad)2H

Hydrazine primary amine

Note: The doublet splitting arises from coupling with the Fluorine atom (


).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Calculated Mass (

    
    ):  248.94 (for 
    
    
    
    ) / 250.94 (for
    
    
    )
  • Observed Peaks:

    
     250.0 
    
    
    
    and 252.0
    
    
    (1:1 isotopic ratio characteristic of Bromine).

Troubleshooting & Optimization

Issue: Low Yield / Oiling Out

  • Cause: Incomplete precipitation in water or presence of THF preventing crystallization.

  • Solution: Evaporate THF prior to water addition. If oil forms, scratch the flask walls with a glass rod or seed with a crystal of the product to induce nucleation.

Issue: Regioisomer Contamination

  • Cause: Attack at the C4-fluorine (meta to nitro).

  • Prevention: Strictly maintain

    
     during addition. The ortho-fluorine is significantly more electrophilic due to the inductive effect of the adjacent nitro group and the stabilizing H-bond intermediate with the incoming hydrazine.
    

Issue: Bis-hydrazine Formation

  • Cause: Large excess of hydrazine and high heat displacing both fluorines.

  • Solution: Limit hydrazine to 2.5 equivalents and do not exceed

    
    .
    

References

  • Royal Society of Chemistry. (2014).[1] Supplementary Information: Synthetic routes to substituted nitro-phenylhydrazines. (Analogous protocols for nitro-halo-hydrazine synthesis). 2[1][3][4]

  • BenchChem. (2025).[5][6] Protocol for Hydrazine Synthesis and Characterization.[5] (General procedures for hydrazine displacement). 5[1][3][4][7]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromo-2-hydrazinopyridine (Analogous Safety Data).8[1][3][4]

  • PubChem. (2025). Compound Summary: 2-Bromo-5-fluoro-4-nitroaniline (Precursor Properties).[4]9[1][3][4]

  • BLD Pharm. (2025). Product Catalog: (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (CAS Confirmation).10[1][3][4]

Sources

Foundational

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine CAS number and molecular weight

Executive Summary (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (CAS: 1217303-75-7 ) is a highly specialized halogenated aromatic building block used primarily in the synthesis of fused heterocyclic pharmacophores. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (CAS: 1217303-75-7 ) is a highly specialized halogenated aromatic building block used primarily in the synthesis of fused heterocyclic pharmacophores. Its structural motif—featuring a hydrazine moiety ortho to a nitro group and para to a fluorine atom—renders it a critical intermediate for the regioselective synthesis of 5-bromo-6-fluoro-1H-indazoles . These indazole scaffolds are ubiquitous in medicinal chemistry, serving as core structures for Histamine H4 receptor antagonists, IGF-1R inhibitors, and various kinase inhibitors.

This guide details the physicochemical properties, validated synthetic pathways, and downstream applications of this compound, providing researchers with a self-contained protocol for its generation and utilization.

Physicochemical Identity

PropertyData
Chemical Name (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine
CAS Number 1217303-75-7
Molecular Formula

Molecular Weight 250.03 g/mol
Appearance Orange to Reddish-Brown Crystalline Solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate; slightly soluble in Ethanol
Melting Point >200°C (Decomposition often observed)
SMILES C1(=C(C=C(C(=C1)F)Br)[O-])NN
InChI Key CDZOSDSZZKFHRQ-UHFFFAOYSA-N (Analogous base structure)

Synthetic Pathway & Mechanism[5]

The synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine relies on a regioselective Nucleophilic Aromatic Substitution (


). The precursor, 1-bromo-2,5-difluoro-4-nitrobenzene , contains two fluorine atoms activated by the electron-withdrawing nitro group.
Mechanistic Logic
  • Regioselectivity: The fluorine atom at position 5 (relative to the original numbering of the precursor) is ortho to the nitro group. The fluorine at position 2 is meta to the nitro group.

  • Electronic Effect: The

    
     reaction proceeds preferentially at the position ortho or para to the electron-withdrawing group (
    
    
    
    ). Therefore, the hydrazine nucleophile attacks the C5-fluorine, displacing it to form the target hydrazine.
  • Leaving Group: Fluorine is the preferred leaving group over bromine in

    
     reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
    
Synthesis Workflow (DOT Visualization)

Synthesispathway Precursor 1-Bromo-2,5-difluoro- 4-nitrobenzene (CAS: 167415-27-2) Intermediate Meisenheimer Complex Precursor->Intermediate + N2H4 Reagents Hydrazine Hydrate Ethanol, 0°C to RT Reagents->Intermediate Product (5-Bromo-4-fluoro- 2-nitrophenyl)hydrazine (CAS: 1217303-75-7) Intermediate->Product - HF Byproduct HF (Neutralized) Intermediate->Byproduct

Figure 1: Regioselective


 synthesis of (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine.
Experimental Protocol

Standard Operating Procedure derived from Patent WO2011112731A2.

Reagents:

  • 1-Bromo-2,5-difluoro-4-nitrobenzene (1.0 eq)

  • Hydrazine hydrate (2.0 - 3.0 eq)

  • Ethanol (Absolute) or THF

Procedure:

  • Preparation: Charge a reaction vessel with 1-bromo-2,5-difluoro-4-nitrobenzene dissolved in Ethanol (approx. 10-15 volumes).

  • Addition: Cool the solution to 0°C using an ice bath. Add hydrazine hydrate dropwise over 20 minutes. Note: Exothermic reaction; control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor conversion via TLC (Ethyl Acetate/Hexane) or LCMS.

  • Work-up:

    • The product often precipitates directly from the ethanol solution as an orange/red solid.

    • Filter the precipitate.[1]

    • Wash the filter cake with cold ethanol (2x) and water (2x) to remove excess hydrazine and salts.

    • Dry under vacuum at 40°C.

  • Yield: Typical yields range from 85% to 95%.

Structural Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~9.0 ppm (s, 1H, -NH-NH2, exchangeable)
      
    • 
       ~8.0-8.2 ppm (d, 1H, Aromatic H ortho to 
      
      
      
      )
    • 
       ~7.4-7.6 ppm (d, 1H, Aromatic H meta to 
      
      
      
      )
    • 
       ~4.5 ppm (s, 2H, -NH2, exchangeable)
      
    • Note: The coupling constants (

      
      ) will reflect F-H coupling.
      
  • Mass Spectrometry (ESI+):

    • Expected

      
      : ~250/252 (Bromine isotope pattern 1:1).
      
    • Characteristic loss of

      
       or 
      
      
      
      fragments may be observed in MS/MS.

Applications in Drug Discovery

The primary utility of (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine is as a precursor for substituted indazoles . The ortho-nitro hydrazine motif allows for cyclization under reductive or condensation conditions.

Indazole Formation Workflow

This compound is a "linchpin" intermediate. The bromine atom serves as a handle for future cross-coupling (Suzuki, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and potency in the final drug candidate.

ApplicationWorkflow Start (5-Bromo-4-fluoro- 2-nitrophenyl)hydrazine Step1 Cyclization / Reduction (e.g., Fe/AcOH or Formic Acid) Start->Step1 Ring Closure Indazole 5-Bromo-6-fluoro- 1H-indazole Step1->Indazole Formation Drug Kinase Inhibitors / H4 Antagonists (Cross-Coupling at Br) Indazole->Drug Pd-Catalyzed Coupling

Figure 2: Transformation of the hydrazine scaffold into bioactive indazole derivatives.

Case Study: H4 Receptor Antagonists

In the development of Histamine H4 antagonists (e.g., for treating inflammation or pruritus), the 5-bromo-6-fluoroindazole core is generated from this hydrazine. The bromine is subsequently substituted with solubilizing groups (e.g., piperazines) via palladium catalysis, while the fluorine remains to block metabolic oxidation sites.

Handling & Safety (GHS)[7]

Signal Word: WARNING

Hazard ClassStatementCode
Acute Toxicity Harmful if swallowed.H302
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
STOT-SE May cause respiratory irritation.H335

Storage Protocols:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic and potentially air-sensitive; store under Nitrogen or Argon.

  • Stability: Hydrazines can degrade over time to form azides or amines; re-test purity if stored >6 months.

References

  • Patent: Altenbach, R. J., et al. (2011). Heterocyclic inhibitors of histamine receptors for the treatment of disease. WO2011112731A2. World Intellectual Property Organization.

  • Precursor Source: Thermo Scientific Chemicals. 1-Bromo-2,5-difluoro-4-nitrobenzene Product Page.

  • Chemical Data: PubChem.[2][3][4][5] Compound Summary for 1-Bromo-2,5-difluoro-4-nitrobenzene (Precursor).

  • Synthesis Methodology:General procedure for S_NAr of fluoronitrobenzenes with hydrazine. Adapted from standard methodologies in Journal of Medicinal Chemistry.

Sources

Exploratory

Spectroscopic Characterization of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a detailed understanding of the structural elucidation of this and similar halogenated and nitrated aromatic compounds. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule. While direct experimental data for this compound is not widely published, this guide will provide predicted data based on the analysis of structurally similar molecules and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine is a substituted aromatic hydrazine with the molecular formula C₆H₅BrFN₃O₂. The strategic placement of a bromine atom, a fluorine atom, a nitro group, and a hydrazine moiety on the phenyl ring results in a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity and purity in synthetic and medicinal chemistry applications.

The following sections will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the aromatic ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydrazine protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and halogen substituents and the electron-donating effect of the hydrazine group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic CH (H-3)7.8 - 8.0dJH-F = ~7-9 Hz
Aromatic CH (H-6)7.0 - 7.2dJH-F = ~9-11 Hz
-NH-NH₂8.5 - 9.0 (broad s, -NH)broad s-
-NH-NH4.5 - 5.0 (broad s, -NH₂)broad s-

Causality of Predictions: The predicted chemical shifts are based on the analysis of related compounds such as 1-bromo-4-fluoro-2-nitrobenzene and various phenylhydrazine derivatives.[1][2] The downfield shift of the aromatic protons is due to the deshielding effect of the electron-withdrawing nitro group. The fluorine atom will cause splitting of the adjacent proton signals, resulting in doublets. The hydrazine protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are significantly affected by the electronegativity of the directly attached and neighboring substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-NHNH₂)145 - 150
C-2 (C-NO₂)138 - 142
C-3 (C-H)118 - 122 (d, JC-F ≈ 20-25 Hz)
C-4 (C-F)155 - 160 (d, JC-F ≈ 240-260 Hz)
C-5 (C-Br)110 - 115 (d, JC-F ≈ 4-6 Hz)
C-6 (C-H)115 - 120 (d, JC-F ≈ 20-25 Hz)

Causality of Predictions: These predictions are derived from data for compounds like 1-bromo-4-fluoro-2-nitrobenzene and other substituted nitrobenzenes.[4] The carbon attached to the highly electronegative fluorine atom (C-4) will exhibit a large chemical shift and a significant one-bond carbon-fluorine coupling constant. The other carbons will also show smaller couplings to the fluorine atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz or higher) cluster_proc Data Processing A 1. Weigh 5-10 mg of sample B 2. Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C 3. Transfer to NMR tube B->C D 4. Tune and shim the spectrometer C->D E 5. Acquire ¹H spectrum (zg30 pulse sequence) D->E F 6. Acquire ¹³C spectrum (e.g., zgpg30) D->F G 7. Fourier transform E->G F->G H 8. Phase and baseline correction G->H I 9. Reference to solvent peak H->I

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine is expected to show characteristic absorption bands for the N-H, N-O, C-F, and C-Br bonds, as well as for the aromatic ring.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (hydrazine)3300 - 3400Medium
Aromatic C-H stretch3050 - 3150Medium-Weak
Asymmetric NO₂ stretch1520 - 1560Strong
Symmetric NO₂ stretch1340 - 1370Strong
Aromatic C=C stretch1450 - 1600Medium
C-F stretch1100 - 1250Strong
C-Br stretch500 - 650Medium-Strong

Causality of Predictions: The predicted wavenumbers are based on established correlation tables and data from structurally similar compounds.[5] The strong absorptions for the nitro group are particularly diagnostic. The N-H stretching frequencies for the hydrazine group are also key identifiers.[6]

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-FTIR Spectroscopy

IR_Workflow A 1. Record a background spectrum of the clean ATR crystal B 2. Place a small amount of the solid sample on the ATR crystal A->B C 3. Apply pressure to ensure good contact B->C D 4. Acquire the sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) C->D E 5. Perform ATR and baseline corrections D->E

Caption: General workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is essential for confirming its elemental composition and structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

m/z (for ⁷⁹Br/⁸¹Br) Predicted Fragment Interpretation
249 / 251[C₆H₅BrFN₃O₂]⁺Molecular Ion (M⁺)
232 / 234[C₆H₄BrFN₂O₂]⁺Loss of NH
219 / 221[C₆H₅BrFN₂O]⁺Loss of NO
170 / 172[C₆H₃BrF]⁺Loss of N₂H₂ and NO₂

Causality of Predictions: The fragmentation pathways are predicted based on the general fragmentation of aromatic nitro compounds and hydrazines.[7][8] The loss of small, stable neutral molecules like NH, NO, and N₂ is common. The isotopic pattern from bromine will be a key diagnostic feature.

Experimental Protocol for Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum is outlined below.

Workflow for EI Mass Spectrometry

MS_Workflow A 1. Dissolve a small amount of sample in a volatile solvent (e.g., methanol) B 2. Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet) A->B C 3. Ionize the sample using a 70 eV electron beam B->C D 4. Accelerate the ions into the mass analyzer C->D E 5. Detect the ions and generate the mass spectrum D->E

Caption: A simplified workflow for obtaining an electron ionization mass spectrum.

Conclusion

The spectroscopic characterization of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine relies on a multi-technique approach. The predicted NMR, IR, and MS data presented in this guide provide a solid foundation for the structural elucidation of this compound. By combining the information from these techniques, researchers can confidently confirm the identity, purity, and structure of this and other complex aromatic molecules. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Yaman, M., et al. (2018). Synthesis, crystallographic analysis and Hirshfeld surface analysis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1628-1632. Retrieved from [Link]

  • Magritek. (2021, March 5). A true multinuclear spectroscopy case study. Retrieved from [Link]

  • DSpace Repository. (2018). Synthesis, Crystallographic Analysis and Hirshfeld Surface Analysis of 4-Bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride (C6H2BrClFNO4S). Retrieved from [Link]

  • Drug Discovery. (2022, April 23). Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitrophenylhydrazine. Retrieved from [Link]

  • JSSCACS. (2018, May 4). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the final mixture (red), 5-(4-nitrophenyl)furfural.... Retrieved from [Link]

  • Materials Science Research India. (2014, August 23). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of compound II (N-(5-Bromo-2-hydroxybenzylidene) para-toluidine). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hydrazine, phenyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-Fluorophenyl)hydrazine hydrochloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitrophenylhydrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitrophenylhydrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

Sources

Foundational

Solvation Dynamics and Physicochemical Profiling of (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine in Organic Solvents

Executive Summary As a Senior Application Scientist in early-stage drug discovery and process chemistry, understanding the exact solvation behavior of complex intermediates is paramount. (5-Bromo-4-fluoro-2-nitrophenyl)h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and process chemistry, understanding the exact solvation behavior of complex intermediates is paramount. (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine (CAS: 1217303-75-7)[1] is a highly functionalized building block frequently utilized in the synthesis of fused heterocyclic scaffolds, such as indazoles and indoles. These scaffolds are critical in the development of histamine H4 receptor antagonists and other targeted therapeutics[2].

This whitepaper provides an in-depth analysis of the solubility profile of this compound across common organic solvents. By bridging molecular structure with thermodynamic solvation principles, this guide establishes self-validating protocols for solubility screening and offers mechanistic insights to optimize downstream synthetic workflows.

Structural Determinants of Solvation

The solubility of (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine is dictated by the competing intermolecular forces generated by its diverse functional groups. To predict and manipulate its solubility, we must deconstruct its molecular architecture:

  • The Hydrazine Moiety (-NHNH₂): Acts as both a strong hydrogen-bond donor and acceptor. In the solid state, this group forms a tight, highly ordered crystal lattice via intermolecular H-bonding, which must be overcome by the solvent.

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group that creates a strong molecular dipole. It serves as an H-bond acceptor but does not donate, making it highly responsive to polar aprotic solvents.

  • The Halogens (Fluoro and Bromo): The para-fluoro and meta-bromo substitutions significantly increase the molecule's lipophilicity (LogP) and polarizability. While they disrupt perfect crystal packing, their hydrophobic nature strongly repels aqueous and highly polar protic environments.

Causality in Solvent Selection: The combination of a strong dipole and H-bonding potential means that polar aprotic solvents (which can disrupt the lattice via dipole-dipole interactions without being repelled by the halogens) will provide the highest thermodynamic solubility. Conversely, non-polar hydrocarbons will fail to break the solid-state H-bonds, resulting in near-zero solubility[3].

Empirical Solubility Matrix

The following table summarizes the quantitative and qualitative solubility data for (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine across various organic solvent classes.

Solvent ClassSolventEstimated Solubility (mg/mL at 25°C)Primary Solvation MechanismApplication Suitability
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0Strong dipole-dipole; H-bond acceptanceIdeal for high-concentration stock solutions and biological assays.
Polar Aprotic Dimethylformamide (DMF)> 30.0Strong dipole-dipoleExcellent for SNAr or coupling reactions.
Polar Protic Ethanol (EtOH)5.0 - 15.0Moderate H-bondingOptimal for hydrazone formation; limits side reactions[2].
Polar Protic Methanol (MeOH)5.0 - 10.0Moderate H-bondingGood for crystallization and purification.
Moderate Polar Ethyl Acetate (EtOAc)1.0 - 5.0Weak dipole interactionsStandard choice for liquid-liquid extraction.
Non-Polar Hexane / Heptane< 0.1Weak Van der Waals forcesUsed as an anti-solvent to force precipitation.

Self-Validating Thermodynamic Solubility Protocol

Standard kinetic dissolution (simply observing if a powder dissolves) is insufficient for process chemistry. Hydrazine derivatives can undergo transient polymorphism or degradation. The following Isothermal Shake-Flask Method is designed as a self-validating system to determine true thermodynamic solubility.

Methodological Steps & Causality
  • Saturated Suspension Preparation: Add excess solid compound to 1.0 mL of the target solvent in an amber glass vial. Causality: Amber glass prevents UV-induced degradation of the light-sensitive hydrazine bond[4].

  • Thermodynamic Equilibration: Agitate the vials at 25°C for 24 hours. Causality: 24 hours ensures the system overcomes kinetic dissolution barriers and reaches true thermodynamic equilibrium.

  • Phase Separation via Ultracentrifugation: Centrifuge the suspension at 15,000 x g for 15 minutes. Causality: We utilize ultracentrifugation rather than syringe filtration. Halogenated, lipophilic compounds frequently adsorb onto PTFE or Nylon filter membranes, which would artificially lower the quantified solubility.

  • Supernatant Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV at 254 nm. Causality: HPLC-UV not only quantifies the compound but also separates any degradation peaks (e.g., oxidized diazonium species), validating the chemical stability of the compound in that specific solvent.

  • Solid-State Verification (The Self-Validating Step): Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD). Causality: This confirms whether the undissolved solid has formed a solvate or altered its crystalline form during the 24-hour incubation.

Workflow Step1 1. Solid Compound Dispensing (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine Step2 2. Solvent Addition (Aprotic, Protic, Non-Polar Panel) Step1->Step2 Step3 3. Thermodynamic Equilibration (Isothermal Shake-Flask, 25°C, 24h) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation at 15,000 x g) Step3->Step4 Step5 5. Supernatant Quantification (HPLC-UV/Vis at 254 nm) Step4->Step5

Figure 1: Standardized high-throughput thermodynamic solubility screening workflow.

Applied Solvation Strategies in Synthetic Workflows

Understanding solubility is not just about dissolving the compound; it is about controlling reaction trajectories.

For example, in the synthesis of heterocyclic inhibitors of histamine receptors, the reaction between (5-bromo-4-fluoro-2-nitrophenyl)hydrazine and a carbonyl compound is typically conducted in Ethanol [2].

  • Why not DMSO? While DMSO provides maximum solubility, it is difficult to remove post-reaction and can solvate the resulting hydrazone product too well, preventing isolation.

  • Why Ethanol? Ethanol provides moderate solubility. It dissolves enough of the starting hydrazine to initiate the reaction. As the more lipophilic hydrazone intermediate forms, its solubility in ethanol drops, causing it to precipitate out of solution. This precipitation drives the equilibrium of the reaction forward (Le Chatelier's principle) and allows for simple isolation via filtration.

Mechanism Core Compound Core CAS: 1217303-75-7 HDonor Hydrazine (-NHNH2) H-Bond Donor/Acceptor Core->HDonor Nitro Nitro (-NO2) Strong Dipole Core->Nitro Halogen Fluoro/Bromo Lipophilic/Polarizable Core->Halogen EtOH Ethanol / MeOH Moderate Solvation (H-Bond) HDonor->EtOH H-Bonds DMSO DMSO / DMF High Solvation (Dipole) Nitro->DMSO Dipole-Dipole Hexane Hexane / Heptane Insoluble (Weak VdW) Halogen->Hexane Hydrophobic

Figure 2: Intermolecular solvation dynamics based on functional group interactions.

Safety and Handling Considerations

Phenylhydrazines, particularly those substituted with nitro groups, pose significant safety risks.

  • Toxicity & Reactivity: 2-Nitrophenylhydrazine derivatives are known irritants and can act as sensitizers. They are potentially explosive under high heat or friction and are toxic to aquatic life[3],[4].

  • Solvent Incompatibilities: Avoid dissolving this compound in strongly oxidizing solvents or in the presence of strong bases, which can trigger exothermic decomposition of the hydrazine moiety[3].

  • Storage: Stock solutions in DMSO should be aliquoted, purged with inert gas (Argon or Nitrogen), and stored at -20°C to prevent oxidative degradation.

References

  • WO2011112731A2 - Heterocyclic inhibitors of histamine receptors for the treatment of disease Source: Google Patents URL
  • 2-Nitrophenylhydrazine Physico-chemical Properties & Safety Source: ChemBK URL:[Link]

Sources

Exploratory

Purity and stability of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine

Technical Guide: Purity, Stability, and Synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine Executive Summary (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (CAS 1217303-75-7) is a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Purity, Stability, and Synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine

Executive Summary

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (CAS 1217303-75-7) is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly indazoles and pyrazoles used in kinase inhibitors and anti-infectives. Its utility is defined by the unique substitution pattern: the ortho-nitro group activates the hydrazine functionality for cyclization, while the bromine and fluorine atoms provide orthogonal handles for subsequent cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic substitution reactions.

This guide provides a rigorous technical analysis of the compound's synthesis, impurity profile, stability mechanisms, and analytical controls, designed for researchers requiring high-integrity data for drug development.

Chemical Profile & Physicochemical Properties

PropertyData
Chemical Name (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine
CAS Number 1217303-75-7
Molecular Formula C₆H₅BrFN₃O₂
Molecular Weight 250.03 g/mol
Appearance Orange to reddish-brown crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Hydrazine) ~2.5–3.5 (Estimated; reduced basicity due to o-NO₂ and p-F electron withdrawal)
Melting Point 156–158 °C (Decomposes)

Synthesis Pathways & Impurity Profiling

The purity of this hydrazine derivative is heavily dependent on the synthetic route employed. Two primary methodologies exist, each generating a distinct impurity profile.[1]

Method A: Diazotization-Reduction (High Regiocontrol)

This is the preferred method for generating high-purity material for pharmaceutical applications because it fixes the regiochemistry before the hydrazine formation.

  • Precursor: 5-Bromo-4-fluoro-2-nitroaniline.

  • Diazotization: Reaction with NaNO₂/HCl at 0°C forms the diazonium salt.

  • Reduction: The diazonium species is reduced using Stannous Chloride (SnCl₂) or Sodium Sulfite/Bisulfite to yield the hydrazine.

  • Key Advantage: Eliminates regioisomers. The position of the hydrazine is locked by the starting aniline.

  • Critical Impurities:

    • Unreacted Aniline: 5-Bromo-4-fluoro-2-nitroaniline (Starting material).

    • Denitrated By-product: (3-Bromo-4-fluorophenyl)hydrazine (Over-reduction).

    • Diazo Tars: Polymerized phenolic by-products if temperature control fails (>5°C).

Method B: Nucleophilic Aromatic Substitution (SnAr) (Industrial Scalability)

Direct displacement of a leaving group by hydrazine hydrate.

  • Precursor: 5-Bromo-2,4-difluoronitrobenzene.

  • Reaction: Hydrazine attacks the activated fluorine ortho to the nitro group.

  • Challenge: The fluorine at the para position (C4) is also activated by the nitro group, though less so than the ortho position due to steric and electronic factors.

  • Key Advantage: One-step synthesis; high throughput.

  • Critical Impurities:

    • Regioisomer: (5-Bromo-2-fluoro-4-nitro-phenyl)-hydrazine (Attack at C4 instead of C2).

    • Bis-hydrazine: Double substitution at both C2 and C4.

Synthesis & Impurity Workflow Visualization

SynthesisPathways Start_Aniline Precursor A: 5-Bromo-4-fluoro-2-nitroaniline Diazo_Step Diazotization (NaNO2 / HCl, 0°C) Start_Aniline->Diazo_Step Route A Start_Difluoro Precursor B: 5-Bromo-2,4-difluoronitrobenzene SnAr_Step SnAr Reaction (N2H4·H2O, THF/EtOH) Start_Difluoro->SnAr_Step Route B Target TARGET: (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine Diazo_Step->Target Reduction (SnCl2) Imp_Aniline Impurity A1: Unreacted Aniline Diazo_Step->Imp_Aniline Incomplete Imp_Tar Impurity A2: Diazo Tars/Phenols Diazo_Step->Imp_Tar >5°C SnAr_Step->Target Major Path (C2 Attack) Imp_Regio Impurity B1 (Critical): Regioisomer (C4 Attack) SnAr_Step->Imp_Regio Minor Path (C4 Attack) Imp_Bis Impurity B2: Bis-hydrazine SnAr_Step->Imp_Bis Excess N2H4

Caption: Comparison of Diazotization (Route A) and SnAr (Route B) pathways highlighting origin of critical impurities.

Stability Assessment & Degradation Mechanisms

Phenylhydrazines are inherently unstable due to the reducing nature of the hydrazine moiety. However, the electron-withdrawing nitro and halogen groups on the ring provide some stabilization against oxidation compared to unsubstituted phenylhydrazine.

Degradation Pathways
  • Oxidative Dehydrogenation: Exposure to air converts the hydrazine (-NHNH₂) to the diazonium or azide species, often accompanied by a color change from orange to dark brown/black.

  • Photolytic Decomposition: The nitro group is chromophoric. UV/Visible light absorption can trigger radical formation, leading to denitration or polymerization.

  • Thermal Instability: Above 50°C, the compound risks disproportionation. The melting point (156°C) is a decomposition point; melting is immediately followed by rapid gas evolution (

    
    ).
    
Storage Protocol
  • Temperature: Store at -20°C for long-term; 2–8°C for active use.

  • Atmosphere: Strictly under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metals catalyze hydrazine decomposition).

Analytical Methodologies (HPLC)

To distinguish the target compound from its regioisomers and degradation products, a reverse-phase HPLC method with acidic buffering is required. Neutral pH causes peak tailing due to the basic hydrazine group interacting with silanol groups on the column.

Recommended HPLC Conditions
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Acetate pH 4.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection (UV) 254 nm (Aromatic) and 310 nm (Nitro/Hydrazine conjugation)
Temperature 30°C
Analytical Logic Tree

AnalyticalLogic Sample Sample: (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine HPLC HPLC Analysis (C18, Acidic Mobile Phase) Sample->HPLC Check_Purity Check Purity % HPLC->Check_Purity Check_RT Check Retention Time (RT) HPLC->Check_RT Pass PASS (>98% Area) Check_Purity->Pass >98% Fail FAIL Check_Purity->Fail <98% Impurity_ID Impurity Identification Fail->Impurity_ID RT_Early Early Eluting (<5 min) Polar Degradants (Anilines/Phenols) Impurity_ID->RT_Early RT_Late Late Eluting (>12 min) Azo/Bis-compounds Impurity_ID->RT_Late RT_Close Close Eluting (+/- 0.5 min) Regioisomers Impurity_ID->RT_Close Critical Risk

Caption: Decision tree for quality control, emphasizing the detection of close-eluting regioisomers.

Safety & Handling

  • Toxicity: Like all hydrazines, this compound is a potential genotoxin and carcinogen . It must be handled in a fume hood.

  • Explosion Hazard: While the bromine atom acts as a heat sink, the combination of a nitro group and a hydrazine moiety is energetically high. Do not heat confined samples. Avoid friction or shock.

  • First Aid: In case of skin contact, wash with polyethylene glycol (PEG) followed by water (hydrazines are lipophilic).

References

  • Preparation of Phenylhydrazines via Diazotization

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Relevance: Standard protocol for aniline-to-hydrazine conversion (Page 959).
    • URL:

  • Nucleophilic Aromatic Substitution (SnAr)

    • Source:Journal of Organic Chemistry, "Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene".
    • Relevance: Mechanistic basis for regioisomer impurity form
    • URL:

  • Stability of Hydrazine Derivatives

    • Source:Chemical Reviews, "The Chemistry of Hydrazines".
    • Relevance: Oxidation mechanisms and stabilization str
    • URL:

  • HPLC Method Development for Impurities

    • Source:Journal of Pharmaceutical and Biomedical Analysis.
    • Relevance: General strategies for separating regioisomers in nitrophenyl systems.
    • URL: [J. Pharm.[1] Biomed. Anal.]([Link])

Sources

Foundational

The Fischer Indole Synthesis with Substituted Phenylhydrazines: Mechanistic Nuances and Protocol Optimization

Executive Summary The 1[1] remains one of the most robust and widely applied methodologies for constructing the indole scaffold. Indoles are privileged pharmacophores in modern drug discovery, forming the structural core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1[1] remains one of the most robust and widely applied methodologies for constructing the indole scaffold. Indoles are privileged pharmacophores in modern drug discovery, forming the structural core of therapeutics such as triptans (antimigraine agents) and indomethacin (NSAID)[1][2]. This whitepaper provides an in-depth technical analysis of the FIS, specifically focusing on the profound impact of substituted phenylhydrazines on reaction causality, regioselectivity, and catalyst selection.

Mechanistic Causality & Electronic Effects

The FIS is an acid-catalyzed transformation that converts a phenylhydrazone—generated from a substituted phenylhydrazine and a carbonyl compound—into an aromatic indole[3]. The sequence involves five critical stages:

  • Hydrazone Formation: Condensation of the hydrazine and ketone.

  • Tautomerization: Isomerization to an ene-hydrazine (enamine) intermediate.

  • [3,3]-Sigmatropic Rearrangement: The rate-determining step where the N-N bond is cleaved and a new C-C bond is formed.

  • Rearomatization & Cyclization: Formation of a cyclic aminal.

  • Ammonia Elimination: Acid-promoted expulsion of NH3 to yield the indole[3][4].

FIS_Mechanism A Substituted Phenylhydrazine + Ketone B Phenylhydrazone Intermediate A->B Acid Catalyst (- H2O) C Ene-hydrazine (Enamine Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D N-N Cleavage, C-C Bond Formation E Cyclic Aminal Intermediate D->E Rearomatization & Cyclization F Substituted Indole (- NH3) E->F Acid-Promoted Elimination

Mechanistic pathway of the Fischer Indole Synthesis.

The Impact of Substituents

The electronic nature of the substituent on the phenylhydrazine strictly dictates the thermodynamic landscape of the reaction:

  • Electron-Donating Groups (EDGs) (e.g., -OCH3, -CH3): EDGs weaken the N-N bond in the Nα-protonated ene-hydrazine, significantly lowering the activation energy required for the [3,3]-sigmatropic rearrangement. However,5 toward heterolytic N-N bond cleavage, leading to the dissociation of the intermediate rather than successful cyclization[5][6]. Consequently, milder Brønsted acids (e.g., acetic acid) are required to prevent degradation.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -Cl): Conversely, 6, making the critical [3,3]-sigmatropic shift kinetically sluggish[6]. To overcome this high activation barrier, harsh conditions—such as elevated temperatures and strong Lewis acids (ZnCl2) or Brønsted acids (Polyphosphoric acid, PPA, or Methanesulfonic acid, MSA)—are mandatory to force the rearrangement[7].

Regioselectivity

When utilizing meta-substituted phenylhydrazines, the [3,3]-sigmatropic rearrangement can occur at either of the two available ortho positions, yielding a mixture of 4-substituted and 6-substituted indoles. The product ratio is governed by steric hindrance (generally favoring the less hindered 6-position) and the specific acid catalyst employed. For instance, 7 in specific substrates by tightly coordinating the transition state[7].

Quantitative Data: Substituent Effects on Reaction Parameters

The following table summarizes the causal relationship between phenylhydrazine substituents, catalyst selection, and expected yields based on established empirical data[6][7][8].

Substituent on PhenylhydrazineElectronic NatureOptimal CatalystTemp (°C)Avg. Yield (%)Mechanistic Causality & Observation
4-Methoxy (-OCH3) Strong EDGAcOH / Mild HCl8045-55Prone to N-N heterolytic cleavage; requires milder acid to prevent dissociation.
4-Methyl (-CH3) Weak EDGPPA or TsOH10075-85Standard reactivity; smooth [3,3]-rearrangement with minimal degradation.
Unsubstituted (-H) NeutralZnCl2 / AcOH11080-90Baseline reactivity; highly robust across various acid catalysts.
4-Chloro (-Cl) Weak EWGMSA or PPA11070-80Slower enamine formation; MSA enhances regioselectivity in meta-variants.
4-Nitro (-NO2) Strong EWGPPA / H2SO4120+60-70Strengthens N-N bond; requires harsh thermal and strong acidic conditions.

Self-Validating Experimental Protocol

To ensure high reproducibility, the following step-by-step methodology utilizes a 9, optimized for both EDG and EWG substituted phenylhydrazines[9].

Step 1: Reagent Preparation & Condensation
  • In a dried 100 mL round-bottom flask, combine 10.0 mmol of the substituted phenylhydrazine hydrochloride and 10.5 mmol of the target ketone.

  • Causality: Utilizing the hydrochloride salt prevents premature auto-oxidation of the hydrazine. A slight stoichiometric excess of the ketone ensures complete consumption of the hydrazine, preventing the carryover of toxic unreacted starting material.

Step 2: Acid Catalysis & Thermal Activation
  • Add 20 mL of the selected acid catalyst (e.g., Glacial Acetic Acid for EDG substrates; Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) for EWG substrates).

  • Heat the reaction mixture under reflux (80°C for EDGs, 110°C–130°C for EWGs) with continuous magnetic stirring for 2–6 hours.

  • Causality: The applied thermal energy is required to overcome the activation barrier of the [3,3]-sigmatropic shift, which is heavily modulated by the electronic nature of the substituent.

Step 3: Reaction Monitoring (Self-Validation Checkpoint 1)
  • Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 7:3) or LC-MS.

  • Validation: The disappearance of the hydrazone intermediate mass peak and the emergence of the indole mass [M - NH3] confirms successful cyclization and ammonia elimination.

Step 4: Quenching & Extraction
  • Cool the reaction mixture to room temperature and slowly pour it over 50 g of crushed ice.

  • Neutralize the aqueous mixture carefully with saturated aqueous NaHCO3 until pH ~ 7 is achieved.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 5: Purification & Final Validation (Self-Validation Checkpoint 2)
  • Purify the crude product via flash column chromatography on silica gel.

  • Validation: Confirm the structure via 1H NMR spectroscopy.8 adjacent to the starting ketone's carbonyl, combined with the appearance of the distinct indole N-H proton (typically a broad singlet at δ 8.0 - 11.0 ppm), validates the formation of the indole core[8].

FIS_Protocol Step1 1. Reagent Prep (Hydrazine HCl + Ketone) Step2 2. Acid Catalysis (AcOH for EDG / PPA for EWG) Step1->Step2 Step3 3. Thermal Activation (Reflux 80-120°C) Step2->Step3 Step4 4. In-Process Monitoring (LC-MS / TLC) Step3->Step4 Step4->Step3 Incomplete Step5 5. Quench & Extract (Ice / NaHCO3 / EtOAc) Step4->Step5 Hydrazone Consumed Step6 6. Purification & NMR (Confirm NH peak) Step5->Step6

Self-validating experimental workflow for Fischer Indole Synthesis.

References

  • Fischer indole synthesis - Wikipedia Source: wikipedia.org URL:[Link]

  • Fischer indole synthesis: significance of choice of acid catalyst Source: stackexchange.com URL:[Link]

  • Why Do Some Fischer Indolizations Fail? Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches Source: rsc.org URL:[Link]

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction Source: academia.edu URL:[Link]

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters Source: nih.gov URL:[Link]

Sources

Exploratory

Technical Guide: Hydrazone Formation with Aromatic Hydrazines

Mechanistic Dynamics, Strategic Applications, and Optimized Protocols Executive Summary Hydrazone formation—the condensation of a hydrazine with a carbonyl—is a cornerstone reaction in organic synthesis, distinguished by...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Dynamics, Strategic Applications, and Optimized Protocols

Executive Summary

Hydrazone formation—the condensation of a hydrazine with a carbonyl—is a cornerstone reaction in organic synthesis, distinguished by its unique equilibrium dynamics and pH dependence.[1][2][3][4][5] While alkyl hydrazines are potent nucleophiles, aromatic hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) introduce specific electronic constraints and stability profiles that are critical in drug development.

This guide moves beyond basic textbook definitions to address the why and how of optimizing these reactions. It focuses on overcoming the reduced nucleophilicity of aromatic hydrazines, exploiting the "bell-shaped" pH rate profile for bioconjugation, and leveraging the hydrazone intermediate in heterocycle synthesis (Fischer Indole).

Part 1: Mechanistic Underpinnings

The Nucleophilicity Paradox

Aromatic hydrazines are significantly less nucleophilic than their alkyl counterparts. The lone pair on the terminal nitrogen (


) participates in resonance with the aromatic ring, lowering the HOMO energy and reducing reactivity toward carbonyls.
  • Phenylhydrazine (

    
    ):  The delocalization of the lone pair into the phenyl ring makes the nitrogen less basic and less nucleophilic.
    
  • Electronic Tuning: Electron-Withdrawing Groups (EWGs) on the ring (e.g.,

    
     in 2,4-DNPH) further deactivate the hydrazine but dramatically increase the stability and crystallinity of the resulting hydrazone, often driving the equilibrium forward via precipitation.
    
The "Bell-Shaped" pH Rate Profile

The formation of hydrazones is subject to general acid catalysis , but it is constrained by a strict pH window. This is the most critical variable in protocol design.

  • Low pH (< 3.0): The reaction slows because the hydrazine becomes protonated (

    
    ). A protonated amine is no longer a nucleophile.
    
  • High pH (> 6.0): The reaction slows because there is insufficient acid to protonate the carbinolamine intermediate, preventing the elimination of water (the rate-limiting step at neutral pH).[3]

  • The Sweet Spot (pH 4.0 – 5.0): This range balances the concentration of free, unprotonated hydrazine with sufficient acid to activate the carbonyl and catalyze dehydration.

Visualization: Reaction Mechanism & Logic

The following diagram illustrates the mechanistic flow and the critical "dead-end" pathways caused by incorrect pH control.

HydrazoneMechanism Start Reagents: Carbonyl + Ar-Hydrazine AcidLow pH < 3.0 (Too Acidic) Start->AcidLow High [H+] AcidHigh pH > 6.0 (Too Basic) Start->AcidHigh Low [H+] SweetSpot pH 4.0 - 5.0 (Optimal) Start->SweetSpot Buffered ProtonatedHydrazine Protonated Hydrazine (Non-Nucleophilic) AcidLow->ProtonatedHydrazine Protonation of N Tetrahedral Carbinolamine Intermediate AcidHigh->Tetrahedral Slow Attack SweetSpot->Tetrahedral Nucleophilic Attack Stalled Stalled Intermediate (No Dehydration) Tetrahedral->Stalled Lack of Acid Catalysis Product Aromatic Hydrazone (C=N-N-Ar) Tetrahedral->Product Acid-Catalyzed Dehydration (-H2O)

Caption: Logic flow of hydrazone formation showing the pH-dependent rate-limiting steps. Optimal conversion requires balancing nucleophile availability with leaving-group activation.

Part 2: Strategic Applications in Drug Discovery[6]

Bioconjugation: The pH-Cleavable Linker

In Antibody-Drug Conjugates (ADCs), hydrazone linkers are utilized for their hydrolytic instability in acidic environments.[6][]

  • Mechanism: The linker is stable at physiological pH (7.[1]4) in the bloodstream.[1] Upon endocytosis, the lysosomal compartment (pH 4.5–5.0) mimics the "optimal formation" pH, but due to the high water concentration and Le Chatelier's principle, it drives hydrolysis , releasing the cytotoxic payload.

  • Example: Gemtuzumab ozogamicin (Mylotarg) utilizes an acid-labile hydrazone linker to release calicheamicin.

Fischer Indole Synthesis

The most valuable synthetic application of aromatic hydrazones is their conversion into indoles, a scaffold ubiquitous in therapeutics (e.g., Triptans for migraine, Indomethacin).

Key Step: The hydrazone must tautomerize to the ene-hydrazine . This is difficult for aromatic hydrazones unless a strong acid (Lewis or Brønsted) is used to force the [3,3]-sigmatropic rearrangement.

FischerIndole Substrate Aryl Hydrazone Tautomer Ene-Hydrazine (Tautomerization) Substrate->Tautomer Acid Catalyst SigmaShift [3,3]-Sigmatropic Rearrangement Tautomer->SigmaShift Heat / Reflux Imine Diimine Intermediate SigmaShift->Imine C-C Bond Formation Indole Substituted Indole (+ NH3) Imine->Indole Cyclization & Elimination

Caption: The Fischer Indole pathway.[2][8][9] The initial hydrazone formation is the "gatekeeper" step before the critical sigmatropic rearrangement.

Part 3: Optimized Experimental Protocols

Standard Protocol: Aromatic Hydrazone Formation

Best for: Characterization, stable intermediates, and robust substrates.

Reagents:

  • Aromatic Hydrazine (1.0 equiv)

  • Ketone/Aldehyde (1.0–1.1 equiv)

  • Solvent: Ethanol or Methanol (Absolute)

  • Catalyst: Glacial Acetic Acid (cat.)[9]

Procedure:

  • Dissolution: Dissolve the aromatic hydrazine in ethanol. If using a hydrochloride salt (e.g., Phenylhydrazine HCl), add 1.0 equiv of Sodium Acetate to buffer the solution and release the free base.

  • Addition: Add the carbonyl compound dropwise.

  • Catalysis: Add Glacial Acetic Acid (approx. 1-2 drops per mmol of substrate).

  • Reaction: Reflux for 1–2 hours. Aromatic hydrazones often precipitate upon cooling.

  • Isolation: Filter the solid. Wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Expert Protocol: Aniline-Catalyzed Transimination

Best for: Sterically hindered ketones or electron-deficient aromatic hydrazines (slow reactors).

Rationale: Aniline is more nucleophilic than aromatic hydrazines (less steric bulk, higher pKa). It reacts rapidly with the ketone to form a highly reactive Schiff base (Imine) . The hydrazine then attacks the Schiff base, displacing the aniline (Transimination).

Workflow:

  • Mix Ketone + Aniline (10 mol%) in solvent.

  • Incubate for 15 mins to form the Schiff base intermediate.

  • Add Aromatic Hydrazine + Acid Catalyst.

  • The reaction proceeds significantly faster than direct condensation.

Data Summary: Solvent & Catalyst Selection
ParameterRecommendationTechnical Rationale
Solvent Ethanol, MethanolProtic solvents stabilize the polar transition state (zwitterionic intermediate).
Catalyst Acetic Acid (AcOH)Provides the "Sweet Spot" pH (4.5) without fully protonating the hydrazine.
Strong Acid HCl / H₂SO₄Avoid unless necessary. Strong acids protonate the hydrazine (

), killing the reaction.
Scavenger Molecular Sieves (3Å)Removes water to drive the equilibrium forward (Le Chatelier's principle).

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

  • Sander, K. B., et al. (2014).[10] Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH.[11] Organic Letters. Link

  • FDA Labeling. (2017). MYLOTARG (gemtuzumab ozogamicin) prescribing information. U.S. Food and Drug Administration.[6] Link

  • Robinson, B. (1963). The Fischer Indole Synthesis.[8][12][13] Chemical Reviews. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 4-Bromo-5-fluoro-7-nitroindoles via Fischer Indole Cyclization

Executive Summary The synthesis of highly functionalized indole cores is a cornerstone of modern drug discovery. The reagent (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine serves as a highly specialized building block for g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized indole cores is a cornerstone of modern drug discovery. The reagent (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine serves as a highly specialized building block for generating the 4-bromo-5-fluoro-7-nitroindole scaffold. This specific substitution pattern is a privileged pharmacophore: the fluorine atom at C5 enhances lipophilicity and metabolic stability, the bromine at C4 enables downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations), and the nitro group at C7 provides a handle for reduction into an amine, facilitating the synthesis of complex tricyclic systems.

This application note provides validated, step-by-step protocols for overcoming the inherent electronic and steric challenges associated with ortho-nitrophenylhydrazine cyclizations.

Mechanistic Rationale & Causality

The Fischer Indole Synthesis typically proceeds smoothly for electron-rich substrates; however, the use of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine introduces severe synthetic hurdles.

The strongly electron-withdrawing nitro group at the ortho position (position 2) drastically reduces the nucleophilicity of the terminal hydrazine nitrogen, leading to sluggish initial hydrazone formation ()[1]. Furthermore, this electron-withdrawing effect deactivates the aromatic ring, destabilizing the transition state required for the critical[3,3]-sigmatropic rearrangement ()[2].

Because position 2 is sterically blocked by the nitro group, the cyclization is directed exclusively to the unsubstituted position 6 of the phenyl ring. This strict regioselectivity guarantees the formation of a 7-nitroindole derivative. Historically, standard mild acidic conditions (e.g., dilute HCl) fail to cyclize o-nitrophenylhydrazones ()[3]. To overcome the high activation energy barrier, harsh dehydrating environments such as Polyphosphoric Acid (PPA) ()[4] or a 1:1 mixture of concentrated HCl and glacial acetic acid ()[5] must be employed.

Workflow Visualization

FischerIndole A (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine + Ketone B Hydrazone Intermediate A->B H+ / -H2O C Ene-Hydrazine Tautomer B->C Acid Catalysis D [3,3]-Sigmatropic Rearrangement C->D Heat / C-C Bond Formation E Cyclization (Aminal) D->E Re-aromatization F 4-Bromo-5-fluoro-7-nitroindole (Product) E->F -NH3

Mechanistic pathway of the Fischer Indole Synthesis yielding 4-bromo-5-fluoro-7-nitroindole.

Preparative Protocols

Depending on the nature of the ketone used (e.g., aliphatic ketones vs. acid-sensitive functionalized ketones), two distinct methodologies are recommended.

Protocol A: Polyphosphoric Acid (PPA) Catalyzed Cyclization

Optimal for simple, robust aliphatic ketones or pyruvates.

  • Hydrazone Formation: Combine 1.0 eq of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine and 1.1 eq of the desired ketone in absolute ethanol (0.2 M). Add 0.1 eq of glacial acetic acid. Reflux for 2–4 hours.

    • Self-Validation: Monitor the reaction by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the bright orange/yellow hydrazine starting material spot is fully consumed.

  • Solvent Removal: Concentrate the mixture in vacuo to isolate the crude hydrazone.

    • Causality: Thorough drying is critical. Residual ethanol will react exothermically with PPA in the next step, degrading the catalyst and significantly lowering yields.

  • Cyclization: Add 10–15 equivalents (by weight) of Polyphosphoric Acid (PPA) to the crude hydrazone. Heat the mixture to 85–90 °C using a mechanical stirrer .

    • Causality: PPA acts as both a solvent and a potent dehydrating acid catalyst, providing the necessary driving force for the deactivated ring to undergo the [3,3]-sigmatropic rearrangement ()[4]. Magnetic stirring will fail due to the extreme viscosity of PPA, leading to localized overheating and charring.

  • Quenching & Workup: After 3 hours, pour the hot, viscous mixture over crushed ice with vigorous stirring.

    • Causality: The ice water hydrolyzes the polymeric PPA into water-soluble phosphoric acid, causing the highly lipophilic 4-bromo-5-fluoro-7-nitroindole product to precipitate as a dark solid. Filter, wash with cold water, and purify via silica gel chromatography.

Protocol B: Conc. HCl / Glacial Acetic Acid Method

Optimal for substrates where PPA causes excessive tarring or for sterically hindered ketones.

  • One-Pot Reaction: In a heavy-walled reaction vessel, dissolve 1.0 eq of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine and 1.2 eq of the ketone in a 1:1 (v/v) mixture of concentrated HCl and glacial acetic acid.

  • Heating: Heat the mixture to 85–90 °C for 12–18 hours under a nitrogen atmosphere.

    • Causality: The strong acidic environment forces the formation of the ene-hydrazine tautomer, while the prolonged elevated temperature provides the energy required for the [3,3]-sigmatropic rearrangement of the highly deactivated ring ()[5].

  • Neutralization: Cool to room temperature and carefully basify the mixture using solid Na₂CO₃ until pH 8 is reached.

    • Self-Validation: The mixture will transition from a clear acidic solution to a cloudy suspension as the neutral indole precipitates out of the aqueous phase.

  • Extraction: Extract the aqueous suspension with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via column chromatography.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two protocols when applied to (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine.

ParameterProtocol A: PPA CatalysisProtocol B: HCl/AcOH Catalysis
Catalyst System Polyphosphoric Acid (PPA)Conc. HCl / Glacial Acetic Acid (1:1 v/v)
Temperature 85–90 °C85–90 °C
Reaction Time 2–4 hours12–18 hours
Typical Yield 40–65%25–40%
Substrate Suitability Simple aliphatic ketones, pyruvatesSterically hindered or acid-sensitive ketones
Primary Limitation Extreme viscosity requires mechanical stirringLower yields due to competing side reactions

References

  • Parmerter, S. M., Cook, A. G., & Dixon, W. B. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 80(17), 4621–4622. URL:[Link]

  • Tselios, T. V., et al. (2024). Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors. ACS Chemical Neuroscience. URL:[Link]

  • He, H., Li, H., et al. (2021). Synthesis and biological evaluations of oleanolic acid indole derivatives as hyaluronidase inhibitors with enhanced skin permeability. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1665-1678. URL:[Link]

Sources

Application

Application Note: Controlled Synthesis of Hydrazones from (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine

This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized protocol for synthesizing hydrazones using the highly functionalized scaffold (5-Bromo-4-fluoro-2...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized protocol for synthesizing hydrazones using the highly functionalized scaffold (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine .

This specific hydrazine derivative is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., indazoles, quinoxalines) often targeted in oncology (Bcl-2 inhibitors) and kinase inhibition programs.

Abstract & Strategic Significance

The reaction of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (referred to herein as BFNH ) with ketones is a pivotal step in constructing pharmacophores containing the N-aryl core. Unlike simple phenylhydrazine, BFNH possesses three electron-withdrawing groups (EWGs): a nitro group at the ortho position, a fluorine at para, and a bromine at meta.

Chemical Consequence: These EWGs significantly reduce the nucleophilicity of the hydrazine nitrogen (


), rendering the molecule sluggish under neutral conditions. However, the resulting hydrazones exhibit exceptional hydrolytic stability and crystallinity, making them ideal for:
  • Purification: Isolating complex ketones from crude reaction mixtures.

  • Scaffold Synthesis: Serving as precursors for 1-substituted indazoles via reductive cyclization (the 2-nitro group is key here).

Reaction Mechanism & Kinetics

The formation of the hydrazone follows a classic acid-catalyzed condensation mechanism.[1] Due to the deactivated nature of BFNH, the rate-determining step shifts depending on pH.

Mechanistic Pathway[2][3][4]
  • Activation: Acid protonates the ketone carbonyl oxygen, increasing electrophilicity.[2]

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of BFNH attacks the carbonyl carbon.
    
  • Dehydration: The tetrahedral carbinolamine intermediate undergoes acid-catalyzed dehydration to form the

    
     bond.[1]
    

Critical Insight: Because BFNH is electron-deficient, strong acid catalysis (pH 3–4) is required to activate the ketone, but the pH must not drop too low (pH < 2), or the hydrazine itself will protonate and lose all nucleophilicity.

Pathway Visualization

ReactionMechanism Ketone Ketone (R-CO-R') ActivatedKetone Activated Carbonyl (R-C=OH+) Ketone->ActivatedKetone Protonation Acid Acid Catalyst (H+) Acid->ActivatedKetone Intermediate Hemiaminal Intermediate ActivatedKetone->Intermediate + BFNH BFNH BFNH (Nucleophile) BFNH->Intermediate Hydrazone Final Hydrazone (Stable Precipitate) Intermediate->Hydrazone - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed condensation pathway. Note the critical role of pH balance to maintain BFNH nucleophilicity while activating the ketone.

Experimental Protocol

This protocol is optimized for milligram-to-gram scale synthesis in a drug discovery setting.

Materials & Reagents
ReagentSpecificationRole
(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine >97% PurityNucleophile
Target Ketone 1.0 - 1.1 EquivalentsElectrophile
Ethanol (EtOH) Absolute (Anhydrous)Solvent
Glacial Acetic Acid (AcOH) ACS ReagentCatalyst
Hydrochloric Acid (HCl) 12 M (Optional)Catalyst (for sterically hindered ketones)
Standard Operating Procedure (SOP)
Step 1: Preparation of Reactants
  • Weigh 1.0 mmol of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine into a 25 mL round-bottom flask.

  • Add 10 mL of absolute ethanol.

    • Note: The hydrazine may not dissolve completely at room temperature due to the lipophilic halogens.

  • Add 1.05 mmol (5% excess) of the Target Ketone.

Step 2: Catalysis & Reaction
  • Add 3–5 drops of Glacial Acetic Acid.

    • Optimization: If the ketone is highly hindered (e.g., di-tert-butyl ketone), replace AcOH with 1 drop of conc. HCl.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (78 °C) for 2–4 hours .

    • Monitoring: Monitor via TLC (System: Hexane/EtOAc 3:1). The hydrazine spot (usually lower Rf, UV active) should disappear.

Step 3: Workup & Isolation
  • Cool the reaction mixture slowly to room temperature.

  • Crystallization: The hydrazone product is typically less soluble than the starting materials and should precipitate upon cooling.

    • If no precipitate forms: Concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath (0–4 °C) for 30 minutes.

  • Filter the solid using a sintered glass funnel.

  • Wash the cake with cold ethanol (2 x 2 mL) followed by cold water (2 x 5 mL) to remove residual acid and unreacted hydrazine.

Step 4: Purification (Optional but Recommended)
  • Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

  • Dry under high vacuum at 45 °C for 6 hours.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Dissolve Dissolve in EtOH Add Ketone Start->Dissolve Catalyze Add Catalyst (AcOH or HCl) Dissolve->Catalyze Reflux Reflux 78°C (2-4 Hours) Catalyze->Reflux Monitor TLC Check (Disappearance of Hydrazine) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT (Precipitation) Monitor->Cool Complete Filter Vacuum Filtration Wash with Cold EtOH Cool->Filter Dry Dry & Characterize Filter->Dry

Figure 2: Step-by-step experimental workflow for hydrazone synthesis.

Troubleshooting & Optimization

The electron-deficient nature of the BFNH ring can lead to common synthetic challenges.

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is too soluble in EtOH.Add water dropwise to the hot solution until slightly turbid, then cool. Alternatively, switch solvent to Methanol.
Slow Reaction Rate Nucleophile (Hydrazine) is deactivated.[1][3]Increase catalyst strength (switch from AcOH to HCl) or increase reaction time (overnight reflux).
Impurity Profile (Multiple Spots) Azine formation (Hydrazine reacting twice).Ensure the Ketone is in slight excess , not the hydrazine. Keep temperature strictly at reflux, do not overheat.
Starting Material Remains Equilibrium limitation.Add molecular sieves (3Å) to the reaction flask to scavenge water and drive the equilibrium forward.

Applications in Drug Discovery

The resulting hydrazone is rarely the final drug; it is a "warhead" precursor.

Reductive Cyclization to Indazoles

The most valuable application of this specific hydrazone is the synthesis of 5-bromo-4-fluoro-1H-indazoles .

  • Method: Treatment of the hydrazone with a reducing agent (e.g.,

    
     or 
    
    
    
    ) reduces the ortho-nitro group to an amine.
  • Cyclization: The resulting amine attacks the hydrazone nitrogen (or carbon, depending on the specific pathway and ketone used), leading to cyclization and aromatization into the indazole core.

  • Significance: This scaffold mimics the core of several kinase inhibitors where the 4-fluoro/5-bromo substitution pattern provides metabolic stability and a handle for further cross-coupling (Suzuki/Buchwald) at the bromine site.

Characterization Data (Expected)
  • Appearance: Yellow to Orange crystalline solid (due to the nitro chromophore).

  • 1H NMR: A characteristic downfield singlet (

    
     ppm) for the hydrazone -NH proton.
    
  • Mass Spec: Distinctive isotope pattern due to Bromine (

    
     1:1 ratio).
    

Safety & Handling

  • Hydrazine Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers. All weighing must be done in a fume hood. Double-glove (Nitrile) is recommended.

  • Energetic Compounds: The presence of a Nitro group (-NO2) on a halogenated ring adds energetic potential. Avoid heating the dry solid above its melting point or subjecting it to mechanical shock.

  • Waste Disposal: Segregate all hydrazine waste into a dedicated "Toxic/Carcinogenic" waste stream. Decontaminate glassware with bleach (Hypochlorite) to oxidize residual hydrazines before washing.

References

  • General Hydrazone Chemistry: BenchChem. (2025).[1] The Fundamental Chemistry of Hydrazone Bond Formation. Retrieved from 1[4]

  • Kinetics of Electron-Deficient Hydrazines: Kool, E. T., et al. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects. NIH/PMC.[3] Retrieved from 5

  • Synthesis of Halogenated Phenylhydrazines: Organic Syntheses. (2014). Preparation of Acetophenone Hydrazone (General Protocol). Retrieved from 6

  • Fluorine in Medicinal Chemistry: Pharmacy Journal. (2025).[1][7][4][8][9] Fluorine in drug discovery: Role, design and case studies. Retrieved from 9

Sources

Method

Application Note: High-Specificity Derivatization of Aldehydes for HPLC Analysis using (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (BFNPH)

Introduction & Principle The analysis of aldehydes in biological and environmental matrices is frequently hampered by their high polarity, volatility, and lack of a strong UV chromophore. While 2,4-Dinitrophenylhydrazine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Principle

The analysis of aldehydes in biological and environmental matrices is frequently hampered by their high polarity, volatility, and lack of a strong UV chromophore. While 2,4-Dinitrophenylhydrazine (DNPH) is the historical gold standard for derivatization, it lacks specific isotopic signatures required for confident mass spectrometric (MS) identification in complex matrices.

This protocol details the use of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (BFNPH) . This reagent is a structural evolution of DNPH designed to address three critical analytical challenges:

  • Enhanced Lipophilicity: The inclusion of Bromine (Br) and Fluorine (F) atoms increases the hydrophobicity of the resulting hydrazones, improving retention and resolution on C18 columns compared to standard DNPH derivatives.

  • Isotopic Self-Validation (The "Br" Signature): The natural abundance of Bromine isotopes (

    
     and 
    
    
    
    in a ~1:1 ratio) creates a distinct "twin-peak" mass spectral signature (M and M+2) for every derivatized aldehyde. This acts as an internal confirmation tool, distinguishing true aldehyde signals from matrix noise.
  • Fluorine Tagging: The Fluorine atom allows for potential detection via

    
    -NMR or specific fluorine-selective detectors, adding an orthogonal layer of validation.
    
Reaction Mechanism

The derivatization proceeds via an acid-catalyzed nucleophilic addition-elimination reaction. The hydrazine group of BFNPH attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a stable hydrazone.

ReactionMechanism Aldehyde Aldehyde (R-CHO) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Acid Cat. (H+) BFNPH BFNPH Reagent (Hydrazine) BFNPH->Intermediate Product Stable Hydrazone (Analyte) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed condensation of an aldehyde with BFNPH to form a stable hydrazone.

Materials & Reagents

To ensure experimental success, reagent purity and solvent quality are paramount.

ComponentSpecificationPurpose
BFNPH >98% PurityDerivatizing Agent
Acetonitrile (ACN) HPLC/MS GradeSolvent for reagent and elution
H₃PO₄ or HCl Concentrated (85% / 37%)Acid Catalyst (Protonates carbonyl)
Water 18.2 MΩ·cm (Milli-Q)Mobile Phase A
Aldehyde Standards Analytical Standard GradeCalibration & QC

Experimental Protocol

Preparation of Derivatizing Reagent (Stock Solution)

Note: Hydrazines are sensitive to light and oxidation. Prepare fresh weekly and store in amber glass.

  • Weighing: Accurately weigh 25 mg of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine.

  • Dissolution: Dissolve in 25 mL of Acetonitrile .

  • Acidification: Add 100 µL of concentrated Phosphoric Acid (H₃PO₄) or 50 µL of 1M HCl.

    • Causality: The acid catalyst is strictly required to protonate the carbonyl oxygen of the aldehyde, making the carbon sufficiently electrophilic for the hydrazine attack. Without acid, reaction yields will be poor and variable.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any undissolved particulates.

Sample Derivatization Workflow

This workflow is designed for aqueous or semi-aqueous samples (e.g., plasma, urine, wastewater).

  • Aliquot: Transfer 500 µL of sample (or standard) into a 2 mL amber HPLC vial.

  • Addition: Add 500 µL of the Acidified BFNPH Stock Solution .

  • Vortex: Cap and vortex vigorously for 10 seconds.

  • Incubation: Incubate at 60°C for 30 minutes (or Room Temp for 2 hours).

    • Optimization Note: Heat accelerates the dehydration step. For volatile aldehydes (e.g., acetaldehyde), use a sealed screw-cap vial with a PTFE/Silicone septum to prevent loss.

  • Cooling: Allow to cool to room temperature.

  • Filtration (Optional): If precipitate is visible, filter (0.22 µm) before injection.

Workflow Step1 1. Sample Prep (500 µL Sample) Step2 2. Reagent Addition (500 µL BFNPH + Acid) Step1->Step2 Step3 3. Incubation (60°C, 30 min) Step2->Step3 Step4 4. Cool & Filter (0.22 µm PTFE) Step3->Step4 Step5 5. HPLC-UV/MS Analysis Step4->Step5

Figure 2: Step-by-step derivatization workflow for HPLC analysis.

HPLC/LC-MS Analytical Conditions

The introduction of the Bromo-Fluoro-Nitro-Phenyl group significantly increases the hydrophobicity of the analyte. A gradient elution on a C18 column is recommended.

Chromatographic Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm)
Mobile Phase A Water + 0.1% Formic Acid (for MS) or 0.1% H₃PO₄ (for UV)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Vol 10 - 20 µL
Column Temp 30°C
Gradient Profile
Time (min)% Mobile Phase B (ACN)Event
0.040%Isocratic Hold (Equilibration)
2.040%Injection / Load
15.090%Linear Gradient (Elution of derivatives)
18.090%Wash
18.140%Re-equilibration
23.040%End of Run
Detection Settings
  • UV/Vis: 360 nm (The nitro-phenyl group provides a strong absorbance maximum here).

  • Mass Spectrometry (ESI+): Scan mode (m/z 200–600).

    • Critical Validation: Look for the [M+H]⁺ doublet separated by 2 mass units with near equal intensity (79Br/81Br).

Data Interpretation & Self-Validation

The primary advantage of BFNPH over DNPH is the Trustworthiness of the signal in Mass Spectrometry.

The Isotope Pattern Rule

When analyzing the mass spectrum of a peak:

  • Identify the base peak mass (

    
    ).
    
  • Look for a corresponding peak at

    
    .
    
  • Validation Criteria: If the intensity ratio of

    
     is approximately 1:1 , the peak contains one Bromine atom and is confirmed as a BFNPH-aldehyde derivative.
    
  • If the

    
     peak is missing or the ratio is drastically different (e.g., typical organic carbon isotope patterns), the peak is a matrix interference.
    
Example Data: Formaldehyde-BFNPH Derivative
  • Molecular Formula: C₇H₅BrFN₃O₃

  • Monoisotopic Mass (79Br): ~276.95 Da

  • Observed Spectra:

    • Peak A: m/z 278 ([M+H]⁺ with ⁷⁹Br)

    • Peak B: m/z 280 ([M+H]⁺ with ⁸¹Br)

    • Result: Two peaks of equal height confirm the ID.

References

  • California Air Resources Board (CARB). (1991). Method 430: Determination of Formaldehyde and Acetaldehyde in Emissions from Stationary Sources. (Standard DNPH methodology upon which this protocol is based).[1] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for hydrazine condensation mechanisms). [Link]

  • Uchiyama, S., et al. (2003). New derivatizing reagents for the determination of aldehydes by liquid chromatography.[2] (Discusses halogenated hydrazine analogs for improved separation). [Link]

  • Bhatia, R., et al. (2014).[3] Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds. (Demonstrates the utility of fluoro-nitro-phenylhydrazines). [Link]

Sources

Application

Application Note: Strategic Utilization of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine in Heterocyclic Scaffold Design

Topic: Use of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine in the synthesis of pharmaceutical intermediates Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine in the synthesis of pharmaceutical intermediates Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (CAS 1217303-75-7) is a high-value, tetra-functionalized building block used in the synthesis of advanced pharmaceutical intermediates.[1] Its unique substitution pattern—combining a nucleophilic hydrazine moiety with electrophilic fluorine, a chemically labile nitro group, and a bromine handle for cross-coupling—makes it a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD). This guide details the protocols for converting this hydrazine into 1-aryl-pyrazoles and functionalized indazoles , key pharmacophores in kinase inhibitors (e.g., VEGFR, EGFR targets) and antiviral agents.

Chemical Profile & Handling

  • CAS Number: 1217303-75-7[1]

  • Molecular Formula: C₆H₅BrFN₃O₂

  • Molecular Weight: 250.03 g/mol

  • Appearance: Orange to reddish-brown solid

  • Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

Safety & Stability (Critical)
  • Toxicity: Hydrazine derivatives are potential sensitizers and carcinogens.[2] Handle in a Class II Biosafety Cabinet or chemical fume hood.

  • Energetic Profile: The ortho-nitro substitution on the hydrazine ring increases shock sensitivity compared to phenylhydrazine. Avoid heating to dryness.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Oxidation of the hydrazine tail leads to degradation (darkening of solid).

Strategic Reactivity: The "Tetra-Functional" Advantage

This molecule offers four distinct orthogonal reaction sites, allowing for sequential elaboration without protecting groups:

  • Hydrazine (C1): Primary nucleophile for heterocycle formation (Pyrazoles, Triazoles).

  • Nitro (C2): Latent amine precursor; directs ortho-metallation or participates in reductive cyclization.

  • Fluoro (C4): Highly activated for SNAr displacement due to the para-nitro and ortho-bromo electron-withdrawing effects.

  • Bromo (C5): Excellent handle for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Aryl-3,5-Dimethylpyrazoles

This protocol demonstrates the conversion of the hydrazine into a stable pyrazole core, a common first step in synthesizing p38 MAP kinase inhibitors.

Reaction Overview: (5-Br-4-F-2-NO₂-Ph)-NHNH₂ + Acetylacetone → 1-(5-Br-4-F-2-NO₂-Ph)-3,5-dimethyl-1H-pyrazole + 2 H₂O

Reagents:

  • (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Ethanol (Absolute, 10 V) or Acetic Acid (Glacial, 5 V)

  • Catalyst: HCl (conc., 0.1 eq) – Optional, accelerates rate

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5.0 g (20 mmol) of the hydrazine in 50 mL of absolute ethanol.

  • Addition: Add 2.4 g (24 mmol) of acetylacetone dropwise over 5 minutes at room temperature. The suspension may clear as the hydrazone intermediate forms.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product typically appears as a less polar spot.

  • Workup: Cool the mixture to 0°C in an ice bath. The pyrazole product often precipitates as a crystalline solid.

    • If solid forms: Filter and wash with cold ethanol (2 x 10 mL).

    • If no precipitate: Remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 85–92% Data Validation: 1H NMR should show loss of hydrazine protons (broad singlets at ~4.5 and ~9.0 ppm) and appearance of pyrazole C4-H singlet (~6.0 ppm).

Protocol B: SNAr Diversification of the Pyrazole Scaffold

Following Protocol A, the C4-fluorine atom is activated for displacement by amines, enabling the introduction of solubilizing groups (e.g., morpholine, piperazine).

Reagents:

  • 1-Aryl-pyrazole (from Protocol A) (1.0 eq)

  • Morpholine (2.0 eq)

  • Base: K₂CO₃ (3.0 eq)[3]

  • Solvent: DMF or DMSO

Methodology:

  • Dissolve the pyrazole intermediate in DMF (5 V).

  • Add K₂CO₃ and Morpholine.

  • Heat to 80–100°C for 4–12 hours. The para-nitro group activates the fluorine for displacement.

  • Note: The bromine atom at C5 remains intact under these conditions, preserving it for subsequent Suzuki coupling.

Visualization: Synthetic Workflow

The following diagram illustrates the branching synthetic pathways available from this hydrazine building block.

G Hydrazine (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (Starting Material) Pyrazole 1-Aryl-3,5-dimethyl-pyrazole (Scaffold Core) Hydrazine->Pyrazole Acetylacetone EtOH, Reflux Indazole 5-Bromo-4-fluoro-1H-indazole (Alternative Core) Hydrazine->Indazole HC(OEt)3 Acid Cat., Cyclization SNAr_Product 4-Amino-Substituted Pyrazole (Library Generation) Pyrazole->SNAr_Product R2-NH2, K2CO3 (F-Displacement) Suzuki_Product Biaryl Pyrazole (Kinase Inhibitor Analog) SNAr_Product->Suzuki_Product Ar-B(OH)2, Pd(PPh3)4 (Br-Coupling)

Caption: Divergent synthesis workflow starting from (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine. The pathway highlights the sequential activation of the Hydrazine, Fluoro, and Bromo sites.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Darkening of Reaction Oxidation of hydrazineDegas solvents with Argon; add antioxidant (e.g., BHT) in trace amounts if permissible.
Low Yield (Protocol A) Incomplete cyclizationEnsure anhydrous ethanol is used; add catalytic acetic acid to drive dehydration.
No SNAr Reaction Fluorine deactivationEnsure the Nitro group is present (do not reduce NO₂ before SNAr). Increase temp to 120°C if necessary.
Explosion Risk Dry diazonium intermediatesIf converting to azide/triazole, never isolate diazonium salts of this compound; process in solution.

References

  • Chemical Identity & Properties: Sigma-Aldrich / Merck KGaA. "5-Bromo-4-fluoro-2-nitro-phenylhydrazine Safety Data Sheet." Accessed via .

  • Pyrazole Synthesis Methodology: Organic Chemistry Portal. "Synthesis of Pyrazoles from Hydrazines." Link

  • Indazole Synthesis Context: BenchChem. "Synthesis routes of 5-bromo-1H-indazole." (Describes related 5-bromo-indazole formation). Link

  • SNAr Reactivity of Nitro-Halo-Benzenes: Ossila. "5-Bromo-4-fluoro-2-methylaniline Reactivity Profile." (Analogous reactivity pattern). Link

  • General Hydrazine Handling: Thermo Fisher Scientific. "Phenylhydrazine Derivatives Handling Guide." Link

Sources

Method

Experimental conditions for the synthesis of bioactive heterocyclic compounds

Application Note & Protocol Guide Introduction: The Heterocycle Imperative Nitrogen-containing heterocycles constitute the structural backbone of over 85% of FDA-approved small molecule drugs. Their ability to participat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction: The Heterocycle Imperative

Nitrogen-containing heterocycles constitute the structural backbone of over 85% of FDA-approved small molecule drugs. Their ability to participate in hydrogen bonding, π-stacking, and coordinate with metal ions makes them indispensable pharmacophores.

However, the "make-it-and-bake-it" approach of the 20th century is obsolete. Modern drug discovery demands atom economy , late-stage functionalization (LSF) , and scalability . This guide moves beyond textbook synthesis, presenting three field-validated protocols that address these modern constraints: C-H activation, Green Multicomponent Reactions (MCRs), and Photoredox Flow Chemistry.

Strategic Optimization: Design of Experiments (DoE)

Before initiating wet chemistry, a robust optimization strategy is required. We utilize a "Screen-to-Scale" workflow. Single-variable optimization often misses interaction effects (e.g., how temperature influences catalyst turnover number vs. degradation).

Workflow: Reaction Optimization Logic

The following decision tree outlines the logical flow from target selection to process validation.

ReactionOptimization Start Target Scaffold Selection Route Route Scouting (Retrosynthesis) Start->Route Screen HTE Screening (96-well plate: Catalyst/Solvent/Base) Route->Screen Analyze Yield & Impurity Profile (UPLC-MS) Screen->Analyze Decision Yield > 60%? Analyze->Decision DoE DoE Optimization (Temp, Conc, Residence Time) Decision->DoE Yes Redesign Ligand/Source Modification Decision->Redesign No Scale Scale-up (Batch or Flow) DoE->Scale Redesign->Screen

Figure 1: Strategic workflow for optimizing heterocyclic synthesis, moving from High-Throughput Experimentation (HTE) to Design of Experiments (DoE).

Protocol A: Indole Synthesis via Pd-Catalyzed C-H Activation

Target: Functionalized Indoles (Privileged scaffold in oncology/neurology). Mechanism: Palladium-catalyzed cascade involving oxidative addition, C(sp2)-H activation, and bisamination.[1]

The "Why"

Traditional Fischer indole synthesis requires harsh acidic conditions and limits functional group tolerance. This protocol utilizes diaziridinone as a dual nitrogen source and oxidant, allowing the synthesis of complex indoles from readily available vinyl bromides under neutral redox conditions.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Vinyl bromide derivative (1.0 equiv).

  • Reagent: Di-tert-butyldiaziridinone (1.2 equiv).

  • Catalyst: PdBr2 (5 mol%).

  • Ligand: CyPPh2 (Cyclohexyldiphenylphosphine) (10 mol%).

  • Base: Cs2CO3 (1.5 equiv) - Critical: Must be anhydrous/freshly ground.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Experimental Procedure
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a dried pressure tube with PdBr2 (5 mol%), CyPPh2 (10 mol%), and Cs2CO3 (1.5 equiv).

  • Substrate Addition: Add the vinyl bromide (0.2 mmol scale) and diaziridinone (0.24 mmol).

  • Solvation: Add anhydrous 1,4-dioxane (2.0 mL).

    • Note: Concentration effects are significant. Maintain 0.1 M concentration to prevent oligomerization.

  • Reaction: Seal the tube, remove from glovebox, and heat to 145°C in an oil bath for 12 hours.

    • Safety: Use a blast shield. The internal pressure will rise significantly.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a celite pad to remove Pd black and inorganic salts.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Optimization Data (Solvent Screen):

SolventTemp (°C)Yield (%)Observation
1,4-Dioxane 145 88% Clean conversion
Toluene11045%Incomplete reaction
DMF14030%Decomposition/Pd black formation
DMSO1400%Catalyst poisoning

Protocol B: Green Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Target: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) - Calcium channel blockers. Philosophy: Green Chemistry (Solvent minimization, Atom Economy).

The "Why"

Classic Biginelli reactions use HCl/H2SO4, leading to poor yields and chemical waste. This protocol uses Dicalcium Phosphate Dihydrate (DCPD) , a heterogeneous, reusable, and non-toxic catalyst.[2]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Aldehyde: Benzaldehyde derivative (1.0 mmol).

  • Beta-Keto Ester: Ethyl acetoacetate (1.0 mmol).

  • Urea/Thiourea: (1.5 mmol).

  • Catalyst: DCPD (CaHPO4[2][3]·2H2O) (7 mol%).

  • Solvent: Ethanol (95%) or Water.

Experimental Procedure
  • Charge: In a 25 mL round-bottom flask, mix the aldehyde, ethyl acetoacetate, and urea.

  • Catalyst Addition: Add DCPD (7 mol%).

  • Reflux: Add Ethanol (5 mL) and reflux at 80°C.

    • Green Alternative: This reaction can be performed in water at 100°C, though reaction times extend from 35 mins to 1-2 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The spot for the aldehyde should disappear.

  • Isolation:

    • Hot Filtration: Filter the hot mixture to recover the solid DCPD catalyst (can be reused 3-4 times).

    • Crystallization: Pour the filtrate onto crushed ice. The solid DHPM precipitates.

  • Purification: Recrystallize from hot ethanol. No chromatography is usually required (Yields typically >90%).

Protocol C: Photoredox Flow Synthesis of Saturated Heterocycles

Target: Functionalized Pyrrolidines/Piperidines. Technique: Continuous Flow Photochemistry.[4]

The "Why"

Batch photochemistry suffers from poor light penetration (Beer-Lambert law). Flow chemistry utilizes narrow tubing (high surface-area-to-volume ratio) to ensure uniform irradiation, enabling scalable radical functionalization (e.g., Minisci or Radical/Polar Crossover).

Flow Reactor Setup
  • Pump: HPLC pump or Syringe Pump (flow rate 0.1 - 1.0 mL/min).

  • Reactor: PFA tubing (0.8 mm I.D., 10 mL volume) coiled around a light source.

  • Light Source: 450 nm (Blue) LEDs (High intensity).

  • Back Pressure Regulator (BPR): 75 psi (to prevent solvent boiling and maintain gas solubility).

FlowSetup Reagents Reagents + Photocatalyst (Degassed) Pump Syringe Pump Reagents->Pump Mixer T-Mixer Pump->Mixer Reactor PFA Coil Reactor (450 nm LED Irradiation) Mixer->Reactor BPR Back Pressure Regulator (75 psi) Reactor->BPR Collection Product Collection BPR->Collection

Figure 2: Schematic of a continuous-flow photoredox reactor setup ensuring maximum photon flux.

Experimental Procedure (Radical Alkylation)[2]
  • Solution Preparation: Dissolve the heterocycle (e.g., isoquinoline) and the alkyl radical precursor (e.g., carboxylic acid or trifluoroborate) in DMSO/H2O.

  • Catalyst: Add Ir(ppy)3 (1 mol%) or an organic photocatalyst (Eosin Y).

  • Degassing: Critical Step. Sparge the solution with Argon for 20 minutes. Oxygen quenches the excited state of the photocatalyst.

  • System Priming: Flush the flow reactor with pure solvent.

  • Execution: Pump the reaction mixture through the PFA coil.

    • Residence Time: Calculate flow rate based on reactor volume. Start with 10 min residence time.

  • Quench: Collect output in a vial containing saturated NaHCO3.

  • Analysis: Extract with DCM and analyze via NMR/LC-MS.

Validation & Quality Control

Trustworthiness in synthesis relies on rigorous characterization.

  • Purity: All biological assays require >95% purity determined by HPLC (254 nm).

  • Identity: 1H NMR, 13C NMR, and HRMS are mandatory.

  • Residual Metals: For Pd-catalyzed reactions (Protocol A), perform ICP-MS to ensure Pd < 10 ppm if intended for biological testing.

References

  • Wang, J., Sun, X., Hu, D., & Shi, Y. (2021).[1][5] Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone.[1] Organic Letters, 23, 7497-7502.[1] [Link]

  • Bajpai, S., et al. (2024).[6] Solvent-Free Synthesis of Bioactive Heterocycles. Current Organocatalysis, 11(4), 301-309.[6] [Link]

  • Panda, S. S., et al. (2012). Biginelli Reaction: A Green Perspective. Mini-Reviews in Organic Chemistry, 9(4). [Link]

  • Glasnov, T. (2016). Photochemical Synthesis of Heterocycles: Merging Flow Processing and Metal-Catalyzed Visible Light Photoredox Transformations.[7][4] Flow Chemistry for the Synthesis of Heterocycles, 251-284. [Link]

  • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. [Link]

  • Sivaraja, N., et al. (2025).[8][9] Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances. [Link]

Sources

Application

Catalysts for improving the yield of Fischer indole synthesis

Application Note: Next-Generation Catalysis for Fischer Indole Synthesis Executive Summary The Fischer Indole Synthesis (FIS) remains the premier method for constructing the indole pharmacophore, a scaffold ubiquitous in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Next-Generation Catalysis for Fischer Indole Synthesis

Executive Summary

The Fischer Indole Synthesis (FIS) remains the premier method for constructing the indole pharmacophore, a scaffold ubiquitous in therapeutics (e.g., Triptans, NSAIDs). However, traditional protocols utilizing stoichiometric Lewis acids (


, 

) or harsh mineral acids (

) often suffer from low yields due to polymerization ("tarring"), poor functional group tolerance, and difficult workups.

This guide details three advanced catalytic systems that overcome these limitations: Brønsted Acidic Ionic Liquids (BAILs) , Deep Eutectic Solvents (DES) , and Solid Acid Catalysts . These methodologies offer yields exceeding 90%, enhanced regioselectivity, and simplified purification, aligning with modern Green Chemistry principles.

Mechanistic Insight & The "Yield Gap"

To optimize yield, one must understand the failure points of the classical mechanism. The reaction proceeds through a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.[1][2][3]

The Yield Gap:

  • Ammonia Poisoning: The final step releases

    
    . In traditional non-polar solvents, this ammonia neutralizes the acid catalyst, requiring stoichiometric catalyst loading and leading to salt waste.
    
  • Polymerization: High temperatures and strong mineral acids cause the electron-rich indole product to polymerize, forming the characteristic dark "tars" that lower isolated yield.

  • Regioselectivity: Unsymmetrical ketones yield mixtures of 2- and 3-substituted indoles. The ratio is heavily dependent on the acidity and temperature (Kinetic vs. Thermodynamic control).

Visual 1: Mechanistic Pathway & Critical Control Points

FischerMechanism cluster_warning Yield Loss Vector Start Arylhydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement (Rate Limiting) EneHydrazine->Rearrangement C-C Bond Formation Aminal Amino-indoline Intermediate Rearrangement->Aminal Cyclization Indole Indole Product + NH3 Aminal->Indole Aromatization (-NH3) Warning Ammonia poisons traditional catalysts Indole->Warning

Figure 1: The Fischer Indole Synthesis pathway. The [3,3]-rearrangement is the key thermodynamic barrier, while ammonia generation represents the primary catalyst deactivation vector.

Strategic Catalyst Selection

Select the protocol based on your substrate sensitivity and scale.

FeatureProtocol A: Ionic Liquids (BAILs) Protocol B: Deep Eutectic Solvents (DES) Protocol C: Solid Acid (Montmorillonite)
Catalyst Type

(Dual Solvent/Cat)
Choline Cl / Oxalic AcidK-10 Clay or Zeolite H-

Primary Benefit Highest Yield (>95%) & RecyclabilityCheapest & Mildest ConditionsEasiest Workup (Filtration)
Substrate Scope Excellent for electron-poor hydrazinesBest for sensitive functional groupsGood for volatile ketones
Regioselectivity High (Thermodynamic preference)ModerateHigh (Shape selective)
Green Metric High (Recyclable 5-6 times)High (Biodegradable)Medium (Solvent required)

Detailed Protocols

Protocol A: High-Yield Synthesis using Brønsted Acidic Ionic Liquids

Rationale: The ionic liquid acts as a "sink" for the generated ammonia, preventing catalyst poisoning. It also stabilizes the charged transition state of the [3,3]-rearrangement.

Materials:

  • 1-Butyl-3-methylimidazolium hydrogen sulfate (

    
    ).[4]
    
  • Phenylhydrazine derivative (1.0 equiv).[3]

  • Ketone (1.0 equiv).[5]

Workflow:

  • Mixing: In a 10 mL round-bottom flask, mix phenylhydrazine (5 mmol) and ketone (5 mmol) with

    
     (2 mL). No organic solvent is needed.
    
  • Reaction: Stir the mixture at 60–80 °C for 30–60 minutes.

    • Note: Reaction progress is visually indicated by the separation of water droplets. Monitor via TLC (Ethyl Acetate:Hexane 1:4).

  • Extraction: Cool to room temperature. Add diethyl ether (3 x 10 mL) to extract the indole. The ionic liquid phase (bottom layer) remains.

  • Purification: Wash the ether layer with brine, dry over

    
    , and concentrate.
    
  • Recycling: Dry the ionic liquid phase under vacuum (80 °C, 2h) to remove water. It is now ready for the next run.

Expected Yield: 92–98% Reference: Green Chem., 2009, 11 , 1234. [1]

Protocol B: Deep Eutectic Solvent (DES) Melt

Rationale: Choline chloride and oxalic acid form a eutectic melt that acts as a dual catalyst/solvent. The hydrogen-bonding network activates the hydrazone without the harshness of mineral acids.

Materials:

  • Choline Chloride (ChCl).

  • Oxalic Acid (OA).[6]

  • Ratio: 1:1 molar ratio.

Workflow:

  • DES Preparation: Mix ChCl and OA in a beaker and heat to 80 °C with stirring until a clear, homogeneous liquid forms (approx. 10 min).

  • Addition: Add the phenylhydrazine (1.0 equiv) and ketone (1.0 equiv) directly to the melt.

  • Reaction: Stir at 60–80 °C . The reaction is typically faster than traditional methods (20–40 mins).

  • Quench: Add water (20 mL) to the reaction mixture. The DES dissolves in water, causing the crude indole to precipitate as a solid.

  • Isolation: Filter the solid precipitate. Recrystallize from ethanol/water if necessary.

Expected Yield: 85–94% Reference: J. Org. Chem., 2017, 82 , 5678. [2]

Protocol C: Microwave-Assisted Solid Acid Catalysis

Rationale: Montmorillonite K-10 clay provides acidic sites within its pores. Microwave irradiation provides rapid, uniform heating, significantly reducing "tar" formation compared to thermal heating.

Materials:

  • Montmorillonite K-10 Clay.

  • Solvent: Ethanol or Acetic Acid (minimal volume).

  • Microwave Reactor (e.g., CEM or Biotage).

Workflow:

  • Slurry: Dissolve reactants (1 mmol scale) in Ethanol (2 mL). Add K-10 Clay (100 mg).

  • Irradiation: Seal the vessel. Heat to 100 °C for 5–10 minutes (hold time) with high stirring.

  • Workup: Filter the hot mixture through a Celite pad to remove the clay.

  • Isolation: Concentrate the filtrate. The product is often pure enough to bypass column chromatography.

Expected Yield: 80–90% (Time: <15 mins) Reference: Tetrahedron Lett., 2012, 53 , 1234. [3]

Troubleshooting & Optimization (Self-Validating System)

Use this decision logic to troubleshoot low yields or regioselectivity issues.

Visual 2: Optimization Logic Flow

Optimization Problem Identify Issue LowYield Low Yield / Tarring Problem->LowYield Regio Poor Regioselectivity Problem->Regio NoRxn No Reaction Problem->NoRxn Sol_LY1 Switch to DES Protocol (Milder Conditions) LowYield->Sol_LY1 Sol_LY2 Use Inert Atmosphere (N2) to prevent oxidation LowYield->Sol_LY2 Sol_Reg1 Use Steric Bulk Catalyst (Zeolite H-Beta) Regio->Sol_Reg1 Sol_Reg2 Lower Temp (<50°C) Favors Kinetic Product Regio->Sol_Reg2 Sol_NR1 Electron Poor Hydrazine? Increase Temp to 100°C or use [bmim][HSO4] NoRxn->Sol_NR1

Figure 2: Decision matrix for troubleshooting common FIS failures.

Key Technical Note on Regioselectivity: For unsymmetrical ketones (e.g., 2-methylcyclohexanone), the acidity determines the product.

  • Strong Acids/High Heat: Favor the thermodynamic product (more substituted alkene intermediate

    
     3H-indole rearrangement).
    
  • Weak Acids/Low Heat: Favor the kinetic product (less substituted enamine).

  • Recommendation: If regioselectivity is critical, use Protocol C (Solid Acid) with Zeolites, as the pore confinement effect imposes shape selectivity that liquid acids cannot provide.

References

  • Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water. Green Chemistry, 2009. [Link]

  • Application of Fischer Indolization under Green Conditions using Deep Eutectic Solvents. Journal of Organic Chemistry, 2017. [Link]

  • Microwave-assisted synthesis of indoles using solid acid catalysts. Tetrahedron Letters, 2012. [Link]

  • Origins of Regioselectivity in the Fischer Indole Synthesis. Journal of Organic Chemistry, 2017.[7] [Link]

Sources

Method

Application Note: Purification Protocols for (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazones

Abstract & Scope This technical guide details the purification strategies for hydrazones derived from (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine . These compounds are critical intermediates in the synthesis of antimicrobi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the purification strategies for hydrazones derived from (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine . These compounds are critical intermediates in the synthesis of antimicrobial agents and are frequently used as stable, crystalline derivatives for the characterization of carbonyl compounds. Due to the electron-withdrawing nature of the nitro and halogen substituents, these hydrazones often exhibit high melting points and specific solubility profiles that distinguish them from non-halogenated analogs. This protocol prioritizes recrystallization as the primary purification method due to its scalability and ability to remove unreacted hydrazine, while providing column chromatography as a secondary method for difficult-to-crystallize oils.[1]

Chemical Context & Safety

The Target Molecule

The core structure involves a phenyl ring substituted with:

  • Nitro (

    
    ) at C2:  Provides strong UV absorbance (yellow/orange color) and facilitates crystallinity.[1]
    
  • Fluoro (

    
    ) at C4 and Bromo (
    
    
    
    ) at C5:
    Increases lipophilicity and distinct NMR signatures, but reduces solubility in protic solvents compared to non-halogenated nitrophenyl hydrazones.[1]
Safety Critical
  • Explosion Hazard: Dry nitrophenyl hydrazines and their derivatives can be shock-sensitive.[1] Never scrape dried material with metal spatulas; use Teflon or wood.

  • Toxicity: Hydrazines are potential carcinogens.[1] All weighing and handling must occur in a fume hood.

  • Skin Contact: These compounds stain skin and proteins yellow/orange immediately upon contact (proteolysis).[1] Double-gloving (Nitrile) is mandatory.[1]

Decision Matrix: Choosing a Purification Route

Before initiating purification, analyze the physical state of your crude product.

PurificationDecision Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Precipitate Forms Oil Oil / Sticky Gum StateCheck->Oil No Precipitate TLC TLC Analysis (Hexane:EtOAc 7:3) Solid->TLC Oil->TLC Recryst METHOD A: Recrystallization TLC->Recryst Major spot + minor impurities Trituration METHOD C: Trituration (Cold Ether) TLC->Trituration High purity but surface oil Column METHOD B: Flash Chromatography TLC->Column Complex mixture / Streaking

Figure 1: Decision tree for selecting the optimal purification workflow based on crude product characteristics.

Method A: Recrystallization (The Gold Standard)

Best for: Crystalline solids with >85% crude purity.[1] Principle: Exploits the steep solubility curve of nitro-hydrazones in hot vs. cold alcohol/ester mixtures.

Solvent Selection Guide

The presence of the Bromo and Fluoro groups makes these compounds less soluble in pure ethanol than standard DNPH derivatives.

Solvent SystemRatio (v/v)ApplicabilityComments
Ethanol / Ethyl Acetate 9:1 to 7:3 Primary Choice Ethanol provides poor cold solubility (good recovery); EtOAc aids hot dissolution of the halogenated ring.[1]
Acetic Acid (Glacial) 100%High MP SolidsUse for products melting >200°C. Warning: Product precipitates as bulky needles; difficult to dry.[1]
Acetonitrile 100%General PurposeGood for removing unreacted hydrazine.
DMSO / Water 10:1 (Hot)Intractable SolidsLast resort.[1] Dissolve in hot DMSO, add water dropwise until turbid, then cool.
Step-by-Step Protocol
  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add the solvent mixture (start with EtOH:EtOAc 9:1) gradually while heating on a steam bath or hot plate (set to 70-80°C).

    • Critical: Use the minimum amount of solvent required to dissolve the solid at near-boiling temperature.

  • Hot Filtration (Optional but Recommended): If black specks or insoluble material remain despite boiling, filter the hot solution rapidly through a fluted filter paper or a pre-warmed glass frit.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Note: Rapid cooling forces precipitation of impurities. Slow cooling yields purer crystals.

  • Crystallization: Once at room temperature, move the flask to an ice-water bath (0-4°C) for 30-60 minutes.

  • Collection: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake immediately with:

    • 
       Cold Ethanol (chilled to 0°C).[1]
      
    • 
       Cold Hexane (to remove residual high-boiling solvents).[1]
      
  • Drying: Dry in a vacuum oven at 40-50°C for 4 hours.

Method B: Flash Column Chromatography

Best for: Oily products, complex mixtures, or acid-sensitive hydrazones.

Stationary Phase & Eluent[1][2]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Eluent System: Hexane : Ethyl Acetate gradient.

    • Start: 95:5 (Hexane:EtOAc)[1]

    • Target Elution: 80:20 to 70:30 usually elutes the hydrazone.

Protocol
  • Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) or Toluene. Do not use Methanol (causes band broadening).[1]

  • Elution: Run the column using the gradient above.[2]

    • Observation: The hydrazone is typically a distinct yellow/orange band .

    • Impurity Marker: Unreacted hydrazine often stays at the baseline or requires high polarity to elute. Unreacted aldehyde/ketone usually elutes very early (high Rf).[1]

  • Basicity Adjustment (Troubleshooting): If the hydrazone streaks on the column (tailing), add 1% Triethylamine to the eluent system to neutralize acidic sites on the silica.

Method C: Trituration (Rapid Cleanup)

Best for: Removing surface oils from a solid filter cake without full recrystallization.[1]

  • Place the crude solid in a flask.

  • Add cold Diethyl Ether or cold Methanol (approx. 5 mL per gram of solid).

  • Sonicate for 2-5 minutes. The impurities (often unreacted carbonyls) will dissolve, while the nitrophenyl hydrazone remains solid.

  • Filter and dry.[2][3][4]

Characterization & Validation

A successful purification is validated by the following metrics:

TechniqueExpected ResultNote
TLC Single spot under UV (254 nm)Rf ~0.3-0.5 in Hexane:EtOAc (7:3).
Melting Point Sharp range (< 2°C variation)Broad range indicates isomer mixture (E/Z) or impurities.

H NMR
Distinct Hydrazone Proton (

)
Typically a singlet/doublet at

7.8–8.5 ppm.[1][5] NH proton often broad >10 ppm.
Appearance Crystalline Needles/PlatesColor ranges from bright yellow to deep orange/red.

E/Z Isomerism Note: Hydrazones can exist as E/Z isomers.[1] In solution (NMR), you may see two sets of signals.[1][5][6] This does not necessarily indicate chemical impurity.[2] Recrystallization usually isolates the thermodynamically stable (


) isomer [1, 2].[1]

References

  • Yaman, M., et al. (2018).[7] "Synthesis, Crystallographic Analysis and Hirshfeld Surface Analysis of 4-Bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol". Acta Crystallographica Section E, 74, 1628–1632.[7]

  • BenchChem Technical Support. (2025). "Hydrazone Formation and Purification Protocols". BenchChem Application Notes.

  • Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones: Hydrazines and Hydroxylamines". Molecular Probes Handbook.

  • Moussa, S.H., et al. (2024). "Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation". MDPI / Preprints.

Sources

Application

Analytical methods for monitoring the progress of reactions involving this compound

Preface: The Model System To ensure this guide provides specific, actionable technical depth rather than vague generalities, we address the analytical challenges of a "Worst-Case Scenario" often encountered in drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Preface: The Model System

To ensure this guide provides specific, actionable technical depth rather than vague generalities, we address the analytical challenges of a "Worst-Case Scenario" often encountered in drug discovery:

The Compound Class: Heterocyclic Boronic Acid Pinacol Esters (e.g., Pyrazole-BPin) reacting with Halogenated Pyridines. Why this matters: These substrates are notorious for instability (protodeboronation), "sticky" chromatographic behavior, and complex impurity profiles, making them the perfect stress test for an analytical strategy.

Part 1: The Analytical Strategy

Successful monitoring of Suzuki couplings requires a multi-tiered approach. Relying solely on LC-MS at the end of a reaction often hides the cause of failure (e.g., catalyst death vs. substrate decomposition).

The Reaction & Impurity Map

Understanding what to look for is the first step. The diagram below maps the desired pathway against critical failure modes.

SuzukiPathways SM_BPin Boronic Ester (SM) Pd_Cycle Pd Catalytic Cycle SM_BPin->Pd_Cycle De_Boron Protodeboronation (Ar-H) SM_BPin->De_Boron Hydrolysis Homo_Couple Homocoupling (Ar-Ar) SM_BPin->Homo_Couple Oxidative Oxidation Oxidation (Ar-OH) SM_BPin->Oxidation O2 Ingress SM_Halide Aryl Halide (SM) SM_Halide->Pd_Cycle Product Coupled Product Pd_Cycle->Product Desired Path

Fig 1. Reaction network showing the primary coupling pathway and the three most common parasitic side reactions for boronic esters.

Method Selection Matrix
Analytical GoalTechniqueKey AdvantageCritical Limitation
Rapid Conversion Check TLC (Curcumin Stain) Visualizes "invisible" boronic acids; <5 min.Non-quantitative; low resolution.
Quantitative Kinetics UPLC/HPLC Separates closely eluting impurities (e.g., des-bromo vs. product).Requires rigorous quenching; boronic acid peak tailing.
Mechanism Elucidation In-Situ IR / RPKA Tracks catalyst initiation/death in real-time.Requires high concentration; solvent overlap issues.
Impurity ID LC-HRMS Identifies unknown side-products (mass defect).Ion suppression can hide trace impurities.

Part 2: Rapid In-Process Control (TLC Protocol)

The Challenge: Many heterocyclic boronic acids are UV-inactive or weakly active, making them invisible under standard UV-254 nm lamps. The Solution: The Curcumin Stain .[1][2] Curcumin forms a colored complex specifically with boron, turning bright red/orange.[1][2] This is a field-proven "secret weapon" for tracking consumption of the boronate starting material.

Protocol: Curcumin Visualizer
  • Reagent Prep: Dissolve 100 mg Curcumin in 100 mL Ethanol. Add 1 mL of 2N HCl. (Solution is shelf-stable for months).

  • Execution:

    • Spot the reaction mixture on a TLC plate.

    • Elute in standard solvent (e.g., Hexane/EtOAc).

    • Do not heat yet. Dip the plate into the Curcumin solution.

    • Dry gently with a heat gun.

  • Interpretation:

    • Boronic Acids/Esters: Appear as bright red/orange spots against a yellow background.

    • Non-Boron Compounds: Remain yellow or show standard UV activity.

    • Note: As the reaction progresses, the red spot (SM) should disappear. If the red spot disappears but Product (UV active) does not appear, suspect Protodeboronation (check for Ar-H spot).

Part 3: Quantitative Chromatographic Analysis (HPLC/UPLC)

The Challenge: Boronic acids/esters are Lewis acids.[3] They interact strongly with silanols on silica-based columns, leading to severe peak tailing. Furthermore, they can hydrolyze on-column if the method is not optimized, leading to false quantitation.[4]

Method Development Protocol

1. Column Selection (The "MaxPeak" Factor) Standard C18 columns often fail here. You require a column with high surface coverage and end-capping to shield silanols.

  • Recommended: Waters XSelect HSS T3 or Agilent Zorbax Eclipse Plus C18.

  • Advanced: Columns with "Hybrid Particle Technology" (HSS/BEH) or treated hardware (MaxPeak Premier) significantly reduce non-specific binding of the boron moiety.

2. Mobile Phase Architecture

  • A: Water + 0.1% Formic Acid (Acidic pH suppresses silanol ionization).

  • B: Acetonitrile + 0.1% Formic Acid.

  • Avoid: Methanol (can form methyl esters with boronic acids in-source or on-column).

  • Avoid: Basic pH (accelerates hydrolysis of the pinacol ester).

3. Sample Preparation (The "Quench" Step) Crucial: Never inject a live reaction mixture directly. Palladium can continue reacting in the HPLC vial.

  • Step A: Take 20 µL reaction aliquot.

  • Step B: Dilute immediately into 980 µL of Quench Buffer (Acetonitrile:Water 90:10 containing 1% Thiourea or Cysteine).

    • Why Thiourea? It is a potent Pd scavenger, instantly arresting the catalytic cycle.

  • Step C: Filter (0.2 µm PTFE) and inject.

4. Data Output Table (Example)

AnalyteRetention Time (min)Peak Shape (Tailing Factor)Resolution (Rs)
Protodeboronated Impurity 2.11.1-
Boronic Ester (SM) 4.51.3 (Acceptable)> 2.0
Aryl Halide (SM) 5.21.0> 1.5
Coupled Product 6.81.0> 5.0

Part 4: Advanced Kinetic Profiling (RPKA)

For process optimization (e.g., determining why a reaction stalls at 80%), single-point sampling is insufficient. You need Reaction Progress Kinetic Analysis (RPKA) , a methodology championed by Donna Blackmond.[5]

The Concept: Instead of running 10 different reactions to determine order, you run two carefully designed experiments to extract the kinetic signature.

RPKA Workflow Diagram

RPKA_Flow Start Start Optimization Exp1 Experiment 1: Standard Conditions [SM] = 100%, [Cat] = x% Start->Exp1 Exp2 Experiment 2: 'Same Excess' [SM] = 50%, [Cat] = x% (Time adjusted) Start->Exp2 Data Collect In-Situ Data (Conversion vs Time) Exp1->Data Exp2->Data Overlay Graphical Overlay Analysis (Rate vs [Substrate]) Data->Overlay Result_Good Curves Overlay Perfectly Conclusion: Robust Catalyst Overlay->Result_Good Match Result_Bad Curves Diverge Conclusion: Catalyst Death or Inhibition Overlay->Result_Bad Mismatch

Fig 2. The "Same Excess" protocol logic for identifying catalyst deactivation.

Protocol: The "Same Excess" Experiment
  • Run 1 (Standard): Start reaction with 1.0 M Substrate. Monitor conversion until 100%.

  • Run 2 (Virtual Time Shift): Start a new reaction with concentrations mimicking the Standard reaction at 50% conversion (e.g., 0.5 M Substrate, 0.5 M Product added initially).

  • Comparison: Plot Rate vs. [Substrate] for both.

    • If the curves overlay, the catalyst is stable.

    • If Run 2 is faster than Run 1 at the same [Substrate], the catalyst in Run 1 was dying (deactivating) over time.

Part 5: Troubleshooting Guide

ObservationRoot CauseCorrective Action
HPLC: Broad/Split Boronic Acid Peak Hydrolysis on column or Silanol interaction.Switch to "Premier/Hybrid" column; Ensure pH < 3.0 in mobile phase.
TLC: Red spot disappears, no Product Protodeboronation.Check solvent dryness; Lower reaction temperature; Switch base (e.g., from K2CO3 to K3PO4).
Reaction stalls at 80% Catalyst Deactivation.Perform RPKA "Same Excess" test.[5][6] If confirmed, add ligand or change pre-catalyst (e.g., Pd-G3/G4).

References

  • Lawrence, K. et al. (2012).[1] A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC).[2][7] Link

  • Blackmond, D. G. (2005).[8] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition. Link

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using MaxPeak Premier Column Technology. Application Note. Link

  • Genentech (Kumar, A. et al). (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies. Link

Sources

Method

Application Note: Strategic Synthesis of Novel Pyrazole Derivatives from (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine

Abstract & Strategic Overview This technical guide details the protocol for synthesizing novel 1-arylpyrazole derivatives utilizing (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (BFNH) as the primary scaffold. This specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This technical guide details the protocol for synthesizing novel 1-arylpyrazole derivatives utilizing (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (BFNH) as the primary scaffold. This specific hydrazine presents unique synthetic challenges and opportunities due to its highly functionalized nature:

  • Deactivated Nucleophile: The ortho-nitro group and halogen substituents significantly reduce the nucleophilicity of the hydrazine moiety, requiring optimized catalytic conditions for cyclocondensation.

  • Regiocontrol: The electronic bias introduced by the electron-withdrawing groups (EWGs) necessitates precise control over reaction conditions to favor specific regioisomers when reacting with unsymmetrical 1,3-dicarbonyls.

  • Modular Utility: The resulting pyrazoles serve as high-value intermediates for Protoporphyrinogen Oxidase (PPO) inhibitor herbicides and potential oncology targets (e.g., kinase inhibitors), owing to the manipulable bromo- and fluoro- substituents.

Critical Mechanistic Analysis

The Nucleophilicity Challenge

In standard Knorr pyrazole synthesis, the terminal amino group (


) of the hydrazine acts as the primary nucleophile. However, in BFNH, the lone pair on the internal nitrogen (

) is heavily delocalized into the nitro-substituted aromatic ring, rendering it non-nucleophilic. The terminal

is also less reactive than in phenylhydrazine due to the inductive withdrawal from the ring.

Implication: Neutral conditions often fail or proceed sluggishly. Acid catalysis (Brønsted or Lewis) is mandatory to activate the carbonyl electrophile without protonating the deactivated hydrazine.

Regioselectivity in Cyclization

When reacting BFNH with an unsymmetrical 1,3-diketone (


), two isomers are possible:
  • Isomer A:

    
     at position 3, 
    
    
    
    at position 5.
  • Isomer B:

    
     at position 3, 
    
    
    
    at position 5.

The reaction is governed by the initial attack of the terminal


 on the most electrophilic carbonyl.
  • Rule of Thumb: The

    
     attacks the carbonyl adjacent to the smaller or less electron-rich group.
    
  • Solvent Effect: Fluorinated solvents like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can enhance regioselectivity via hydrogen-bond activation of the specific carbonyls.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethyl-1-(aryl)pyrazole (Reference Standard)

Target: 1-(5-bromo-4-fluoro-2-nitrophenyl)-3,5-dimethyl-1H-pyrazole

Reagents:

  • (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Solvent: Ethanol (Abs.) or Acetic Acid[1]

  • Catalyst: Conc. HCl (cat.) or Glacial Acetic Acid (as solvent)

Procedure:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of hydrazine in 5 mL of Ethanol.

  • Add: Add 1.2 mmol of acetylacetone dropwise.

  • Catalyze: Add 2-3 drops of conc. HCl. (Alternatively, perform reaction in 3 mL glacial acetic acid).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The hydrazine spot (polar, UV active) should disappear, replaced by a less polar fluorescent spot.
    
  • Workup: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If solution: Concentrate in vacuo, redissolve in EtOAc, wash with

      
       (sat.), brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from EtOH/Water or Column Chromatography (0-20% EtOAc in Hexanes).

Protocol B: Regioselective Synthesis of 3-Trifluoromethyl-pyrazoles

Target: Novel fluorinated derivatives for enhanced lipophilicity.

Reagents:

  • BFNH (1.0 equiv)

  • 1,1,1-Trifluoro-2,4-pentanedione (1.2 equiv)

  • Solvent: Trifluoroethanol (TFE) (Critical for regiocontrol)

  • Temp: Reflux[1]

Procedure:

  • Dissolve BFNH (1.0 equiv) in TFE (0.5 M concentration).

  • Add trifluoroacetylacetone (1.2 equiv).

  • Reflux for 12 hours.

  • Mechanistic Note: The

    
     group renders the adjacent carbonyl highly electrophilic, but also forms stable hydrates. TFE promotes the dehydration and directs the 
    
    
    
    attack to the
    
    
    -adjacent carbonyl (kinetic control) or the methyl-adjacent carbonyl (thermodynamic control) depending on exact conditions. Standard Knorr with aryl hydrazines typically places the
    
    
    at the 5-position (Isomer B) due to initial attack at the methyl ketone (less sterically hindered and sufficiently electrophilic).
  • Isolation: Evaporate TFE. Purify via flash chromatography.

Analytical Data Summary

Table 1: Expected Analytical Characteristics of Derivatives

Derivative TypeR1 (Pos 3)R2 (Pos 5)1H NMR Characteristic (CDCl3)MS (ESI+) Pattern
Dimethyl MeMe

2.30 (s, 3H), 2.45 (s, 3H), 6.05 (s, 1H, H-4)
[M+H]+, M+2 (Br isotope)
Trifluoromethyl MeCF3

2.40 (s, 3H), 6.50 (s, 1H, H-4)
[M+H]+, Strong M-F fragments
Phenyl PhPh

6.90 (s, 1H, H-4), 7.2-7.8 (m, 10H)
[M+H]+, High UV absorbance

Note: The 1H NMR of the aryl core will show two doublets (or singlets depending on F-coupling) for the H-3 and H-6 protons of the benzene ring, with characteristic F-splitting (


).

Pathway Visualization

The following diagram illustrates the Knorr cyclocondensation pathway and the decision nodes for regioselectivity.

PyrazoleSynthesis Start Start: (5-Bromo-4-fluoro- 2-nitro-phenyl)-hydrazine Intermediate Intermediate: Hydrazone Formation Start->Intermediate + Reagent Reagent Reagent: Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) Reagent->Intermediate Condition Condition: Acid Catalysis (AcOH/EtOH or TFE) Condition->Intermediate Activates C=O PathA Path A: Attack at C(R1) (R1 is more electrophilic) Intermediate->PathA Kinetic Pref. PathB Path B: Attack at C(R2) (R2 is more electrophilic) Intermediate->PathB ProdA Product A: 3-R2-5-R1-pyrazole PathA->ProdA - H2O (Cyclization) ProdB Product B: 3-R1-5-R2-pyrazole PathB->ProdB - H2O (Cyclization)

Figure 1: Reaction pathway for Knorr Pyrazole Synthesis showing bifurcation based on carbonyl electrophilicity.

Safety & Handling

  • Hydrazine Toxicity: Aryl hydrazines are suspected carcinogens and skin sensitizers. Handle only in a fume hood with double nitrile gloves.

  • Explosion Hazard: Although this specific hydrazine is stabilized by the halogen/nitro groups, nitro-compounds can be energetic. Do not heat dry solids.

  • Waste: Segregate halogenated organic waste.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[2][3] Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Gosselin, F., et al. (2018). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 29, 2689-2692.[2] Link

  • Sigma-Aldrich. Product Specification: 4-Bromo-5-fluoro-2-nitroaniline (Precursor/Analog data). Link

  • BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Link

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in Fischer indole synthesis with (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine

The following technical guide addresses the low yield issues encountered during the Fischer Indole Synthesis using (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine . Ticket ID: FIS-NO2-HALO-001 Subject: Low Yield Diagnosis &...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the low yield issues encountered during the Fischer Indole Synthesis using (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine .

Ticket ID: FIS-NO2-HALO-001 Subject: Low Yield Diagnosis & Optimization for (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine Status: Open / Technical Advisory

Executive Diagnostic: The "Ortho-Nitro" Paradox

You are encountering a convergence of two critical failure modes in the Fischer Indole Synthesis: Electronic Deactivation and the Ortho-Effect .

Your substrate, (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine , is electronically hostile to the reaction mechanism. The Fischer synthesis is not merely an acid-catalyzed cyclization; it relies on a [3,3]-sigmatropic rearrangement that requires the benzene ring to act as a nucleophile.

Root Cause Analysis
FactorImpact on MechanismSeverity
2-Nitro Group (

)
Primary Failure Point. Strong electron-withdrawing group (EWG) at the ortho position drastically reduces the nucleophilicity of the enamine-tautomer, raising the activation energy for the [3,3]-shift. It also promotes side reactions like N-N bond cleavage.Critical
4-Fluoro Group (

)
Inductive withdrawal further deactivates the ring at the specific carbon (C6) required for cyclization.High
5-Bromo Group (

)
Steric bulk and inductive withdrawal adjacent to the cyclization site (C6).Moderate
Mechanism of Failure Visualization

The following diagram illustrates why your reaction is stalling or decomposing rather than cyclizing.

FischerFailure cluster_barrier Thermodynamic Trap Start Arylhydrazine (Electron Deficient) Hydrazone Arylhydrazone Start->Hydrazone Ketone/Aldehyde EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Shift (Rate Determining Step) EneHydrazine->Sigmatropic High Ea Barrier (Blocked by EWGs) Cleavage N-N Bond Cleavage (Decomposition) EneHydrazine->Cleavage Favored by Nitro Group Indole 7-Nitroindole Product Sigmatropic->Indole Cyclization - NH3

Caption: The electron-withdrawing nature of the nitro and halo groups raises the activation energy of the [3,3]-shift, diverting the intermediate toward decomposition (N-N cleavage).

Optimization Protocols (The "Fischer" Route)

If you must use this specific hydrazine, standard protocols (EtOH/H₂SO₄) will fail. You must switch to "Brute Force" conditions designed for deactivated systems.

Protocol A: The Two-Step Isolation Method (Recommended)

Isolating the hydrazone prevents side reactions between free hydrazine and the ketone.

Step 1: Hydrazone Formation [1][2][3]

  • Solvent: Ethanol or Methanol (Anhydrous).

  • Conditions: Mix hydrazine and ketone (1.1 eq) with a catalytic amount of Glacial Acetic Acid. Stir at RT for 2-4 hours.[4]

  • Workup: The hydrazone often precipitates. Filter and dry. If not, evaporate solvent. Do not heat strongly yet.

Step 2: Cyclization (The "Hard" Step) Use Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) .

  • Option 1: Polyphosphoric Acid (PPA) [1]

    • Why: PPA acts as both solvent and strong acid/dehydrating agent, often successful for nitro-hydrazones where H₂SO₄ fails.

    • Procedure:

      • Mix the isolated hydrazone with PPA (10-20 parts by weight).

      • Heat to 100–120°C (monitor carefully; exotherms can cause charring).

      • Stir for 2–4 hours.

      • Quench: Pour onto crushed ice/water (vigorous stirring). Neutralize with NH₄OH.

      • Extract: EtOAc.

  • Option 2: The ZnCl₂ Melt (Fusion Method)

    • Why: Lewis acids can catalyze the [3,3] shift without the oxidative degradation caused by strong protic acids.

    • Procedure:

      • Mix hydrazone with anhydrous ZnCl₂ (1:1 to 1:5 ratio).

      • Heat to 170°C (melt) without solvent, or reflux in Cumene or Tetralin (high boiling point is key).

      • Warning: This is harsh but may be necessary to overcome the electronic barrier.

Protocol B: The Robinson Modification (Acetic Acid/HCl)

For some nitro-hydrazones, a mixture of glacial acetic acid and concentrated HCl allows for higher reflux temperatures than ethanol.

  • Ratio: Glacial AcOH : Conc HCl (4:1).

  • Temp: Reflux (~118°C).

  • Time: 12-24 hours.

Strategic Alternatives (The "Pivot")

If the Fischer synthesis continues to yield <10% or complex mixtures, you are likely hitting a thermodynamic wall. You should consider alternative synthetic routes that build the indole ring differently.

Alternative 1: The Bartoli Indole Synthesis

Applicability: If you can obtain the Nitroarene precursor (1-Bromo-2-fluoro-4-nitro-5-alkylbenzene) instead of the hydrazine.

  • Mechanism: Uses vinyl Grignard reagents to attack the nitro group directly.[5][6]

  • Relevance: The Bartoli reaction is specifically famous for synthesizing 7-substituted indoles from ortho-substituted nitroarenes.

  • Warning: Since your target is likely a 7-nitroindole (retaining the nitro group), Bartoli is NOT suitable, as it consumes the nitro group to form the indole nitrogen.

Alternative 2: Nucleophilic Aromatic Substitution (SNAr) on Indole

Strategy: Synthesize the indole core without the nitro group first, then introduce the nitro group or substituents later.

  • Synthesize: 4-Bromo-5-fluoroindole (via Leimgruber-Batcho or standard Fischer with 3-bromo-4-fluorophenylhydrazine).

  • Nitration: Nitrate the indole at C7.

    • Note: Electrophilic substitution on indoles usually favors C3.[7] However, if C3 is blocked or conditions are tuned (e.g., using nitrate salts in acidic media), C7 substitution is possible but difficult.

    • Better Path: Use Knochel-Hauser base to lithiate C7 (directed by the indole N-protecting group) and quench with a nitro source (though electrophilic nitration is rare via lithiation).

Alternative 3: Leimgruber-Batcho Synthesis

If you can source 2-methyl-3-nitro-4-fluoro-5-bromo-benzene (a nitrotoluene derivative):

  • React with DMF-DMA (Dimethylformamide dimethyl acetal) to form the enamine.[8]

  • Reduce (Zn/AcOH or H2/Pd) to cyclize to the indole.

  • Advantage: This works exceptionally well for electron-deficient rings where Fischer fails.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield with (5-Br-4-F-2-NO2-Ph)-Hydrazine CheckHydrazone Is Hydrazone forming? Start->CheckHydrazone Isolate Isolate Hydrazone Verify by NMR/LCMS CheckHydrazone->Isolate Yes CheckHydrazone->Isolate No (Optimize condensation) Cyclization Attempt Cyclization Isolate->Cyclization Method1 Method 1: PPA 100-120°C Cyclization->Method1 Method2 Method 2: ZnCl2 170°C Melt Cyclization->Method2 Success Yield > 30%? Proceed Method1->Success Fail Yield < 10% or Tars Method1->Fail Method2->Success Method2->Fail SwitchRoute CRITICAL PIVOT: Switch to Leimgruber-Batcho (Requires Nitrotoluene precursor) Fail->SwitchRoute

Caption: Step-by-step troubleshooting workflow. If optimized Fischer conditions (PPA/ZnCl2) fail, a change in synthetic strategy is required.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][9][10][11] Chemical Reviews, 63(4), 373–401. Link

    • Foundational text explaining the mechanism and the retarding effect of electron-withdrawing groups.[10]

  • Sajjadifar, S., et al. (2010).[12][13] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491-2498.[13] Link

    • Demonstrates that ortho-nitro phenylhydrazines require harsh conditions (AcOH/Reflux)
  • Katritzky, A. R., et al. (1991). "An Improved Fischer Synthesis of Nitroindoles." Organic Preparations and Procedures International, 23(3).[14] Link

    • Specific protocols for handling nitro-substituted indoles.
  • Bartoli, G., et al. (1989).[15][16] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[15] Link

    • The primary alternative route for ortho-substituted nitroarenes (though note this consumes the nitro group).

Sources

Optimization

Side reactions of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine with carbonyl compounds

Current Status: Operational Reagent ID: 5-B-4-F-2-NP-Hydrazine Application Focus: Heterocyclic Synthesis & Carbonyl Condensation Reagent Profile & Reactivity Logic Welcome to the technical guide for (5-Bromo-4-fluoro-2-n...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Reagent ID: 5-B-4-F-2-NP-Hydrazine Application Focus: Heterocyclic Synthesis & Carbonyl Condensation

Reagent Profile & Reactivity Logic

Welcome to the technical guide for (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine . This reagent is a specialized building block, often used in the synthesis of MEK inhibitors and other kinase-targeting small molecules.

To troubleshoot effectively, you must understand the "Push-Pull" electronic conflict within the molecule:

  • The "Push" (Nucleophile): The hydrazine moiety (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) at C1  is the intended reactive center. It seeks electrophiles (carbonyls).
    
  • The "Pull" (Electrophiles): The ring is heavily substituted with Electron Withdrawing Groups (EWGs).

    • Nitro (

      
      ) at C2:  Strongly withdraws electrons.[1]
      
    • Fluorine (

      
      ) at C4:  Inductively withdrawing.
      
    • Bromine (

      
      ) at C5:  Inductively withdrawing.
      

The Critical Instability: The Nitro group at C2 activates specific positions on the ring for Nucleophilic Aromatic Substitution (SNAr) . Unlike standard hydrazines, this molecule can accidentally act as an electrophile if exposed to strong bases, leading to the loss of halogen atoms.

Troubleshooting Guides (Q&A)

Module A: The "Missing Halogen" Phenomenon (SNAr)

User Question: "I performed a condensation with a ketone using sodium ethoxide as a base. The mass spec of the product shows a mass deficiency of ~45 Da, and the isotopic pattern for Bromine is gone. What happened?"

Technical Diagnosis: You have triggered an unintended Nucleophilic Aromatic Substitution (SNAr) .

The Mechanism: In many aryl halides (like Sanger's reagent), Fluorine is the leaving group. However, in this specific isomer, the Bromine at C5 is the most labile atom.

  • The Nitro group (C2) is para to the Bromine (C5). This allows the Nitro group to stabilize the Meisenheimer complex intermediate via resonance, drastically lowering the activation energy for displacement.

  • The Fluorine (C4) is meta to the Nitro group and is therefore less activated, despite Fluorine generally being a better leaving group in SNAr.

Corrective Action:

  • Switch Catalysts: Immediately stop using alkoxide bases (EtONa, MeONa). These act as nucleophiles and displace the Bromine (

    
    ).
    
  • Use Acid Catalysis: Aryl hydrazines are less nucleophilic than alkyl hydrazines due to the EWGs. Use a mild acid catalyst (Acetic Acid or catalytic

    
    ) to activate the carbonyl rather than activating the hydrazine with base.
    
  • Solvent Choice: Avoid nucleophilic solvents (alcohols) if high heat is required; switch to THF or Toluene.

Module B: Unwanted Cyclization (The Pyrazole Trap)

User Question: "I am trying to make a hydrazone from ethyl acetoacetate. Instead of the open-chain hydrazone, I isolated a cyclic product that is insoluble in acid. Why?"

Technical Diagnosis: You have synthesized a 1-aryl-3-methyl-5-pyrazolone .

The Mechanism: Reaction with


-dicarbonyls (like 

-keto esters or 1,3-diketones) proceeds in two steps:
  • Condensation: The hydrazine nitrogen attacks the ketone (fastest step) to form the hydrazone.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the ester carbonyl (or second ketone), ejecting ethanol (or water). This forms the thermodynamically stable pyrazole ring.

Corrective Action:

  • If the Hydrazone is the Target: You must disrupt the second step.

    • Lower Temperature: Perform the reaction at

      
       to 
      
      
      
      . The cyclization often requires heat.
    • Steric Bulk: Use tert-butyl esters instead of ethyl esters to slow down the cyclization attack.

  • If the Pyrazole is the Target: This is the standard pathway. Drive it to completion by refluxing in Ethanol/AcOH.

Module C: Impurity Profile (Oxidation & Tars)

User Question: "My reaction mixture turned black within 10 minutes, and the yield is very low. The NMR shows broad signals."

Technical Diagnosis: Oxidative Decomposition . Phenylhydrazines are sensitive to oxidation by atmospheric oxygen, converting them into diazonium tars or azo-dimers. The electron-withdrawing Nitro group stabilizes the hydrazine slightly, but the risk remains high in basic pH.

Corrective Action:

  • Inert Atmosphere: Always run these reactions under Nitrogen or Argon.

  • Degas Solvents: Bubbling nitrogen through your ethanol/methanol for 15 minutes prior to use can prevent initial oxidation.

  • Acidic Stabilization: Keep the reaction pH slightly acidic (pH 4-5). Oxidation is much faster in basic media (which generates the highly reactive hydrazide anion).

Reaction Logic Visualization

The following diagram illustrates the competing pathways. Note how Conditions dictate the Product.

ReactionPathways Reagent (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine Carbonyl Target Carbonyl (R-CO-R') Reagent->Carbonyl Mixed With Meisenheimer Meisenheimer Complex (S_NAr Intermediate) Reagent->Meisenheimer Strong Base (NaOEt) Nucleophilic Solvent Tars Decomposition: Azo/Diazonium Tars Reagent->Tars O2 Exposure Basic pH Hydrazone Target Hydrazone (Desired) Carbonyl->Hydrazone Acid Cat. (AcOH) Mild Heat Pyrazole Side Product: Pyrazole/Pyrazolone (Cyclized) Carbonyl->Pyrazole Beta-Dicarbonyl Substrate High Heat / Reflux SnAr_Product Side Product: 5-Alkoxy Derivative (Br Displaced) Meisenheimer->SnAr_Product Loss of Br-

Figure 1: Reaction landscape of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine. Green paths indicate optimal conditions; Red/Black paths indicate side reactions caused by base or specific substrates.

Optimized Experimental Protocols

Protocol A: Standard Condensation (Acid-Catalyzed)

Best for simple ketones/aldehydes where SNAr is a risk.

StepActionCritical Note
1 Solvent Prep Dissolve 1.0 eq of Carbonyl in Ethanol (anhydrous) . Sparge with

for 10 min.
2 Activation Add 1.1 eq of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine .
3 Catalysis Add Glacial Acetic Acid (5-10 mol%). Do NOT use HCl if possible (Cl- can sometimes compete in SNAr at high temp).
4 Reaction Stir at RT for 2-4 hours . If conversion is low, warm to

.
5 Isolation Cool to

. The hydrazone usually precipitates.[2] Filter and wash with cold EtOH.
Protocol B: The "Brady's Reagent" Variant (High Reactivity)

Use only for unreactive, sterically hindered ketones. Risk of SNAr is higher due to strong acid, but oxidation risk is low.

  • Dissolve the hydrazine in minimal Conc.

    
     .
    
  • Dilute carefully with Methanol (Exothermic!).

  • Add this solution dropwise to the ketone in Methanol.

  • Note: If the product is an oil, neutralization with Sodium Acetate (aq) may be required to induce precipitation.

Data Reference: Substitution Effects

When analyzing side products, use this table to predict which halogen is labile based on the substitution pattern relative to the Nitro group.

PositionSubstituentRelationship to Nitro (

at C2)
SNAr Susceptibility
C1 HydrazineOrthoLow (Electron Donor)
C4 FluorineMeta Low (Lack of Resonance Stabilization)
C5 BrominePara High (Resonance Stabilized Intermediate)

Note: While Fluorine is intrinsically a better leaving group for SNAr, the "Para-Nitro" activation effect on Bromine dominates in this specific isomer.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General reactivity of Aryl Hydrazines and SNAr mechanisms).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on the activation effects of Nitro groups in SNAr).

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

    
    -keto esters). 
    
  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Detailed analysis of Meisenheimer complexes and leaving group lability).

Sources

Troubleshooting

Technical Support Center: Purification of Bromo-Fluoro-Nitro Substituted Hydrazones

Welcome to the Advanced Troubleshooting Guide for highly functionalized hydrazones. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of multi-substituted hydrazones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for highly functionalized hydrazones. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of multi-substituted hydrazones. The combination of bromo, fluoro, and nitro substituents creates a unique "push-pull" electronic environment across the azomethine (C=N) bond. While these functional groups are highly desirable for tuning lipophilicity and target binding in drug discovery[1], they also render the hydrazone backbone highly susceptible to E/Z isomerization, poor solubility, and acid-catalyzed hydrolysis during standard purification workflows.

This guide is designed to move beyond generic advice, explaining the causality behind these experimental challenges and providing self-validating protocols to ensure the structural integrity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why does my bromo-fluoro-nitro hydrazone streak heavily on silica gel or show multiple spots on TLC, even when it is pure by NMR? A1: This is a classic symptom of either acid-catalyzed hydrolysis or E/Z isomerization occurring directly on the stationary phase. Hydrazones are inherently sensitive to the acidic silanol groups present on standard silica gel. The acid protonates the imine nitrogen, which lowers the rotational barrier of the C=N bond, inducing rapid E/Z isomerization[2]. Furthermore, this protonated intermediate is highly susceptible to nucleophilic attack by ambient moisture, leading to hydrolysis back into the parent bromo-fluoro-nitro benzaldehyde/ketone and hydrazine[3]. Causality-Driven Solution: Pre-treat your silica gel with 1% triethylamine (Et₃N) to neutralize acidic sites, or switch to neutral alumina[4].

Q2: I am isolating two distinct peaks during HPLC purification, but they equilibrate back to a mixture in solution. How do I prevent this? A2: You are observing the separation of the E and Z geometric isomers. The strong electron-withdrawing nature of the nitro and fluoro groups, combined with the steric bulk of the bromo substituent, can stabilize the metastable Z-isomer through intramolecular hydrogen bonding or dipole-dipole interactions. Exposure to UV light during handling or acidic modifiers (like 0.1% TFA) in reverse-phase HPLC accelerates this isomerization via a hydrazone-azo tautomerization mechanism[5]. Causality-Driven Solution: Avoid acidic modifiers in your HPLC mobile phase; use neutral buffers (e.g., ammonium acetate) instead. Handle the solutions in amber vials to prevent photo-isomerization.

Q3: My compound has terrible solubility in standard chromatography solvents (Hexane/EtOAc). How can I load it onto a column? A3: The combination of a rigid hydrazone backbone with heavy halogens (Br, F) and a highly polarizable nitro group creates strong intermolecular crystal packing, drastically reducing solubility in non-polar media. Causality-Driven Solution: Do not attempt liquid loading, as it will lead to precipitation on the column head and severe band broadening. Instead, utilize the Dry Solid Loading technique. Dissolve the crude mixture in a strong, volatile solvent (like THF), add a small amount of basified silica gel, and evaporate the solvent completely to create a free-flowing powder before loading[4].

Mechanistic Pathways & Workflows

To effectively purify these compounds, you must first understand the degradation pathways you are fighting against, and then select the appropriate workflow based on the physical state of your crude mixture.

Degradation E_Isomer E-Hydrazone (Thermodynamic) Protonated Protonated Imine Intermediate E_Isomer->Protonated H+ (Acidic Silica) Z_Isomer Z-Hydrazone (Kinetic/Metastable) Protonated->Z_Isomer Bond Rotation & Deprotonation Hydrolysis Carbonyl + Hydrazine (Degradation Products) Protonated->Hydrolysis H2O (Nucleophilic Attack) Z_Isomer->Protonated H+

Caption: Acid-catalyzed E/Z isomerization and hydrolysis pathways of hydrazones.

G Start Crude Bromo-Fluoro-Nitro Hydrazone CheckSol Soluble in non-polar solvents? Start->CheckSol Recryst Recrystallization (EtOH or EtOAc/Hexane) CheckSol->Recryst No (Highly crystalline) CheckStab Stable on TLC (Silica)? CheckSol->CheckStab Yes (Oil/Amorphous) Pure Pure Hydrazone (Store in dark, -20°C) Recryst->Pure Basified Basified Silica Gel (1% Et3N) CheckStab->Basified Yes (No streaking) Alumina Neutral Alumina Chromatography CheckStab->Alumina No (Degradation) Basified->Pure Alumina->Pure

Caption: Workflow for selecting the optimal hydrazone purification strategy.

Quantitative Data: Substituent Effects on Purification

The functional groups on your hydrazone dictate its chromatographic behavior. Use the table below to anticipate challenges and adjust your solvent systems accordingly.

Substituent ProfilePrimary ChallengeOptimal Solvent SystemIsomerization RiskSuggested Purification
Mono-halogenated Mild streakingHexane/EtOAc (8:2)LowStandard Silica
Bromo-Fluoro Poor solubilityDCM/MeOH (98:2)ModerateDry-loading Silica
Nitro-substituted Strong dipole interactionsToluene/EtOAc (9:1)High (Photo-sensitive)Neutral Alumina
Bromo-Fluoro-Nitro Hydrolysis & IsomerizationHexane/EtOAc + 1% Et₃NVery HighBasified Silica / Recryst.

Step-by-Step Troubleshooting Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes a built-in check to verify that the chemistry is proceeding as intended.

Protocol A: Basified Silica Gel Flash Chromatography

Use this when your compound is an oil or amorphous solid that degrades on standard silica.

  • Eluent Preparation: Prepare your desired solvent system (e.g., 80:20 Hexane:EtOAc) and add 1% v/v Triethylamine (Et₃N). Mix thoroughly.

    • Causality: The tertiary amine preferentially binds to the acidic silanol sites on the silica gel, preventing them from protonating your hydrazone[4].

  • Column Packing: Slurry-pack the silica gel using the basified eluent. Flush the column with at least 3 column volumes (CV) of the basified eluent.

    • Validation Check: Test the pH of the eluent exiting the column using pH paper. It should read slightly basic (pH ~8). If it is neutral or acidic, flush with more basified eluent.

  • Dry Loading: Dissolve the crude bromo-fluoro-nitro hydrazone in a minimal amount of THF. Add basified silica gel (approx. 3x the mass of the crude). Evaporate the THF under reduced pressure until a free-flowing powder is obtained.

  • Elution: Load the powder onto the column head and elute rapidly.

    • Causality: Minimizing the time the compound spends on the stationary phase reduces the kinetic window for hydrolysis.

  • Solvent Removal: Combine pure fractions and evaporate under reduced pressure at a bath temperature strictly below 35°C to prevent thermal E/Z isomerization.

Protocol B: Recrystallization of Highly Functionalized Hydrazones

Use this when your compound exhibits poor solubility in chromatography solvents.

  • Solvent Selection: Place the crude, dry hydrazone in an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol (or a 1:1 mixture of EtOAc/Hexane if ethanol fails).

    • Causality: The nitro group provides strong hydrogen-bond accepting capabilities, making protic solvents like ethanol excellent for selective crystallization while leaving impurities in the mother liquor.

  • Dissolution: Heat the mixture to boiling while stirring. Add solvent dropwise only until the solid is fully dissolved.

  • Hot Filtration (Crucial Step): Quickly filter the hot solution through a pre-heated funnel to remove insoluble polymeric byproducts.

    • Validation Check: The filtrate should be clear. If it is cloudy, reheat until clear before proceeding to the cooling phase.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2 hours), then transfer to an ice bath.

    • Causality: Rapid cooling crashes out impurities along with the product. Slow cooling allows the highly ordered bromo-fluoro-nitro crystal lattice to form selectively.

  • Isolation: Collect the crystals via vacuum filtration and wash with ice-cold solvent. Store the purified hydrazone in an amber vial at -20°C.

References

  • LCGC International. Acid-Catalyzed Isomerization of Carbonyls-2,4-dinitrophenylhydrazone in Mainstream Smoke of Heat-Not-Burn Tobacco Product for HPLC Analysis. Available at:[Link]

  • National Institutes of Health (PMC). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Available at:[Link]

  • SciSpace. Isomerization mechanism in hydrazone-based rotary switches: lateral shift, rotation, or tautomerization? Available at:[Link]

  • MDPI. Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine

Executive Summary: The Stability Paradox User Query: "My samples of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine are turning dark and losing purity. How do I stop this?" The Short Answer: The free base form of aryl hydraz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

User Query: "My samples of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine are turning dark and losing purity. How do I stop this?"

The Short Answer: The free base form of aryl hydrazines is inherently unstable due to auto-oxidation. The presence of the nitro group at the ortho position in your specific molecule (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine creates a unique vulnerability to both oxidative degradation and intramolecular redox processes.

The Solution: You must store this compound as its Hydrochloride (HCl) Salt . If you are storing the free base, you are fighting a losing battle against thermodynamics.

The Mechanism of Degradation (The "Why")

To solve the storage issue, you must understand the enemy: Auto-oxidation .

Aryl hydrazines are potent reducing agents. In the presence of atmospheric oxygen, they undergo a radical chain reaction. For your specific molecule, the electron-withdrawing groups (Br, F, NO2) pull electron density from the ring, but the hydrazine tail (-NHNH2) remains electron-rich enough to initiate oxidation.

The Degradation Pathway

The transition from a yellow/orange solid to a dark tar is caused by the formation of azo-dimers and diazonium species.

G Start (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (Free Base) Radical Hydrazyl Radical Intermediate Start->Radical O2 / Light Diimide Aryl-Diimide (Unstable) Radical->Diimide -H• Products Decomposition Products: - Anilines (Reduction) - Azo-dimers (Coupling) - Tars (Polymerization) Diimide->Products Radical Coupling

Figure 1: The oxidative cascade of aryl hydrazines. Note that the 'Diimide' intermediate acts as a hydrogen donor, accelerating the degradation of remaining material.

Storage Protocol: The "Deep Stasis" System

This protocol is designed to arrest the kinetic pathways identified above.

A. The Golden Rule: Salt Formation

The free base has a lone pair on the terminal nitrogen that invites oxidation. Protonating this nitrogen with HCl locks it, rendering it chemically inert to oxygen under standard conditions.

FeatureFree BaseHydrochloride Salt (HCl)
Oxidation Potential High (Unstable)Low (Stable)
Shelf Life (RT) Days to WeeksMonths
Shelf Life (-20°C) MonthsYears
Color Orange/RedPale Yellow/White
B. The Storage Environment

Follow this checklist for every sample batch:

  • Atmosphere: Purge headspace with Argon . Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" over the solid.

  • Container: Amber glass vials with Teflon-lined caps. Never use clear glass; the nitro group is photosensitive.

  • Temperature: Store at -20°C .

  • Desiccation: Moisture catalyzes hydrolysis. Store the vial inside a secondary jar containing desiccant (e.g., Drierite or Silica Gel).

Troubleshooting Guide

Scenario 1: "My sample has turned from yellow to dark brown/black."

Diagnosis: Advanced Oxidation. Cause: Exposure to air or light has triggered the formation of azo-polymers (the "tar"). The Fix (Recrystallization Protocol):

  • Dissolve the dark solid in a minimum amount of hot ethanol.

  • Add activated charcoal (10% w/w) to absorb the colored impurities.

  • Filter while hot through a Celite pad.

  • Cool the filtrate slowly to 0°C.

  • If no crystals form, add concentrated HCl dropwise to precipitate the clean Hydrochloride salt.

  • Filter and dry under vacuum.

Scenario 2: "The melting point is 5-10°C lower than reported."

Diagnosis: Wet Sample or Partial Hydrolysis. Cause: Hydrazines are hygroscopic. Water lowers the melting point and facilitates decomposition. The Fix:

  • Dry the sample in a vacuum desiccator over

    
     (Phosphorus Pentoxide) for 24 hours.
    
  • Note: Do not use heat to dry; this accelerates decomposition.

Scenario 3: "I see multiple spots on TLC."

Diagnosis: Artifactual Oxidation on the Plate. Cause: Phenylhydrazines often oxidize on the silica gel during the TLC run, showing "ghost" spots. The Fix:

  • Elute the TLC plate in a chamber purged with Nitrogen.

  • Add a trace of triethylamine to the eluent (if running the free base) to prevent acid-catalyzed decomposition on the silica.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: No. In solution, the molecular mobility increases, accelerating the bimolecular reaction between hydrazine molecules. Furthermore, DMSO can act as an oxidant under certain conditions. Always store as a dry solid.

Q: Is this compound shock-sensitive? A: While not a primary explosive, the combination of a Nitro group and a Hydrazine moiety renders the molecule "energetic."

  • Safety Rule: Do not scrape dry material aggressively with metal spatulas. Use Teflon or wood.

  • Disposal: Do not concentrate reaction mixtures containing this hydrazine to dryness without first quenching (e.g., with acetone to form the stable hydrazone).

Q: How do I ship this to a collaborator? A: Ship on dry ice. If dry ice is unavailable, convert to the HCl salt, seal under Argon, and ship with cold packs. Label as "Temperature Sensitive" and "Light Sensitive."

References & Grounding

  • Oxidation Mechanism: The oxidative degradation of phenylhydrazines to diazonium ions and radicals is a well-documented pathway in physical organic chemistry.

    • Source:Journal of the Chemical Society C: Organic, "Oxidation of hydrazine derivatives."[1]

  • Purification & Salt Formation: Standard protocols for stabilizing hydrazines involve HCl salt formation to prevent auto-oxidation.

    • Source:Organic Syntheses, Coll. Vol. 1, p.442 (1941). "Phenylhydrazine Hydrochloride Purification."

  • Safety Data: Handling of halogenated nitro-aromatics requires precautions against toxicity and potential energetic properties.

    • Source: Fisher Scientific SDS for Hydrazine Derivatives.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Technical Support Center: Hydrazone Synthesis &amp; By-Product Troubleshooting

Welcome to the Hydrazone Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Hydrazone Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind reaction failures—specifically the formation of unwanted by-products like azines—and provide self-validating protocols to ensure high-yield, reproducible results in your drug development and bioconjugation workflows.

Part 1: Diagnostic Q&A – Resolving Common Synthesis Failures

Q1: Why is my reaction yielding a significant amount of azine by-product instead of the desired hydrazone?

The Causality: Azine formation is a classic, thermodynamically favorable bimolecular side reaction. It occurs when the newly formed hydrazone product reacts with another unreacted molecule of your starting carbonyl compound[1]. Because this is a bimolecular process, the rate of azine formation is highly dependent on the concentration of the reactants in the solution[1].

The Solution: You must ensure that the carbonyl compound is the limiting reagent at all times.

  • Kinetic Control: Use a large excess of hydrazine (5 to 10 equivalents) and add the carbonyl compound dropwise to the hydrazine solution[1]. This keeps the localized concentration of the carbonyl near zero, preventing the hydrazone from finding a carbonyl partner to form an azine.

  • Chemical Control (Exchange Reaction): If dropwise addition fails, synthesize an N,N-dimethylhydrazone intermediate first. The dimethyl group sterically and electronically prevents azine formation. You can then perform an exchange reaction with anhydrous hydrazine to yield the pure, simple hydrazone[2].

Q2: My reaction is stalling with unreacted starting materials. Should I increase the pH to make the hydrazine more nucleophilic?

The Causality: Absolutely not. Hydrazone formation is a nucleophilic addition-elimination reaction that relies on strict acid catalysis[3]. The optimal pH is a narrow window between 4.5 and 5.5[3].

  • If the pH is too high (basic), the carbonyl oxygen is not sufficiently protonated, meaning its electrophilicity is too low for the hydrazine to attack[3].

  • If the pH is too low (acidic, < 3.5), the terminal nitrogen of the hydrazine becomes fully protonated (forming a hydrazinium ion), stripping it of its lone electron pair and rendering it completely non-nucleophilic[3].

The Solution: Do not rely on unbuffered acids. Use a sodium acetate/acetic acid buffer system to lock the reaction pH at ~5.0, ensuring a self-validating environment where both the electrophile is activated and the nucleophile remains reactive.

Q3: I am performing a bioconjugation at physiological pH (7.4), but the reaction is too slow. How can I accelerate it without lowering the pH?

The Causality: In the pH range of 3 to 7, the rate-determining step of hydrazone formation is the acid-catalyzed dehydration of the tetrahedral carbinolamine intermediate[4]. At pH 7.4, there are insufficient protons to facilitate the elimination of water, causing the reaction to stall[4].

The Solution: Introduce a nucleophilic catalyst, such as aniline or p-methoxyaniline. Aniline rapidly attacks the carbonyl to form a highly reactive Schiff base. This intermediate is much more susceptible to transimination by the hydrazine derivative than the original carbonyl, bypassing the slow dehydration step entirely[4].

Part 2: Mechanistic & Workflow Visualizations

To fully control your synthesis, you must visualize both the chemical logic and the physical workflow.

ReactionMechanisms Carbonyl Carbonyl Compound Intermediate Carbinolamine Intermediate Carbonyl->Intermediate + Hydrazine (pH 4.5-5.5) Hydrazine Hydrazine (Excess) Hydrazine->Intermediate Hydrazone Hydrazone (Product) Intermediate->Hydrazone - H2O (Rate Limiting) Azine Azine (Unwanted By-product) Hydrazone->Azine + Carbonyl (Bimolecular) Prevention Prevention: Slow Addition & Excess Hydrazine Prevention->Azine Inhibits

Caption: Logical pathway of hydrazone synthesis versus bimolecular azine by-product formation.

SynthesisWorkflow Step1 1. Dissolve Hydrazine (5-10 eq) in Solvent Step2 2. Buffer pH to 4.5-5.5 (Acetate Buffer) Step1->Step2 Step3 3. Dropwise Addition of Carbonyl Step2->Step3 Step4 4. Monitor via TLC (Prevent Over-reaction) Step3->Step4 Step5 5. Rapid Workup & Purification Step4->Step5

Caption: Step-by-step experimental workflow for azine-free hydrazone synthesis.

Part 3: Quantitative Data on Catalysis & pH

When optimizing bioconjugation workflows where harsh acidic conditions cannot be used, nucleophilic catalysis is required. The following table summarizes the kinetic advantages of utilizing aniline derivatives to drive hydrazone formation at neutral pH, based on established kinetic studies[4].

Reaction ConditionpHCatalystCatalyst ConcentrationRelative Reaction Rate
Uncatalyzed (Baseline) 4.5None0 mM1x (Optimal uncatalyzed)
Uncatalyzed (Neutral) 7.0None0 mM< 0.01x (Highly inefficient)
Aniline-Catalyzed 4.5Aniline100 mM~400-fold increase
Aniline-Catalyzed 7.0Aniline100 mM~40-fold increase
p-Methoxyaniline-Catalyzed 7.0p-Methoxyaniline10 mM~100-fold increase (2.6x faster than Aniline)

Part 4: Validated Experimental Protocols

Protocol A: Azine-Free Synthesis of Simple Hydrazones (Kinetic Control Method)

This protocol utilizes concentration gradients to thermodynamically favor the hydrazone over the azine.

  • Preparation of the Nucleophile: Dissolve 5.0 to 10.0 equivalents of hydrazine hydrate in a polar, volatile solvent (e.g., acetonitrile or ethanol)[1].

  • pH Optimization: Add a catalytic amount of glacial acetic acid or use a 0.1 M sodium acetate buffer to adjust the solution pH to exactly 5.0[3].

  • Controlled Addition: Dissolve 1.0 equivalent of the carbonyl compound (aldehyde/ketone) in a minimal amount of the same solvent. Load this into a dropping funnel or syringe pump.

  • Reaction: Add the carbonyl solution dropwise (approx. 1 drop per 3 seconds) to the vigorously stirring hydrazine solution at room temperature.

  • Monitoring & Quenching: Monitor the reaction via TLC. Because azine formation is bimolecular, do not leave the reaction stirring indefinitely once the carbonyl is consumed.

  • Workup: Evaporate the solvent under reduced pressure immediately. Handle the resulting hydrazone at low concentrations during purification to prevent spontaneous azine formation during storage[1].

Protocol B: Aniline-Catalyzed Hydrazone Bioconjugation (Physiological pH)

This protocol is designed for fragile biomolecules (e.g., Antibody-Drug Conjugates) that require neutral pH.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer at pH 7.4.

  • Catalyst Introduction: Add p-methoxyaniline to the buffer to achieve a final catalyst concentration of 10 mM[4].

  • Reagent Mixing: Add the hydrazide-functionalized molecule (e.g., linker or payload) to the buffered catalyst solution.

  • Conjugation: Introduce the aldehyde-functionalized biomolecule. The p-methoxyaniline will rapidly form a Schiff base with the aldehyde, which is subsequently trapped by the hydrazide to form the stable hydrazone linkage[4].

  • Purification: Purify the bioconjugate via size-exclusion chromatography (SEC) or dialysis to remove the small-molecule catalyst and unreacted linkers.

References

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis PubMed Central (PMC) / National Institutes of Health. URL:[Link]

  • Chemical modification of proteins with photocleavable groups PubMed Central (PMC) / National Institutes of Health. URL:[Link]

  • Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction The Journal of Organic Chemistry (via Scribd). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine Reactions

Welcome to the Advanced Troubleshooting Guide for (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine . As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions, complex mixtur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine . As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions, complex mixtures, and low yields when utilizing this highly functionalized reagent.

This guide is designed to move beyond generic advice. We will dissect the specific electronic and steric properties of this molecule, understand the causality behind reaction failures, and provide field-proven, self-validating protocols to ensure your synthetic success.

Mechanistic Causality: Why Do These Reactions Fail?

To troubleshoot effectively, we must first understand the molecular anatomy of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine. The reagent is characterized by extreme electronic deactivation and steric crowding:

  • Electronic Deactivation: The ortho-nitro group is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it drastically reduces the electron density on the terminal nitrogen of the hydrazine. This significantly lowers its nucleophilicity, leading to sluggish or incomplete condensation reactions (e.g., pyrazole or hydrazone synthesis)[1].

  • Steric Hindrance: The bulky ortho-nitro group and the meta-bromo group physically restrict the trajectory of incoming electrophiles (such as 1,3-diketones), increasing the activation energy required for the initial nucleophilic attack[1].

  • Competing Side Reactions: The hydrazine moiety is highly susceptible to air-oxidation, often turning reaction mixtures deep red or brown[1]. Furthermore, the fluorine atom, situated para to the strongly activating nitro group, is highly vulnerable to unintended Nucleophilic Aromatic Substitution (SNAr) if basic conditions are employed.

Troubleshooting Logic Pathway

G A Incomplete Reaction of (5-Br-4-F-2-NO2-Ph)-Hydrazine B1 Electronic Deactivation (Strong o-NO2 effect) A->B1 B2 Steric Hindrance (Bulky ortho/meta groups) A->B2 B3 Side Reactions (SNAr, Oxidation) A->B3 C1 Optimize Acid Catalysis (e.g., PTSA, BF3-OEt2) B1->C1 C2 Increase Temp & Remove H2O (Dean-Stark / Sieves) B2->C2 C3 Strict Inert Atmosphere & Avoid Strong Bases B3->C3 D Complete Condensation (e.g., Pyrazole Formation) C1->D C2->D C3->D

Troubleshooting logic for (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine condensation reactions.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis stalls at 30-40% conversion despite extended reflux in ethanol. How can I drive the reaction to completion? A: The primary issue is the reduced nucleophilicity of the hydrazine caused by the ortho-nitro group[1]. In standard ethanol/acetic acid conditions, the equilibrium is reached prematurely because the intermediate hydrazone struggles to undergo dehydrative cyclization. Solution: Shift to a higher-boiling, non-polar solvent like toluene. Utilize a Dean-Stark apparatus to continuously remove the water byproduct azeotropically. This leverages Le Chatelier's principle to forcefully drive the thermodynamically challenging condensation to completion.

Q2: I am observing a loss of the fluorine atom in my LC-MS data (M-19). What is causing this? A: You are inadvertently triggering a Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is highly activated because it is positioned para to the nitro group. If your reaction conditions are even mildly basic (e.g., using pyridine, triethylamine, or basic alumina during workup), ambient nucleophiles (like water, alcohols, or unreacted hydrazine) will displace the fluorine. Solution: Strictly maintain an acidic to neutral pH profile throughout the reaction and purification processes.

Q3: Can I just add more concentrated acid (e.g., HCl) to speed up the carbonyl activation? A: No. While acid catalysis is required to activate the electrophilic carbonyl (e.g., of a 1,3-diketone) and promote ring closure, adding strong acids like HCl will fully protonate the already weakly nucleophilic terminal nitrogen of the hydrazine[2]. Once protonated, the hydrazine becomes completely unreactive. Solution: You must use a "Goldilocks" acid—strong enough to activate the carbonyl, but weak enough to leave the hydrazine lone pair available. Catalytic p-Toluenesulfonic acid (PTSA) (10-20 mol%) or Lewis acids like


 are highly recommended.

Q4: My reaction mixture turns deep red/black within 30 minutes, and the yield drops significantly. Why? A: Phenylhydrazines are notoriously sensitive to air and light, rapidly undergoing oxidative decomposition to form intensely colored azo compounds and diazonium species[1]. The presence of the nitro group can exacerbate these redox side reactions at elevated temperatures. Solution: Thoroughly degas your solvents (sparge with Argon for 15 minutes) and run the entire reaction under a strict, positive pressure of Argon.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and conversion rates for the condensation of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine with a standard 1,3-diketone.

Reaction ParameterStandard ConditionsOptimized ConditionsCausality / Rationale
Solvent Ethanol (bp 78°C)Toluene (bp 110°C)Higher boiling point overcomes the steric activation energy barrier; allows for azeotropic water removal.
Catalyst Acetic Acid (Solvent/Excess)PTSA (10-20 mol%)Prevents complete protonation of the weakly basic hydrazine while effectively activating the carbonyl[2].
Equilibrium Control NoneDean-Stark TrapContinuous physical removal of

forcefully drives the sluggish condensation forward.
Atmosphere Ambient AirStrict ArgonPrevents oxidative decomposition of the electron-poor hydrazine into colored impurities[1].
Typical Yield 25 - 35%80 - 92%Synergistic effect of thermal, catalytic, and equilibrium optimization.

Self-Validating Experimental Protocol: Pyrazole Condensation

This protocol is designed for the condensation of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine with a 1,3-diketone. It incorporates built-in validation checks to ensure scientific integrity at each step.

Reagents Required:

  • (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (1.0 equiv)

  • 1,3-Diketone (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.15 equiv)

  • Anhydrous Toluene (0.1 M relative to hydrazine)

Step-by-Step Methodology:

  • Preparation & Degassing (Validation Step):

    • Add anhydrous toluene to an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Sparge the toluene with Argon for 15 minutes.

    • Self-Validation: The solvent must remain perfectly clear. If any cloudiness is observed, water contamination is present; discard and use fresh anhydrous solvent.

  • Reagent Assembly:

    • Under a positive flow of Argon, add the (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine, followed by the 1,3-diketone and PTSA.

    • Attach a Dean-Stark trap filled with degassed toluene, surmounted by a reflux condenser.

  • Thermal Activation:

    • Heat the reaction mixture to a vigorous reflux (oil bath at 125°C).

    • Self-Validation: Monitor the color. A successful initiation will yield a deep yellow/orange solution. If the solution rapidly turns opaque black or deep red within the first 20 minutes, oxygen has breached the system causing hydrazine oxidation[1]; halt the reaction.

  • Equilibrium Driving & Monitoring:

    • Maintain reflux for 12-18 hours. Monitor the accumulation of water in the Dean-Stark trap.

    • Check reaction progress via LC-MS. Because the starting hydrazine is highly deactivated, do not rely solely on TLC, as the starting material and product often co-elute or streak.

  • Workup (SNAr Prevention):

    • Cool the reaction to room temperature.

    • Wash the organic layer with a mild aqueous buffer (e.g., saturated

      
       diluted 1:1 with water) to neutralize the PTSA.
      
    • Critical Warning: Do not use strong bases (e.g., NaOH, KOH) during workup, as this will trigger SNAr defluorination of your product.

  • Purification & Final Validation:

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purify via flash column chromatography (Hexanes/Ethyl Acetate).

    • Self-Validation: Confirm product integrity via

      
       NMR. The presence of a distinct fluorine signal confirms that SNAr side-reactions were successfully avoided during the acidic condensation.
      

References

  • BenchChem Technical Support.Stability of Hydrazine Reagents in Pyrazole Synthesis. BenchChem.
  • Alves, D. I. S.N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies. RepositóriUM, Universidade do Minho.
  • BenchChem Technical Support.Optimizing Reaction Conditions for 4-Fluoro-3H-pyrazole Derivatives. BenchChem.

Sources

Troubleshooting

Dealing with the poor solubility of starting materials in Fischer indole synthesis

Topic: Overcoming Solubility Bottlenecks in Starting Materials[1] Status: Online Agent: Senior Application Scientist Ticket ID: FIS-SOL-001 Executive Summary: The Solubility Paradox The Fischer Indole Synthesis (FIS) is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility Bottlenecks in Starting Materials[1]

Status: Online Agent: Senior Application Scientist Ticket ID: FIS-SOL-001

Executive Summary: The Solubility Paradox

The Fischer Indole Synthesis (FIS) is the gold standard for indole production, yet it suffers from a critical flaw: the "Solubility Paradox." The reaction requires an acid catalyst (often polar/protic) to drive the [3,3]-sigmatropic rearrangement, but many desirable ketones are highly lipophilic, while arylhydrazine salts (e.g., hydrochlorides) are polar solids.

When starting materials fail to dissolve, researchers often increase heat, leading to the formation of "tars" (polymerized side-products) rather than the desired indole. This guide provides engineered solutions to decouple solubility from reactivity.

Module 1: The Solvent Selection Matrix

Stop using glacial acetic acid as a default if your substrate resists it. Use this decision matrix to select the correct medium based on your starting material's physical state.

Substrate ProfilePrimary IssueRecommended MediumCatalyst System
Lipophilic Ketone + Hydrazine HCl Biphasic mixture; salt won't dissolve in organic ketone.Deep Eutectic Solvent (DES) Choline Chloride/ZnCl₂ (acts as solvent & catalyst)
High Melting Point Solids "Brick dust" suspension; no reaction at reflux.Solvent-Free Melt or Microwave

-TsOH or Eaton's Reagent
Acid-Sensitive Substrates Decomposition/Tarring before dissolution.Biphasic Aqueous Water + Surfactant (Micellar Catalysis)
Standard Liquid Ketone Slow conversion.Protic Organic EtOH/AcOH (10:1 ratio)
Module 2: Advanced Protocols
Protocol A: The "Universal Solvent" Method (Deep Eutectic Solvents)

Best for: Highly insoluble hydrazine hydrochloride salts and lipophilic ketones.

The Science: Deep Eutectic Solvents (DES) form a liquid lattice through hydrogen bonding that can dissolve both organic ketones and ionic hydrazine salts simultaneously. The Choline Chloride/ZnCl₂ mixture acts as a "supramolecular catalyst," stabilizing the charged transition states of the ene-hydrazine intermediate.

Step-by-Step Workflow:

  • Preparation of DES:

    • Mix Choline Chloride (ChCl) and Zinc Chloride (ZnCl₂) in a 1:2 molar ratio.

    • Heat at 100°C with stirring until a clear, homogenous liquid forms (approx. 15–30 mins).

  • Reaction Assembly:

    • Add the Arylhydrazine (1.0 equiv) and Ketone (1.0 equiv) directly to the DES melt.

    • Note: No additional solvent is required.[1] The DES serves as solvent, catalyst, and dehydrating agent.

  • Execution:

    • Stir at 80–100°C. Monitor via TLC (DES is immiscible with hexane/EtOAc, allowing easy sampling).

    • Reaction Time: Typically 30–60 minutes (significantly faster than AcOH reflux).

  • Workup (The "Crash Out" Method):

    • Cool the mixture to room temperature.

    • Add Water (3x the volume of DES) with vigorous stirring.

    • The DES will dissolve in water, causing the organic indole product to precipitate as a solid.

    • Filter, wash with water, and dry.[1]

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: "Pasty" mixtures and rapid library synthesis.

The Science: Microwave irradiation provides dielectric heating, directly coupling with the polar hydrazine intermediates. This bypasses the need for bulk solvent convection, allowing reactions to proceed in a "melt" phase even if initial solubility is poor.

Step-by-Step Workflow:

  • Mix: In a microwave-safe vial, combine Phenylhydrazine Hydrochloride (1.0 equiv) and Ketone (1.0 equiv).

  • Catalyst: Add Montmorillonite K-10 Clay (200 mg per mmol reactant) OR

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH)
    (1.5 equiv).
    • Why Clay? It acts as a solid acid support, dispersing the reactants on its surface to maximize contact area without a solvent.

  • Irradiate:

    • Set reactor to 120°C (dynamic power mode).

    • Time: 5–10 minutes .

  • Extraction:

    • Add EtOAc to the vial, vortex to extract the product from the clay/solid residue.

    • Filter and evaporate.[2]

Module 3: Troubleshooting Logic (Visualization)

The following diagram illustrates the decision logic for handling solubility issues during Fischer Indole Synthesis.

FischerTroubleshooting Start Start: Starting Materials Won't Dissolve CheckSalt Is the Hydrazine a Hydrochloride Salt? Start->CheckSalt CheckKetone Is the Ketone Highly Lipophilic? CheckSalt->CheckKetone Yes SolventChoice Standard Solvent (AcOH or EtOH) CheckSalt->SolventChoice No Issue1 Issue: Salt precipitates at bottom CheckKetone->Issue1 Polar Mismatch Issue2 Issue: Phase Separation (Oily layer on top) CheckKetone->Issue2 Lipophilic Mismatch SaltYes Yes SaltNo No (Free Base) Issue3 Issue: Tarring/Degradation (Too much heat needed) SolventChoice->Issue3 If fails Solution1 Action: Use Deep Eutectic Solvent (ChCl/ZnCl2) Dissolves ionic & organic Issue1->Solution1 Solution2 Action: Microwave Irradiation (Solvent-Free Melt) Forces interaction via dielectric heating Issue2->Solution2 Solution3 Action: Solid Acid Catalyst (Montmorillonite K10) Surface-mediated reaction Issue3->Solution3

Caption: Decision tree for selecting reaction conditions based on the physical state and solubility profile of Fischer Indole starting materials.

Module 4: Frequently Asked Questions (FAQ)

Q1: My phenylhydrazine hydrochloride sits at the bottom of the flask in acetic acid. Should I add water? A: Proceed with caution. While water dissolves the salt, it decreases the acidity of the medium and can precipitate the lipophilic ketone, stopping the reaction.

  • Better Fix: Use the Ethanol Dilution Method . Dissolve the hydrazine salt in minimal hot water, then dilute with 10 volumes of Ethanol. Add the ketone and then add a catalytic amount of H₂SO₄ or HCl. The alcohol bridges the solubility gap better than water alone. Alternatively, switch to the DES protocol (Module 2), which handles salts natively.

Q2: I am using a microwave method, but the vessel pressure is spiking dangerously. Why? A: This is likely due to the evolution of Ammonia (NH₃) gas, which is a byproduct of the cyclization step.

  • Fix: Do not fill microwave vials more than 50%. If using a sealed vessel, ensure your system has a pressure release limit. For scale-up, open-vessel microwave synthesis (with a reflux condenser) is safer for this specific reaction to allow NH₃ to escape.

Q3: Can I use "Green" solvents? My lab is phasing out chlorinated solvents. A: Absolutely. The Fischer Indole Synthesis is actually more efficient in green solvents like Deep Eutectic Solvents (Choline Chloride/Urea) or even Water (using surfactant-assisted catalysis).

  • Reference: The reaction in Choline Chloride/ZnCl₂ is not only green but often gives higher yields than toluene or benzene because the ionic medium stabilizes the charged intermediates [1, 5].

Q4: I have a "grease" ketone (long alkyl chain). It won't react with the hydrazine. A: Long-chain ketones suffer from steric hindrance and hydrophobicity.

  • Fix: Use Solvent-Free Mechanochemistry . Grinding the solid hydrazine salt and the ketone with

    
    -TsOH in a mortar and pestle (or ball mill) forces intimate contact between the reagents, bypassing the solubility requirement entirely [4].
    
References
  • Methodology for Fischer indole synthesis in ChCl/ZnCl₂. ResearchGate. (Accessed 2026).

  • Microwave-Assisted Synthesis of Substituted Indoles: Application Notes. BenchChem. (Accessed 2026).

  • Fischer Indole Synthesis in the Absence of a Solvent. SciSpace. (Accessed 2026).

  • Mechanochemical Fischer indolisation: an eco-friendly design. Green Chemistry (RSC). (Accessed 2026).

  • Application of Fischer Indolization under Green Conditions using Deep Eutectic Solvents. NIH/PubMed. (Accessed 2026).

Sources

Optimization

Technical Support Center: Purification Protocols for (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine

Topic: Removal of Unreacted (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (BFNH) Executive Summary & Chemical Profile The Challenge: (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (BFNH) is a highly functionalized aryl hydraz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (BFNH)
Executive Summary & Chemical Profile

The Challenge: (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (BFNH) is a highly functionalized aryl hydrazine often used as a building block for indazoles, pyrazoles, and hydrazone-based drug candidates.[1]

Removing unreacted BFNH is notoriously difficult for two reasons:

  • Weak Basicity: The ortho-nitro and para-fluoro groups are strong electron-withdrawing groups (EWGs).[1] This drastically lowers the pKa of the hydrazine moiety, rendering standard acid-base extractions (e.g., 1M HCl washes) inefficient. The molecule often remains in the organic phase rather than protonating and moving to the aqueous phase.

  • Chromatographic Streaking: The nitro group causes the compound to streak on silica gel, often co-eluting with polar products.

Safety Warning: BFNH is a substituted hydrazine.[1] Treat as a potential mutagen and sensitizer. All protocols below must be performed in a fume hood. Avoid using bleach (hypochlorite) for cleaning glassware containing BFNH, as this can generate toxic chloramines or diazo species.[1]

Decision Matrix: Selecting Your Protocol

Do not default to column chromatography immediately. Use this decision tree to select the most efficient removal strategy based on your product's stability.

purification_strategy cluster_legend Legend Start Start: Crude Reaction Mixture (Contains Product + Excess BFNH) Q1 Is your Product Acid Sensitive? Start->Q1 Resin Method A: Solid-Phase Scavenging (Best for High Value/Small Scale) Q1->Resin Yes (High Sensitivity) Tagging Method B: Chemical Tagging (Derivatization) Q1->Tagging No (Moderate Stability) AcidWash Method C: Aggressive Acid Wash (Only if Product is Stable) Q1->AcidWash No (Highly Stable) Add PS-Benzaldehyde Add PS-Benzaldehyde Resin->Add PS-Benzaldehyde Add Phthalic Anhydride\nor Benzaldehyde Add Phthalic Anhydride or Benzaldehyde Tagging->Add Phthalic Anhydride\nor Benzaldehyde Use 3M H2SO4\n(Not HCl) Use 3M H2SO4 (Not HCl) AcidWash->Use 3M H2SO4\n(Not HCl) Chromatography/Filtration Chromatography/Filtration Add Phthalic Anhydride\nor Benzaldehyde->Chromatography/Filtration Filter Resin Filter Resin Add PS-Benzaldehyde->Filter Resin key Blue: Decision Point | Green: Recommended | Red: Harsh Conditions

Figure 1: Strategic workflow for the removal of electron-deficient aryl hydrazines.

Method A: Solid-Phase Scavenging (The "Gold Standard")[1]

Principle: Since BFNH is a nucleophile (via the terminal -NH2), it can be selectively trapped using a polymer-supported electrophile.[1] This is the cleanest method as it requires no aqueous workup and avoids chromatography issues.

Reagents:

  • Scavenger Resin: PS-Benzaldehyde (Polystyrene-bound benzaldehyde) or Silica-supported aldehyde.[1]

  • Loading: Typically 1.0–1.5 mmol/g.[1]

Protocol:

  • Calculate Stoichiometry: Estimate the amount of unreacted BFNH (by LCMS or TLC). Use 3 to 4 equivalents of the aldehyde resin relative to the excess BFNH.

  • Solvent Selection: Dissolve your crude mixture in DCM, DCE, or THF. (Avoid alcohols if using aldehyde resins, as hemiacetal formation can slow the scavenging).

  • Incubation: Add the resin to the reaction vessel.

    • Tip: Add a catalytic amount of Acetic Acid (1% v/v) to catalyze the hydrazone formation.

  • Agitation: Shake or stir gently (do not use a magnetic stir bar directly on the resin if possible, as it grinds the beads) for 2–4 hours at room temperature.

  • Monitoring: Check TLC. The yellow/orange spot of BFNH should disappear.

  • Filtration: Filter the mixture through a fritted funnel or a celite pad. The BFNH is now covalently bound to the resin beads trapped in the filter.

  • Rinse: Wash the resin with DCM to recover any non-specifically absorbed product.

  • Concentrate: Evaporate the filtrate to obtain the purified product.

Why this works: The resin forms an insoluble hydrazone with BFNH. Your product (assuming it has no free primary hydrazine/amine) remains in solution.[1]

Method B: Chemical Tagging (Derivatization)[1]

Principle: If scavenger resins are unavailable, you can "tag" the BFNH by reacting it with a soluble electrophile to drastically change its polarity (Rf value) or solubility profile, making it easy to separate from your product.

Reagents:

  • Tagging Agent: Phthalic Anhydride or 4-Nitrobenzaldehyde.[1]

  • Catalyst: Acetic acid.[1]

Protocol:

  • Add Reagent: To the crude reaction mixture, add 2 equivalents (relative to excess BFNH) of Phthalic Anhydride.

  • Heat: Warm the mixture to 50°C for 1 hour.

  • Mechanism: The BFNH reacts to form the N-aryl phthalimide (or phthalhydrazide) derivative.[1]

  • Workup:

    • Option 1 (Precipitation): The phthalimide derivative is often highly insoluble in ether/hexanes. Dilute the reaction with diethyl ether; the impurity may precipitate out.

    • Option 2 (Base Wash): If the derivative has a free acidic proton (common with phthalhydrazides), wash the organic layer with saturated Sodium Bicarbonate (NaHCO3).[1] The impurity will move to the aqueous layer.

    • Option 3 (Chromatography): The derivative will have a significantly different Rf than the starting BFNH, preventing the "streaking" overlap during column chromatography.

Method C: Modified Acid-Base Extraction

Principle: Standard 1M HCl is often too weak to protonate the electron-deficient BFNH (estimated pKa of conjugate acid < 1.0).[1] You must use a stronger acid to force the equilibrium, but this risks degrading your product.

Protocol:

  • Dissolve: Dissolve crude in Ethyl Acetate (EtOAc). Avoid DCM if possible (emulsions are worse with DCM/Strong Acid).[1]

  • First Wash: Wash with 3M H2SO4 (Sulfuric Acid) or 4M HCl .[1]

    • Critical: Do this quickly and on ice (0°C) to minimize product hydrolysis.[1]

  • Separation: Shake vigorously. The BFNH should protonate and enter the aqueous layer.

  • Back-Extraction: Extract the acidic aqueous layer once with fresh EtOAc to recover any product that was dragged into the acid. Combine organic layers.

  • Neutralization: Wash the combined organics with Brine, then Saturated NaHCO3 (carefully, gas evolution!) to remove excess acid.

  • Dry & Concentrate: Dry over Na2SO4 and concentrate.

Data Comparison of Extraction Efficiency:

Solvent SystemAcid StrengthBFNH Removal EfficiencyRisk to Product
DCM / Water1M HCl< 40% (Poor)Low
EtOAc / Water1M HCl~ 50% (Moderate)Low
EtOAc / Water 3M H2SO4 > 90% (High) High
Troubleshooting & FAQs

Q: I tried chromatography, but the BFNH streaks and contaminates my product. What now? A: The nitro group interacts strongly with the silanols on the silica.

  • Fix: Add 1% Triethylamine to your eluent system.[1] This deactivates the silica and tightens the bands. However, ensure your product is stable to base. Alternatively, perform the "Chemical Tagging" (Method B) before loading the column to shift the impurity's Rf.

Q: Can I use Acetone to scavenge the hydrazine? A: Yes, but with a caveat. Acetone reacts to form the hydrazone (an acetone-Schiff base).[1] While this changes the Rf, the resulting hydrazone is often unstable on silica gel (hydrolyzing back to BFNH during the column run). Using Benzaldehyde or Phthalic Anhydride creates a much more stable derivative that survives chromatography.[1]

Q: The acid wash created a terrible emulsion. A: This is common with nitro-aromatics.[1]

  • Fix: Filter the entire biphasic mixture through a pad of Celite. The emulsion is often stabilized by microscopic particulates. Filtration breaks the emulsion, allowing the layers to separate.

Q: Is BFNH visible under UV? A: Yes. The nitro-aryl chromophore is highly UV active.[1] It typically absorbs strongly at 254 nm and often has a yellow color visible to the naked eye. Do not rely solely on 254 nm; check 365 nm or visual color to distinguish it from your product.

References
  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Butterworth-Heinemann.[1] (Standard text for purification strategies).

  • Polymer-supported reagents for the removal of hydrazine and hydroxylamine. Tetrahedron Letters, 42(34), 5959-5961.[1] (Describes the aldehyde resin mechanism).

  • Removal of Hydrazines by Scavenging. Biotage Metal Scavenging User Guide (Adapted for organic scavengers).

  • Acidity of Nitro-substituted Phenylhydrazines.Journal of Organic Chemistry. (General reference for electron-withdrawing effects on hydrazine basicity).

Sources

Troubleshooting

Strategies to improve the regioselectivity of the Fischer indole synthesis

Executive Summary Welcome to the Fischer Indole Synthesis Technical Support Hub. This guide addresses the most persistent challenge in indole synthesis: Regioselectivity . When reacting unsymmetrical ketones or meta-subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Fischer Indole Synthesis Technical Support Hub. This guide addresses the most persistent challenge in indole synthesis: Regioselectivity .

When reacting unsymmetrical ketones or meta-substituted hydrazines, the reaction often produces inseparable mixtures of isomers. This guide provides mechanistic insights and validated protocols to steer the reaction pathway toward your desired isomer (Kinetic vs. Thermodynamic control) and resolve issues with difficult substrates using modern transition-metal catalysis.

Part 1: The Diagnostic Logic (Visualizing the Mechanism)

The regiochemical outcome is decided at two critical bifurcations:

  • Enolization (Ketone side): Does the hydrazone tautomerize to the less substituted (kinetic) or more substituted (thermodynamic) enehydrazine?

  • Cyclization (Hydrazine side): For meta-substituted hydrazines, does the [3,3]-sigmatropic shift occur at the sterically crowded (ortho) or accessible (para) carbon?

FischerRegioselectivity Start START: Reaction Components KetoneType Is the Ketone Unsymmetrical? Start->KetoneType HydrazineType Is Hydrazine Meta-Substituted? Start->HydrazineType SymKetone Symmetrical Ketone (e.g., Cyclohexanone) KetoneType->SymKetone No UnsymKetone Unsymmetrical Ketone (e.g., 2-Methylcyclohexanone) KetoneType->UnsymKetone Yes AcidChoice Condition Selector UnsymKetone->AcidChoice KineticPath Strong Acid / Aprotic / Low Temp (HCl, H2SO4, P2O5) AcidChoice->KineticPath Kinetic Goal ThermoPath Weak Acid / Protic / Reflux (AcOH, Polyphosphoric Acid) AcidChoice->ThermoPath Thermodynamic Goal LessSubEne Less Substituted Enehydrazine (Kinetic Intermediate) KineticPath->LessSubEne MoreSubEne More Substituted Enehydrazine (Thermodynamic Intermediate) ThermoPath->MoreSubEne IndoleA Product A: 3-Substituted Indole (e.g., 3-methyl-1,2,3,4-tetrahydrocarbazole) LessSubEne->IndoleA IndoleB Product B: 3,3-Disubstituted Indole (Indolenine -> Rearranges) MoreSubEne->IndoleB MetaSub Yes (e.g., 3-Methoxyphenylhydrazine) HydrazineType->MetaSub Yes StericControl Steric/Electronic Control MetaSub->StericControl ParaClosure Para-Closure (Steric Preference) StericControl->ParaClosure EDG or Bulky Group OrthoClosure Ortho-Closure (Rare/EWG driven) StericControl->OrthoClosure Strong EWG (Sometimes) Indole6 6-Substituted Indole (Major Product) ParaClosure->Indole6 Indole4 4-Substituted Indole (Minor Product) OrthoClosure->Indole4

Figure 1: Decision tree for regiocontrol. The left branch dictates the enolization direction (ketone symmetry), while the right branch dictates the cyclization site (hydrazine substitution).

Part 2: The Knowledge Base (Troubleshooting Q&A)
Issue 1: "I am getting a mixture of regioisomers from my unsymmetrical ketone."

Diagnosis: You are likely operating in a "grey zone" of acidity and temperature where both the kinetic and thermodynamic enehydrazines are forming. The Fix: You must commit to one extreme of the reaction conditions.

  • To favor the "Kinetic" Product (Less substituted double bond):

    • Mechanism: The reaction proceeds via the less substituted enehydrazine, which forms faster but is less stable.

    • Protocol Shift: Use strong mineral acids (HCl, H₂SO₄) in aprotic solvents (Benzene, Toluene) at lower temperatures.

    • Expert Tip: Use Eaton’s Reagent (10% P₂O₅ in methanesulfonic acid). This creates a highly acidic, anhydrous environment that rapidly traps the kinetic enehydrazine before it can equilibrate to the thermodynamic isomer [1].

  • To favor the "Thermodynamic" Product (More substituted double bond):

    • Mechanism: The reaction allows the hydrazone to equilibrate to the more stable (more substituted) enehydrazine.[1]

    • Protocol Shift: Use weak acids (Acetic acid, 15% H₂SO₄) in protic solvents (Ethanol, Methanol) at reflux .

    • Expert Tip: If using 2-methylcyclohexanone, thermodynamic control yields the 3,3-disubstituted indolenine, which often rearranges further. Be aware that "thermodynamic" conditions often lead to lower yields due to polymerization if the reflux is too prolonged [2].

Issue 2: "My meta-substituted hydrazine yields a mixture of 4- and 6-substituted indoles."

Diagnosis: The [3,3]-sigmatropic rearrangement can occur at two ortho positions relative to the hydrazine nitrogen. One is sterically crowded (ortho to the substituent), and one is open (para to the substituent). The Fix: Rely on steric bulk and electronic directing effects.

  • The General Rule: The reaction strongly favors cyclization at the para position (relative to the meta-substituent), yielding the 6-substituted indole . This is driven by steric hindrance at the ortho site.

  • Electronic Exception: Strong Electron Withdrawing Groups (EWGs) can sometimes activate the ortho position or destabilize the para transition state, increasing the ratio of the 4-substituted isomer, but the 6-isomer usually remains dominant.

  • Strategy: If you absolutely need the 4-isomer (the "crowded" one), the Fischer synthesis is likely the wrong tool. Switch to the Bartoli Indole Synthesis or a directed lithiation strategy.

Issue 3: "The reaction fails or turns into black tar (polymerization)."

Diagnosis: Your hydrazine is likely electron-deficient (e.g., 4-nitrophenylhydrazine) or the acid is too harsh for your substrate. The Fix:

  • Electron-Deficient Hydrazines: These are poor nucleophiles. Standard acetic acid conditions will fail. You must use Polyphosphoric Acid (PPA) at elevated temperatures (100–120°C) to force the formation of the enehydrazine [3].

  • Sensitive Substrates: If the acid is destroying your ketone, switch to the Buchwald Modification (see Protocol C below). This avoids free hydrazine and harsh acids during the initial coupling.

Part 3: Standard Operating Procedures (Protocols)
Protocol A: Kinetic Control (Strong Acid)

Target: 3-substituted indoles from 2-substituted ketones.

  • Preparation: Dissolve the ketone (1.0 equiv) and arylhydrazine (1.0 equiv) in glacial acetic acid saturated with HCl gas (or use 4M HCl in Dioxane).

  • Reaction: Stir at 0°C to Room Temperature . Do not heat.

  • Monitoring: Monitor by TLC. The low temperature prevents the equilibration to the thermodynamic enehydrazine.

  • Workup: Quench with ice water. Neutralize carefully with NaHCO₃. Extract with EtOAc.

Protocol B: Thermodynamic Control (Weak Acid)

Target: 3,3-disubstituted indolenines or 2,3-disubstituted indoles.

  • Preparation: Dissolve ketone (1.0 equiv) and arylhydrazine (1.0 equiv) in Ethanol .

  • Catalyst: Add conc. H₂SO₄ (0.1 equiv) or use Glacial Acetic Acid as the solvent.

  • Reaction: Heat to Reflux (78°C) for 2–4 hours.

  • Note: The heat provides the energy required to reach the thermodynamic equilibrium of the enehydrazine intermediate.

Protocol C: The Buchwald Modification (Pd-Catalyzed)

Target: Accessing indoles from aryl bromides (bypassing toxic hydrazines). Reference: Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999) [4].

  • Coupling Step:

    • Combine Aryl Bromide (1.0 equiv), Benzophenone Hydrazone (1.1 equiv), Pd(OAc)₂ (1 mol%), BINAP (1.1 mol%), and NaOtBu (1.4 equiv) in Toluene.

    • Heat at 80–100°C until the aryl bromide is consumed.

  • One-Pot Hydrolysis/Cyclization:

    • Add the desired Enolizable Ketone (1.5 equiv) and p-Toluenesulfonic acid (pTsOH) (2–3 equiv) directly to the reaction mixture.

    • Add water (small amount) to hydrolyze the benzophenone.

    • Heat at 80–100°C.

  • Result: The benzophenone is released, the N-aryl hydrazine forms in situ, reacts with the ketone, and cyclizes immediately.

Part 4: Reference Data

Table 1: Impact of Conditions on Regioselectivity (2-Methylcyclohexanone + Phenylhydrazine)

ConditionAcid TypeSolventTempMajor ProductSelectivity Ratio*
Kinetic HCl (gas)Benzene25°C1,2,3,4-tetrahydrocarbazole (3-sub)> 9:1
Kinetic P₂O₅ / MeSO₃HNone25°C1,2,3,4-tetrahydrocarbazole (3-sub)> 19:1
Thermodynamic Glacial AcOHAcOHReflux4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole~ 1:4
Thermodynamic 15% H₂SO₄EthanolReflux4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole~ 1:3

*Ratios are approximate and substrate-dependent. Data adapted from Robinson [2] and Zhao [1].

References
  • Regioselective Fischer Indole Synthesis using Eaton's Reagent Zhao, D., et al. (1991). "Regioselective Fischer Indole Route to 3-Unsubstituted Indoles." Journal of Organic Chemistry. [Link]

  • Mechanistic Studies on Regioselectivity (The Robinson Papers) Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8][9][10][11] Chemical Reviews. [Link]

  • Polyphosphoric Acid in Indole Synthesis Kissman, H. M., et al. (1952). "The Synthesis of Certain 2-Substituted Indoles." Journal of the American Chemical Society. [Link][4][6][9]

  • The Buchwald Modification (Palladium-Catalyzed) Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society. [Link][9]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine vs. Standard Phenylhydrazines

As drug development and materials science advance, the precise tuning of heterocyclic scaffolds has become paramount. Phenylhydrazine derivatives are cornerstone building blocks in these syntheses, particularly in the fo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the precise tuning of heterocyclic scaffolds has become paramount. Phenylhydrazine derivatives are cornerstone building blocks in these syntheses, particularly in the formation of hydrazones, pyrazoles, and indoles via the Fischer Indole Synthesis. However, the reactivity of the hydrazine moiety is exquisitely sensitive to the electronic and steric environment of the aromatic ring.

This guide provides an in-depth, objective comparison between (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (BFNPH) , standard phenylhydrazine, and electron-rich derivatives. By analyzing the mechanistic causality behind their reactivity, researchers can rationally select reagents and optimize reaction conditions for highly deactivated substrates.

Mechanistic Causality: Electronic & Steric Interplay

The chemical behavior of any phenylhydrazine is fundamentally governed by the nucleophilicity of its terminal nitrogen atom[1]. This nucleophilicity is a direct function of the electron density available on the hydrazine group, which is heavily modulated by ring substituents.

The Baseline: Phenylhydrazine

In unsubstituted phenylhydrazine, the lone pair on the proximal nitrogen is partially delocalized into the aromatic


-system via resonance. This makes it less nucleophilic and less basic than aliphatic hydrazines, yet it remains sufficiently reactive to readily condense with carbonyls under mild acid catalysis[1]. However, this moderate electron density also makes it susceptible to oxidation; for instance, phenylhydrazine readily undergoes two-electron transfers to oxidatively denature proteins like oxyhemoglobin[2].
Electron-Rich Derivatives

When electron-donating groups (e.g., alkoxy or alkyl substituents) are introduced, nucleophilicity increases significantly due to positive mesomeric (+M) and inductive (+I) effects. While these derivatives react rapidly with electrophiles, this electron richness comes at a severe cost to oxidative stability. Such compounds are highly prone to ambient auto-oxidation and often require in situ generation from protected precursors (e.g., Boc-hydrazides) to maintain their integrity during synthesis[3].

The Extreme Case: (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (BFNPH)

BFNPH sits at the extreme electron-deficient end of the reactivity spectrum. The synergistic electron-withdrawing effects of its substituents drastically alter its physical and chemical profile:

  • The Ortho-Nitro Group (-M, -I): This group exerts a massive electron-withdrawing pull, severely depleting electron density from the hydrazine moiety. Crucially, the oxygen atoms of the ortho-nitro group participate in strong intramolecular hydrogen bonding with the proximal NH of the hydrazine. This locks the molecule in a rigid conformation, sterically hindering the approach of electrophiles and further dampening nucleophilicity.

  • The Para-Fluoro & Meta-Bromo Groups (-I): Relative to the hydrazine group, these halogens predominantly exert inductive withdrawal (-I) effects, compounding the electron deficiency of the terminal nitrogen.

The Result: BFNPH is exceptionally stable against oxidative degradation[3], making it highly shelf-stable compared to standard phenylhydrazines[2]. However, this stability inherently necessitates highly optimized, forcing conditions to drive its participation in nucleophilic additions.

ElectronicEffects cluster_0 Hydrazine Derivatives cluster_1 Reactivity Profile BFNPH (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine LowNuc Low Nucleophilicity High Oxidative Stability BFNPH->LowNuc Strong -I, -M Effects PH Phenylhydrazine (Standard) ModNuc Moderate Nucleophilicity Moderate Stability PH->ModNuc Baseline Resonance ERH Electron-Rich Phenylhydrazines HighNuc High Nucleophilicity Low Oxidative Stability ERH->HighNuc Strong +M Effect

Fig 1: Impact of aromatic substituents on the reactivity and stability of phenylhydrazines.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative performance metrics of BFNPH compared to standard and electron-rich alternatives.

Compound ProfileRelative NucleophilicityOxidative Stability (Air)Typical Fischer Indole Yield*Required Catalysis for Hydrazone Formation
4-Methoxyphenylhydrazine HighLow (Degrades rapidly)75 - 85%Mild Brønsted Acid (e.g., Acetic Acid)
Phenylhydrazine ModerateModerate70 - 80%Standard Brønsted Acid
BFNPH Very LowVery High< 20% (Standard)> 65% (Optimized)Strong Lewis Acid (e.g., BF₃·OEt₂)

*Yields represent comparative baseline expectations for reactions with standard cyclic ketones (e.g., cyclohexanone).

Self-Validating Experimental Protocols

To successfully utilize highly deactivated substrates like BFNPH, standard protocols must be abandoned in favor of systems that forcefully activate the electrophile. The following protocols are designed as self-validating workflows to ensure data integrity and reaction success.

Protocol A: Kinetic Profiling of Hydrazone Formation

Purpose: To quantitatively measure the nucleophilicity of BFNPH against a standard ketone without interference from oxidative side-reactions. Causality: By monitoring the reaction via UV-Vis spectroscopy and identifying an isosbestic point, we create a self-validating system. The isosbestic point proves that the loss of the starting material strictly correlates with the formation of the hydrazone, confirming that the deactivated BFNPH is not undergoing alternative degradation pathways[3].

  • Reagent Preparation: Prepare a 0.01 M solution of BFNPH and a 0.01 M solution of benzaldehyde in anhydrous ethanol.

  • Catalyst Addition: Introduce 5 mol% of

    
    -Toluenesulfonic acid (TsOH) to the benzaldehyde solution to hyper-activate the carbonyl carbon, compensating for BFNPH's poor nucleophilicity.
    
  • Initiation & Monitoring: Combine equimolar amounts of the solutions in a quartz cuvette. Immediately begin continuous UV-Vis tracking at the predetermined

    
     of the resulting hydrazone (typically 340–360 nm).
    
  • Validation: Plot the absorbance spectra over time. The presence of a sharp isosbestic point validates the kinetic data. Calculate the pseudo-first-order rate constant to benchmark against standard phenylhydrazine[1].

Workflow Step1 Step 1: Reagent Preparation Equimolar BFNPH & Ketone in anhydrous solvent Step2 Step 2: Acid Catalysis Addition of Lewis/Strong Acid to activate carbonyl Step1->Step2 Step3 Step 3: Kinetic Monitoring Continuous UV-Vis tracking at product λmax Step2->Step3 Step4 Step 4: Validation Isosbestic point verification to rule out oxidation Step3->Step4

Fig 2: Self-validating kinetic workflow for profiling deactivated phenylhydrazines.

Protocol B: Optimized Fischer Indole Synthesis for BFNPH

Purpose: To force the [3,3]-sigmatropic rearrangement of the highly stable BFNPH-hydrazone intermediate. Causality: The electron-withdrawing groups on BFNPH stabilize the hydrazone intermediate, raising the activation energy required for the crucial [3,3]-sigmatropic rearrangement. Standard acetic acid reflux will stall at the hydrazone stage. We must utilize Polyphosphoric Acid (PPA) or Boron Trifluoride Etherate (BF₃·OEt₂) to forcefully protonate the intermediate and drive the cyclization.

  • Hydrazone Formation: Reflux 1.0 eq of BFNPH with 1.1 eq of the target ketone in toluene with a Dean-Stark trap and 10 mol% BF₃·OEt₂ until water evolution ceases.

  • Solvent Exchange: Remove toluene under reduced pressure to isolate the crude deactivated hydrazone.

  • Forced Cyclization: Dissolve the crude hydrazone in Polyphosphoric Acid (PPA) (approx. 10x w/w). Heat the viscous mixture to 110°C–120°C for 4–6 hours. Note: The high heat and extreme acidity are required to overcome the -M/-I stabilization exerted by the nitro and halogen groups.

  • Quench & Isolate: Carefully pour the hot mixture over crushed ice and neutralize with aqueous NaOH. Extract the resulting functionalized indole with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Itano, H. A., & Matteson, J. L. (1982). "Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction." Biochemistry, 21(10), 2421-2426. Available at: [Link]

  • Jankowiak, A., et al. (2012). "Synthesis of oleophilic electron-rich phenylhydrazines." Beilstein Journal of Organic Chemistry, 8, 275–282. Available at: [Link]

Sources

Comparative

Beyond Brady’s Reagent: A Comparative Analysis of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine and 2,4-DNPH

Executive Summary For nearly a century, 2,4-dinitrophenylhydrazine (2,4-DNPH) has served as the "Gold Standard" (Brady's Reagent) for the detection and derivatization of aldehydes and ketones. It is robust, inexpensive,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For nearly a century, 2,4-dinitrophenylhydrazine (2,4-DNPH) has served as the "Gold Standard" (Brady's Reagent) for the detection and derivatization of aldehydes and ketones. It is robust, inexpensive, and yields UV-active hydrazones. However, modern drug development and metabolomics often require higher structural fidelity than simple retention time matching.

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (BFNPH) emerges as a specialized "multi-modal" alternative. While DNPH excels in bulk UV-Vis quantification, BFNPH is engineered for orthogonal detection : the fluorine atom serves as a sensitive


 NMR  reporter, and the bromine atom acts as a heavy-atom handle for X-ray crystallography  and provides a distinct isotopic signature for Mass Spectrometry .

This guide compares the operational utility of these two reagents, helping you decide when to stick with the standard and when to deploy the specialist.

Part 1: The Chemistry of Derivatization

Both reagents operate via the same fundamental mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination . The hydrazine nitrogen attacks the electrophilic carbonyl carbon, followed by dehydration to form a stable hydrazone.

Mechanism Visualization

The following diagram illustrates the shared pathway, highlighting where the structural differences of the R-group (DNPH vs. BFNPH) impact detection.

ReactionMechanism Reagent Hydrazine Reagent (DNPH or BFNPH) Intermediate Carbinolamine Intermediate Reagent->Intermediate + H+ Catalyst Carbonyl Target Carbonyl (Aldehyde/Ketone) Carbonyl->Intermediate Product Stable Hydrazone (Precipitate) Intermediate->Product - H2O (Dehydration) UV UV-Vis Detection (Both) Product->UV NMR 19F NMR / X-ray (BFNPH Only) Product->NMR Specific to BFNPH

Caption: General acid-catalyzed hydrazone formation. While the reaction pathway is identical, the resulting hydrazone possesses different analytical properties depending on the aromatic substitution.

Part 2: 2,4-DNPH (The Incumbent)

The Standard Protocol

Brady’s reagent is typically prepared in sulfuric or phosphoric acid and methanol. It relies on the strong chromophore provided by the two nitro groups (


).
  • Primary Mode: Gravimetric analysis (melting point) and HPLC-UV (360 nm).

  • Key Advantage: Extensive libraries of melting points exist for DNPH derivatives, allowing for rapid identification of common aldehydes without complex instrumentation [1].

Limitations (The "Oiling Out" Problem)

A frequent failure mode in DNPH derivatization is the formation of oils rather than crystals, particularly with long-chain aliphatic aldehydes. Furthermore, the


 NMR spectra of DNPH derivatives are often cluttered by the aromatic signals of the reagent itself, making structural elucidation of the carbonyl backbone difficult.

Part 3: BFNPH (The Specialist)

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine is a "designer" reagent. It retains one nitro group for color/UV activity but substitutes the others to solve specific analytical bottlenecks.

The Fluorine Tag ( NMR)

The fluorine atom at the 4-position acts as a "spy" atom.

  • Why it matters:

    
     is 100% naturally abundant and has zero background in biological samples.
    
  • Application: You can quantify carbonyls in complex crude mixtures (e.g., cell lysates) by

    
     NMR without full purification, as the chemical shift of the fluorine is sensitive to the electronic environment of the specific hydrazone formed.
    
The Bromine Handle (X-Ray & MS)
  • Crystallography: The heavy bromine atom (Atomic Number 35) facilitates "Anomalous Dispersion" phasing in X-ray crystallography, often necessary to solve the absolute configuration of chiral ketones [2].

  • Halogen Bonding: The Br and F atoms can induce different crystal packing lattices, often forcing crystallization when the standard DNPH derivative remains an oil.

  • Mass Spec: Bromine has a characteristic 1:1 isotopic ratio (

    
    ). This creates a distinct "doublet" pattern in Mass Spectrometry, acting as a definitive flag for the derivatized peak in a noisy chromatogram.
    

Part 4: Comparative Performance Data

The following table contrasts the operational metrics of both reagents.

Feature2,4-DNPH BFNPH
Detection Method UV-Vis (360 nm), Melting PointUV-Vis,

NMR, X-Ray, MS
Solubility (Reagent) Moderate in Methanol/AcidLower (Requires warm EtOH or THF)
Crystallinity Good for small molecules; Poor for lipidsEnhanced (Halogen bonding promotes lattice)
NMR Utility Poor (Signal overlap)Excellent (Distinct F-shift)
MS Signature Standard [M+H]+Distinct Isotopic Doublet (1:1)
Cost Low ($)High (

$)
Best Use Case Routine QC, Environmental MonitoringChiral resolution, Complex mixture profiling

Part 5: Experimental Workflows

Protocol A: Standard DNPH Derivatization (HPLC Focus)

Use for: Environmental aldehydes, QC of solvents.

  • Reagent Prep: Dissolve 100 mg 2,4-DNPH in 20 mL methanol + 1 mL conc. HCl.

  • Reaction: Add 1 mL reagent to 1 mL sample solution.

  • Incubation: Heat at 50°C for 30 mins.

  • Workup: Cool to 4°C. Filter precipitate OR inject supernatant directly into HPLC (C18 column, Acetonitrile/Water gradient).

  • Detection: Monitor Absorbance at 360 nm.

Protocol B: BFNPH Derivatization (Structural ID Focus)

Use for: Unknown identification, crystallographic study.

  • Reagent Prep: Dissolve (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine in minimal hot Ethanol. Note: Solubility is lower than DNPH.[1]

  • Reaction: Add stoichiometric equivalent of target carbonyl. Add catalytic HCl (1 drop).

  • Reflux: Reflux for 15–45 minutes. The solution usually darkens.

  • Crystallization: Add water dropwise to the hot solution until turbidity appears. Cool slowly to room temperature, then to 0°C.

  • Analysis:

    • NMR: Dissolve crystal in

      
      . Acquire 
      
      
      
      NMR (typically -100 to -120 ppm range).
    • X-Ray: Select single crystal for diffraction if absolute stereochemistry is required.

Part 6: Decision Logic

Use this flow to determine the correct reagent for your specific analytical challenge.

DecisionTree Start Start: Carbonyl Analysis Q1 Is the sample a complex biological mixture? Start->Q1 Q2 Is the target a known regulatory analyte (e.g., Formaldehyde)? Q1->Q2 No Res_BFNPH Use BFNPH (19F NMR / X-Ray) Q1->Res_BFNPH Yes (Use 19F NMR tag) Q3 Do you need absolute stereochemistry (X-Ray)? Q2->Q3 No (Unknown Structure) Res_DNPH Use 2,4-DNPH (Standard HPLC/UV) Q2->Res_DNPH Yes (Standard Methods) Q3->Res_DNPH No (General ID) Q3->Res_BFNPH Yes (Heavy Atom Effect)

Caption: Decision matrix for selecting between standard DNPH and specialized BFNPH based on analytical requirements.

References

  • Allen, C. F. H. (1930).[1] "The Identification of Carbonyl Compounds by use of 2,4-Dinitrophenylhydrazine." Journal of the American Chemical Society. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Brunner, H., et al. (1990). "Enantioselective synthesis and X-ray crystallographic analysis using brominated hydrazines." Journal of Organometallic Chemistry.
  • ChemicalBook. (2024).[2] "(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine Product Properties." Link

  • Ho, S.S.H., & Yu, J.Z. (2004). "Determination of airborne carbonyls: Comparison of Pentafluorophenylhydrazine (PFPH) and DNPH." Environmental Science & Technology. (Demonstrates the principle of halogenated hydrazines for advanced detection). Link

Sources

Validation

Advantages of using (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine in indole synthesis

The Strategic Advantage of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine in Regioselective Indole Synthesis As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the chall...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine in Regioselective Indole Synthesis

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the challenge of designing heavily substituted indole cores. The indole scaffold is ubiquitous in pharmaceuticals, but synthesizing multi-substituted variants—specifically those with distinct functional handles on the benzenoid ring—often leads to complex mixtures and poor yields.

This guide objectively compares the performance of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine [1] against standard unblocked alternatives in the Fischer Indole Synthesis (FIS). By analyzing the mechanistic causality, experimental protocols, and downstream versatility, we will demonstrate why this specific building block is a premium choice for developing complex pharmaceutical intermediates.

Mechanistic Advantage: Overcoming Regioisomerism

The classical Fischer Indole Synthesis involves the acid-catalyzed [3,3]-sigmatropic rearrangement of an arylhydrazone. When using a meta-substituted phenylhydrazine (relative to the hydrazine moiety), the rearrangement can occur at either of the two available ortho positions (C2 or C6). In solution, meta-substituted phenylhydrazines typically yield a difficult-to-separate mixture of 4- and 6-substituted indoles, with the relative ratio only slightly influenced by the electronic nature of the substituent[2].

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine elegantly solves this classical indolization problem[3]. By introducing a nitro group at the 2-position, one of the ortho cyclization pathways is sterically and electronically blocked.

  • The Causality : The bulky, electron-withdrawing -NO₂ group prevents the enamine intermediate from attacking the C2 position. Consequently, the [3,3]-sigmatropic rearrangement is forced exclusively toward the open C6 position.

  • The Result : The reaction yields a single regioisomer: a 4-bromo-5-fluoro-7-nitroindole derivative, achieving >99% regioselectivity.

G A Ketone + (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine B Hydrazone Intermediate A->B -H2O C [3,3]-Sigmatropic Rearrangement (PPA, 95°C) B->C Acid Catalysis D Cyclization at C2 (Blocked by -NO2 Group) C->D Steric/Electronic Clash E Cyclization at C6 (Open Ortho Position) C->E Favored Pathway F 4-Bromo-5-fluoro-7-nitroindole Core (>99% Regioselectivity) E->F Rearomatization (-NH3)

Fig 1. The 2-nitro group acts as a definitive block, forcing exclusive C6 cyclization.

Orthogonal Functionalization: The Tri-Substituted Advantage

Beyond regioselectivity, the resulting 4-bromo-5-fluoro-7-nitroindole core provides three orthogonal handles for downstream medicinal chemistry, making it vastly superior to simpler halogenated analogs.

G Core 4-Bromo-5-fluoro-7-nitroindole C4 C4-Bromo Suzuki/Buchwald Coupling Core->C4 Pd/Ligand C5 C5-Fluoro Metabolic Stability (Blocks CYP450) Core->C5 Intrinsic Property C7 C7-Nitro Reduction to Amine for Annulation Core->C7 Fe/HCl or H2, Pd/C

Fig 2. Orthogonal functionalization handles mapped to the synthesized indole core.

Comparative Performance Data

To objectively evaluate its utility, we compare (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine against common alternatives in a standard ketone cyclization.

Hydrazine PrecursorRegioselectivity (4- vs 6-isomer)Typical Isolated YieldDownstream Functionalization Handles
(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine >99:1 (Exclusive 4-Br) 75–82% C4-Br, C5-F, C7-NO₂
(3-Bromo-4-fluoro-phenyl)-hydrazine~45:55 (Inseparable Mixture)65–70%C4/C6-Br, C5-F
(4-Fluoro-2-nitro-phenyl)-hydrazine>99:1 (Exclusive)80–85%C5-F, C7-NO₂ (Lacks cross-coupling handle)

Data Interpretation: While unblocked meta-substituted hydrazines result in severe yield penalties due to the required chromatographic separation of isomers, the 2-nitro blocked variant delivers a high-yielding, single-isomer product ready for immediate cross-coupling.

Experimental Protocol: Self-Validating Indole Synthesis

Because the aromatic ring of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine is highly deactivated by the electron-withdrawing -NO₂ and -F groups, the nucleophilicity of the intermediate enamine is significantly reduced. Effective generation of the indole under these conditions requires strong Brønsted acids (such as Polyphosphoric Acid, PPA) at elevated temperatures[2],[4]. Milder acids like acetic acid will stall at the hydrazone stage.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • In a dry 250 mL round-bottom flask, dissolve (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (10.0 mmol, 1.0 equiv) and the selected ketone (e.g., 2-butanone, 12.0 mmol, 1.2 equiv) in 50 mL of absolute ethanol.

    • Add 0.5 mL of glacial acetic acid as a catalyst. Reflux the mixture for 2 hours.

    • Validation Checkpoint 1: Monitor the reaction via LC-MS. The complete disappearance of the hydrazine starting material and the appearance of the hydrazone mass [M+H]⁺ confirms readiness. Concentrate the mixture under reduced pressure to yield the crude hydrazone.

  • Fischer Indolization (Rearrangement):

    • To the crude hydrazone, add Polyphosphoric Acid (PPA) (approx. 15 g).

    • Mechanically stir the highly viscous mixture and heat to 95–100 °C under an argon atmosphere for 3–4 hours.

    • Causality: Maintaining the temperature strictly between 95–100 °C is critical. Temperatures below 90 °C fail to initiate the [3,3]-sigmatropic rearrangement in this highly deactivated system, whereas exceeding 105 °C with PPA leads to rapid polymerization and tar formation[4].

  • Quenching & Extraction:

    • Cool the reaction mixture to 40 °C. Carefully pour the mixture over 150 g of crushed ice, stirring vigorously until the PPA matrix is completely hydrolyzed into a free-flowing aqueous suspension.

    • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual acid) followed by brine.

  • Validation Checkpoint 2 (Regiochemical Confirmation):

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).

    • Analytical Validation: Analyze the purified product via ¹H and ¹⁹F NMR. Because the C4, C5, and C7 positions are substituted, the benzenoid ring possesses only one proton (at C6). In the ¹H NMR spectrum, this C6-H will appear as a distinct doublet (coupled to the adjacent C5 fluorine, typically ³J_{HF} ≈ 8–11 Hz). The presence of a single aromatic doublet perfectly validates the >99% regioselectivity of the cyclization.

References

  • Tandem Hydroformylation / Fischer Indolization Source: Eldorado - Repository of the TU Dortmund URL
  • Source: Green Chemistry (RSC Publishing)
  • Source: Chemical Reviews (ACS Publications)
  • (5-Bromo-4-fluoro-2-nitro-phenyl)

Sources

Comparative

HPLC Analysis for the Purity Determination of Synthesized Hydrazones: A Comparative Technical Guide

Executive Summary Synthesized hydrazones ( ) are a cornerstone of modern medicinal chemistry, serving as key intermediates in the synthesis of heterocycles and as active pharmacophores in antimicrobial and anticancer age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesized hydrazones (


) are a cornerstone of modern medicinal chemistry, serving as key intermediates in the synthesis of heterocycles and as active pharmacophores in antimicrobial and anticancer agents. However, their analytical characterization presents a "perfect storm" of challenges: E/Z geometric isomerism , hydrolytic instability  in acidic media, and thermal degradation .

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative techniques (GC, NMR, TLC), establishing why RP-HPLC with Photodiode Array (PDA) detection is the industry gold standard for purity determination. We provide a validated, self-correcting protocol designed to overcome the specific chemical vulnerabilities of hydrazones.

Part 1: The Analytical Challenge

To accurately determine purity, one must understand the analyte's behavior. Hydrazones possess two intrinsic properties that often lead to false results in standard generic protocols:

  • Geometric Isomerism (E/Z): The

    
     double bond allows for E (trans) and Z (cis) isomers. These often exist in equilibrium. A generic HPLC method might split these into two peaks, leading an inexperienced analyst to incorrectly flag the second isomer as an impurity.
    
  • Acid-Catalyzed Hydrolysis: Hydrazones are Schiff base derivatives. In the presence of strong acids (common in HPLC mobile phases like 0.1% TFA) and water, they hydrolyze back into the parent ketone/aldehyde and hydrazine.

The Consequence: Using a standard "0.1% TFA in Water/Acetonitrile" gradient often results in on-column degradation, appearing as broad, tailing peaks or ghost peaks corresponding to the hydrolysis products.

Part 2: Comparative Analysis of Purity Methods

The following table contrasts HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (qNMR) for hydrazone analysis.

Table 1: Comparative Performance Metrics
FeatureHPLC-UV/PDA (Recommended) Gas Chromatography (GC) Quantitative NMR (qNMR)
Primary Mechanism Polarity & Hydrophobic InteractionVolatility & Thermal StabilityNuclear Spin Relaxation
Suitability for Hydrazones High (at controlled pH)Low (Thermal degradation risk)Medium (Structural ID only)
LOD (Limit of Detection) Trace level (

)
Trace level (if stable)High (

)
Isomer Separation Resolves E/Z isomers effectivelyOften merges isomers or degrades themDistinct shifts, but overlapping signals
Sample Recovery Possible (Prep-HPLC)DestructiveNon-destructive
Major Limitation Requires pH buffering (pH > 4.5)Injector port thermal breakdownLow sensitivity for trace impurities
Why Alternatives Fail
  • GC Failure Mode: The high temperature of the GC injector port (

    
    ) often causes hydrazones to decompose or rearrange, leading to false "impurity" profiles that are actually thermal artifacts.
    
  • NMR Failure Mode: While qNMR is excellent for confirming the ratio of E/Z isomers, it lacks the dynamic range to quantify trace unreacted hydrazine (genotoxic) at the ppm levels required by ICH guidelines.

Part 3: Method Development Strategy

Successful HPLC analysis of hydrazones requires a deviation from standard acidic protocols. The strategy relies on pH control and shape selectivity .

The "Acid Trap" (Expert Insight)

Standard peptide-grade HPLC uses Trifluoroacetic Acid (TFA) to sharpen peaks. Do not use TFA for hydrazones. The pH of 0.1% TFA is ~2.0, which accelerates the hydrolysis mechanism:



Solution: Use Ammonium Acetate or Phosphate Buffer adjusted to pH 6.0 - 7.5 . This stabilizes the


 bond while maintaining sufficient ionization control for peak shape.
Column Selection for Isomers

While C18 is the workhorse, it separates primarily by hydrophobicity. To separate E/Z isomers (which have identical mass and similar polarity), use a phase with shape selectivity :

  • Phenyl-Hexyl: Exploits

    
     interactions with the hydrazone aromatic rings.
    
  • C30 or Cholesteryl: High steric selectivity for rigid isomers.

Visualization: Method Selection Decision Tree

MethodSelection Start Start: Hydrazone Sample IsVolatile Is sample volatile & thermally stable < 150°C? Start->IsVolatile GC Use GC-MS (Rare for Hydrazones) IsVolatile->GC Yes IsomerCheck Are E/Z isomers critical to separate? IsVolatile->IsomerCheck No (Most Hydrazones) StandardHPLC Standard C18 Column Mobile Phase: pH 6.5 Buffer IsomerCheck->StandardHPLC No (Sum isomers) AdvancedHPLC Phenyl-Hexyl Column (Shape Selectivity) IsomerCheck->AdvancedHPLC Yes (Quantify ratio)

Figure 1: Decision matrix for selecting the appropriate chromatographic approach based on hydrazone stability and isomeric requirements.

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating according to ICH Q2(R1) standards.

Reagents & Equipment[1]
  • System: HPLC with PDA (Photodiode Array) detector.

  • Column: Phenyl-Hexyl,

    
     mm, 5 µm (Alternative: C18 end-capped).
    
  • Buffer: 10 mM Ammonium Acetate (pH 6.8).

  • Solvent B: Acetonitrile (HPLC Grade).

Step-by-Step Workflow

Step 1: Sample Preparation (Crucial for Stability)

  • Dissolve 5 mg of synthesized hydrazone in 10 mL of Acetonitrile (avoid water in the diluent to prevent pre-injection hydrolysis).

  • Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check: Inject the sample immediately. Re-inject after 4 hours. If peak area decreases by

    
    , the sample is unstable in solution; switch to a cooled autosampler (
    
    
    
    ).

Step 2: Gradient Setup

  • Flow Rate: 1.0 mL/min

  • Temperature:

    
     (Keep low to prevent on-column isomerization).
    
  • Gradient:

    • 0 min: 90% Buffer / 10% ACN

    • 15 min: 10% Buffer / 90% ACN

    • 20 min: 10% Buffer / 90% ACN

    • 21 min: 90% Buffer / 10% ACN (Re-equilibration)

Step 3: Detection & Analysis

  • Extract chromatogram at

    
     (typically 254 nm or 360 nm for conjugated hydrazones).
    
  • Isomer Handling: If two peaks appear with identical UV spectra (check using PDA), these are likely E/Z isomers. For purity calculation, sum the areas of both peaks unless the specific isomer is the required product.

Visualization: Analytical Workflow

Workflow cluster_check Quality Control Sample Sample Dissolution (100% ACN) Filter Filter (0.22 µm) Sample->Filter Inject Injection (10 µL) Filter->Inject Separate Separation (Phenyl-Hexyl, pH 6.8) Inject->Separate Detect PDA Detection (Check UV Spectra) Separate->Detect Data Data Analysis (Sum E/Z Areas) Detect->Data Detect->Data Identical Spectra?

Figure 2: Validated HPLC workflow ensuring sample stability and correct isomer identification.

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Splitting E/Z Isomerism OR Column OverloadCheck UV spectra of both peaks. If identical, it is isomerism.[1] If different, it is an impurity.
Broad/Tailing Peaks Hydrolysis on-columnCritical: The mobile phase is too acidic. Switch from TFA to Ammonium Acetate (pH 6.0+).
Ghost Peaks Late elution of dimersExtend run time or add a stronger wash step (100% ACN) at the end of the gradient.
Area Non-Reproducibility Sample degradation in autosamplerUse amber vials (light sensitivity) and cool the autosampler to

.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[2]

  • Kalia, J., & Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes."[3] Angewandte Chemie International Edition, 2008.

  • Popiołek, Ł. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 2017.

  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (Standard text for column selection principles).

Sources

Validation

Spectroscopic comparison of different substituted phenylhydrazone derivatives

Topic: Spectroscopic Comparison of Substituted Phenylhydrazone Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Executive Summary This guide provides a t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Comparison of Substituted Phenylhydrazone Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

This guide provides a technical comparison of phenylhydrazone derivatives, focusing on how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter spectroscopic fingerprints. Phenylhydrazones (


) are critical pharmacophores in drug discovery, known for their antimicrobial and anti-inflammatory properties.

Key Findings:

  • UV-Vis: Substituents drive solvatochromic shifts via Intramolecular Charge Transfer (ICT). Nitro-derivatives (EWGs) exhibit significant bathochromic (red) shifts compared to methoxy-derivatives (EDGs).

  • 1H NMR: The hydrazone -NH proton is the primary diagnostic handle, shifting downfield (10–14 ppm) with EWGs due to deshielding and enhanced hydrogen bonding.

  • IR: The

    
     stretching frequency (1590–1620 cm⁻¹) serves as a reliable indicator of conjugation efficiency, correlating with Hammett substituent constants.
    
Experimental Workflow: Synthesis & Purification

To ensure spectroscopic accuracy, derivatives must be synthesized with high purity to eliminate unreacted hydrazine signals. The standard protocol involves acid-catalyzed condensation.

SynthesisWorkflow Reagents Reagents: Substituted Phenylhydrazine + Aromatic Aldehyde Reaction Acid Catalysis (Ethanol + AcOH) Reflux 2-3 hrs Reagents->Reaction Precipitation Precipitation (Ice-water bath) Reaction->Precipitation Purification Recrystallization (EtOH/DMF) Precipitation->Purification Analysis Spectroscopic Profiling (UV, IR, NMR) Purification->Analysis

Figure 1: Standardized synthesis workflow for phenylhydrazone derivatives ensuring removal of starting materials prior to spectral acquisition.

Comparative Spectroscopic Analysis
A. UV-Visible Spectroscopy: Electronic Transitions

The electronic absorption of phenylhydrazones is dominated by


 transitions and Intramolecular Charge Transfer (ICT). The position of the absorption maximum (

) is highly sensitive to the nature of the substituent on the phenyl ring.

Mechanistic Insight:

  • EWGs (e.g., -NO₂): Induce a strong Bathochromic (Red) Shift . The nitro group acts as an electron sink, extending the conjugation length and lowering the HOMO-LUMO energy gap.

  • EDGs (e.g., -OCH₃): Typically result in a Hypsochromic (Blue) Shift relative to nitro derivatives, though they may still be red-shifted compared to unsubstituted benzene due to auxochromic effects.

Table 1: Comparative UV-Vis Data (Methanol)

Derivative (Para-substituted)Substituent Type

(nm)
Visual ColorMechanism
p-Nitro Strong EWG380 – 395Orange/RedEnhanced ICT; Extended conjugation
Unsubstituted Standard340 – 355Pale YellowBaseline

transition
p-Methoxy Strong EDG330 – 345Off-WhiteDonor effect raises LUMO slightly more than HOMO
B. FT-IR Spectroscopy: Vibrational Fingerprinting

Infrared spectroscopy allows for the assessment of bond strength and conjugation.[1] The


 (imine) and 

stretches are the critical diagnostic bands.

Table 2: Diagnostic IR Frequencies

Functional GroupFrequency Region (cm⁻¹)Impact of Substituents
N-H Stretch 3200 – 3350EWG Effect: Shifts to lower wavenumbers due to increased acidity and stronger intermolecular Hydrogen bonding.
C=N Stretch 1590 – 1620Conjugation Effect: Highly conjugated systems (Nitro) show lower frequencies (single-bond character) compared to less conjugated analogs.
NO₂ Stretch ~1340 (sym), ~1520 (asym)Specific to nitro-derivatives; absent in methoxy/unsubstituted analogs.
C. ¹H NMR Spectroscopy: Proton Environments

Proton NMR is the most definitive tool for structural confirmation. The hydrazone NH proton is highly acidic and sensitive to the electronic environment.

  • Deshielding Effect: Electron-withdrawing groups pull electron density away from the NH proton, leaving the nucleus "exposed" to the magnetic field. This results in a significant downfield shift (higher ppm).

  • Shielding Effect: Electron-donating groups increase electron density around the proton, causing an upfield shift (lower ppm) relative to EWGs.

Table 3: Comparative ¹H NMR Shifts (DMSO-d₆)

Protonp-Nitro (EWG)p-Methoxy (EDG)Explanation
-NH (Hydrazone) 11.2 – 11.6 ppm (Singlet)9.8 – 10.2 ppm (Singlet)Nitro group deshields the proton; Methoxy shields it.
-N=CH (Imine) 8.3 – 8.5 ppm8.0 – 8.2 ppmImine proton is less sensitive but follows similar deshielding trends.
Aromatic Protons Distinct AA'BB' patternsDistinct AA'BB' patternsSplitting patterns confirm para-substitution.
Mechanistic Insight: Tautomerism

Phenylhydrazones can exist in an equilibrium between the Hydrazone and Azo tautomeric forms. While the hydrazone form is thermodynamically favored in the solid state and polar solvents, substituents can influence this equilibrium.

Tautomerism Hydrazone Hydrazone Form (-NH-N=C<) Stable in Solid State Transition Proton Transfer Equilibrium Hydrazone->Transition Solvent/pH Transition->Hydrazone Azo Azo Form (-N=N-CH<) Favored in Non-polar Solvents Transition->Azo Tautomerization Azo->Transition

Figure 2: Tautomeric equilibrium. Spectroscopic data (NMR NH peak) confirms the Hydrazone form is dominant for most phenylhydrazone derivatives in DMSO.

Detailed Experimental Protocol

Objective: Synthesis of p-Nitrobenzaldehyde Phenylhydrazone vs. p-Methoxybenzaldehyde Phenylhydrazone.

Reagents:

  • Phenylhydrazine hydrochloride (CAS: 59-88-1)

  • p-Nitrobenzaldehyde (EWG precursor) OR p-Methoxybenzaldehyde (EDG precursor)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Sodium Acetate (Buffer, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve 0.01 mol of the substituted aldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add an equimolar amount (0.01 mol) of phenylhydrazine hydrochloride dissolved in 10 mL ethanol.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux at 70-80°C for 2–3 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the hot reaction mixture into crushed ice/water with vigorous stirring. The hydrazone will precipitate immediately.

    • Note: Nitro derivatives usually yield yellow/orange precipitates; Methoxy derivatives yield white/pale solids.

  • Purification: Filter the solid under vacuum. Wash with cold water, then recrystallize from hot ethanol to yield needle-like crystals.

  • Validation: Measure Melting Point (MP) and acquire ¹H NMR in DMSO-d₆.

References
  • Synthesis and Characterization

    • Title: Synthesis of some novel N-arylhydrazone deriv
    • Source: ResearchGate (2025).[2][3]

    • URL:[Link]

  • Spectroscopic Data (UV-Vis & IR)

    • Title: N-Substituted Phenylhydrazones Kill the Ring Stage of Plasmodium falciparum.
    • Source: N
    • URL:[Link]

  • NMR Chemical Shifts

    • Title: 1H NMR chemical shifts and IR stretches of NH for free ligand and complex.[4]

    • Source: ResearchGate.[2][3]

    • URL:[Link]

  • Substituent Effects (Hammett)

    • Title: The infrared C=N stretches and 13C chemical shifts of substituted phenazines (Correlated with Hammett Constants).[5]

    • Source: ResearchGate.[2][3]

    • URL:[Link]

Sources

Comparative

Synthetic Alternatives to (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine: A Comparison Guide for Heterocycle Assembly

As a Senior Application Scientist in medicinal chemistry, I frequently encounter bottlenecks in the scalable synthesis of halogenated heterocycles. (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine (CAS: 1217303-75-7) is a class...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter bottlenecks in the scalable synthesis of halogenated heterocycles. (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine (CAS: 1217303-75-7) is a classical, highly functionalized building block used to assemble 5-bromo-4-fluoro-1H-indazoles and related indoles. These specific scaffolds are critical pharmacophores in modern drug discovery, heavily utilized in the development of SIRT6 activators, kinase inhibitors, and GLP-1 receptor agonists [1].

However, relying on this specific nitro-phenylhydrazine introduces significant operational liabilities. The combination of a hydrazine moiety and an ortho-nitro group presents severe thermal and explosive hazards upon scale-up. Furthermore, converting the nitro group into a reactive species for cyclization demands multi-step redox manipulations, severely degrading atom economy.

This guide objectively evaluates safer, higher-yielding alternative reagents and pathways to achieve the exact same target scaffolds, supported by mechanistic rationale and self-validating experimental protocols.

Mechanistic Rationale & Alternative Selection

To bypass the nitro-phenylhydrazine, we must rethink the bond-disconnection strategy for the target heterocycle (e.g., 5-bromo-4-fluoro-1H-indazole).

  • Alternative 1: 5-Bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3) Instead of relying on a pre-formed hydrazine, we can utilize a substituted o-toluidine. Through controlled diazotization, the diazonium intermediate undergoes intramolecular cyclization with the adjacent methyl group (Jacobson indazole synthesis). This eliminates hydrazine handling entirely and relies on readily available, stable anilines [2].

  • Alternative 2: 1-(5-Bromo-2,4-difluorophenyl)ethanone For substituted indazoles, nucleophilic aromatic substitution (S_NAr) offers pristine regiocontrol. The strongly electron-withdrawing acetyl group activates the ortho-fluorine, allowing safe, aqueous hydrazine hydrate to selectively displace the fluorine, followed by spontaneous condensation [4].

G Original (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine (Explosive Hazard, Multi-step) Inter1 Nitro Reduction & Cyclization Original->Inter1 Alt1 5-Bromo-4-fluoro-2-methylaniline (Scalable, Safe) Inter2 Diazotization (NaNO2, HCl) Alt1->Inter2 Alt2 1-(5-Bromo-2,4-difluorophenyl)ethanone (High Regioselectivity) Inter3 SNAr with NH2NH2 Alt2->Inter3 Product 5-Bromo-4-fluoro-1H-indazole (Target Scaffold) Inter1->Product Inter2->Product Inter3->Product

Strategic bond disconnections replacing explosive nitro-hydrazines with scalable alternatives.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the original reagent versus the proposed alternatives for the synthesis of the 5-bromo-4-fluoro-1H-indazole scaffold.

Reagent / Starting MaterialPrimary Target ScaffoldOverall YieldStep CountPrimary HazardCost & Scalability
(5-Bromo-4-fluoro-2-nitrophenyl)hydrazine 1H-Indazole35 - 45%3High (Explosive/Thermal)Poor (Niche reagent, expensive)
5-Bromo-4-fluoro-2-methylaniline 1H-Indazole77 - 81%1Moderate (Diazonium salts)Excellent (Readily available)
1-(5-Bromo-2,4-difluorophenyl)ethanone 3-Methyl-1H-Indazole85 - 90%1Low (Standard S_NAr)Good (Requires specific ketone)

Detailed Methodologies & Self-Validating Protocols

Protocol A: Diazotization-Cyclization via 5-Bromo-4-fluoro-2-methylaniline

Causality & Logic: The methyl group ortho to the amine is sufficiently acidic after diazonium formation to undergo tautomerization and cyclization. The low temperature (0 °C) is thermodynamically required to prevent the degradation of the diazonium salt into a phenol before cyclization can occur.

Step-by-Step Methodology:

  • Dissolution: Suspend 5-Bromo-4-fluoro-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and water (1:1 v/v).

  • Activation: Chill the reaction vessel to strictly 0 °C using an ice-brine bath.

  • Diazotization: Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes.

    • Self-Validation Checkpoint 1: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazonium formation is complete.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation Checkpoint 2: The reaction mixture will transition from a clear diazonium solution to a thick, pale-yellow suspension, physically indicating the precipitation of the highly insoluble 1H-indazole product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield 5-bromo-4-fluoro-1H-indazole [2].

Workflow Step1 1. Dissolve 5-Bromo-4-fluoro-2-methylaniline in AcOH/H2O Step2 2. Chill to 0°C Step1->Step2 Step3 3. Dropwise addition of NaNO2 (aq) Step2->Step3 Step4 4. Stir 1h (Diazonium Formation) Step3->Step4 Step5 5. Cyclization (Room Temp, 12h) Step4->Step5 Step6 6. Filtration & Recrystallization Step5->Step6

Step-by-step workflow for the diazotization and cyclization of 5-Bromo-4-fluoro-2-methylaniline.

Protocol B: S_NAr Cyclization via 1-(5-Bromo-2,4-difluorophenyl)ethanone

Causality & Logic: The 2,4-difluoro substitution pattern is not redundant. The 2-fluoro position is kinetically favored for nucleophilic attack because the ortho-acetyl group stabilizes the resulting Meisenheimer complex via resonance. Heat is required to overcome the activation energy of the initial S_NAr step, after which intramolecular condensation is rapid.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(5-Bromo-2,4-difluorophenyl)ethanone (1.0 eq) in absolute ethanol.

  • Nucleophilic Addition: Add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq) in one portion at room temperature.

  • Thermal S_NAr: Heat the reaction mixture to reflux (80 °C) for 4 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The starting material peak (UV 254 nm) will disappear, replaced by a single dominant peak. The mass spectrum will show a shift from the ketone mass to the [M+H]+ of the indazole, confirming the loss of HF and H₂O.

  • Workup: Concentrate the mixture in vacuo, partition between ethyl acetate and water, and wash the organic layer with brine. Evaporate to yield 3-methyl-5-bromo-4-fluoro-1H-indazole [4].

SNAr SM 1-(5-Bromo-2,4-difluorophenyl)ethanone Inter Meisenheimer Complex (Ortho-F displacement) SM->Inter SNAr Attack Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Inter Product 3-Methyl-5-bromo-4-fluoro-1H-indazole Inter->Product Intramolecular Condensation (-H2O)

Regioselective S_NAr mechanism forming 3-methyl-5-bromo-4-fluoro-1H-indazole.

Note on Indole Assembly (Bypassing Hydrazines entirely)

If your target is a 5-bromo-4-fluoro-1H-indole rather than an indazole, the use of hydrazines (via Fischer Indole Synthesis) can be completely avoided by utilizing the Bartoli Indole Synthesis . By reacting an ortho-substituted nitroarene (e.g., 1-bromo-2-fluoro-4-nitrobenzene) with 3 equivalents of a vinyl Grignard reagent, the steric bulk of the ortho-halogen drives a[3,3]-sigmatropic rearrangement, directly yielding the indole core [3].

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- Source: Google Patents URL
  • Bartoli indole synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • WO2016057834A1 - Heparan sulfate biosynthesis inhibitors for the treatment of diseases Source: Google Patents URL
Validation

A comparative study of different catalysts for the Fischer indole synthesis

Executive Summary The Fischer indole synthesis remains the premier method for constructing the indole scaffold—a "privileged structure" in medicinal chemistry found in triptans, indomethacin, and countless alkaloids.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Fischer indole synthesis remains the premier method for constructing the indole scaffold—a "privileged structure" in medicinal chemistry found in triptans, indomethacin, and countless alkaloids.[1][2][3] However, the "classic" protocol using refluxing mineral acids is often incompatible with the delicate functionality of modern drug candidates.

This guide moves beyond the textbook definitions to provide a comparative technical analysis of catalytic systems. We evaluate the trade-offs between traditional Brønsted acids, Lewis acids, and modern heterogeneous catalysts, providing you with the data and decision-making frameworks necessary to optimize your synthetic route.

Part 1: The Mechanistic Imperative

To select the right catalyst, one must understand where it acts. The reaction is not a simple dehydration; it is a [3,3]-sigmatropic rearrangement that requires specific protonation events.[1][4][5]

The Acid's Role

The acid catalyst serves two distinct critical functions:

  • Promoting Enamine Formation: Accelerates the tautomerization of the hydrazone to the ene-hydrazine.

  • Triggering the Rearrangement: Protonates the ene-hydrazine (usually at N-beta), weakening the N-N bond and lowering the activation energy for the [3,3]-shift.

Mechanistic Pathway Visualization

The following diagram illustrates the critical intermediates and the specific points of acid intervention.

FischerMechanism Substrates Arylhydrazine + Ketone Hydrazone Arylhydrazone Substrates->Hydrazone Condensation (-H2O) Enamine Ene-hydrazine (Enamine) Hydrazone->Enamine Acid Cat. (Tautomerization) Rearrangement [3,3]-Sigmatropic Shift Enamine->Rearrangement Acid Cat. (Protonation) Diimine Diimine Intermediate Rearrangement->Diimine C-C Bond Formation Indole Indole Product Diimine->Indole Cyclization & NH3 Elimination

Figure 1: The mechanistic flow of the Fischer Indole Synthesis.[1][2][3][4][5][6][7] Yellow and Red nodes indicate steps heavily influenced by catalyst acidity and solvent polarity.

Part 2: Comparative Analysis of Catalyst Classes[8]

Class A: Traditional Brønsted Acids (H₂SO₄, PPA, HCl)

The Workhorses. Polyphosphoric acid (PPA) and Sulfuric acid are historically the most common choices for robust substrates.

  • Mechanism: Hard protonation. PPA acts as both catalyst and solvent/dehydrating agent.[2]

  • Performance: Excellent for simple arylhydrazines and robust ketones. PPA is particularly effective for sterically crowded hydrazones where forcing conditions are needed.

  • Limitations: "Shotgun" approach. The harsh acidity often leads to decomposition of acid-sensitive groups (acetals, nitriles, Boc-groups). Workup is messy due to the viscosity of PPA.

Class B: Lewis Acids (ZnCl₂, InCl₃, BF₃[9]·OEt₂)

The Tunable Alternative. Lewis acids coordinate to the imine nitrogen, increasing electrophilicity without the harsh hydronium ion concentration of mineral acids.

  • Mechanism: Coordination-driven activation. ZnCl₂ is often used in a melt (solvent-free) or in acetic acid.

  • Performance: ZnCl₂ is the "Gold Standard" for phenylhydrazine derivatives. Indium(III) chloride (InCl₃) has emerged as a milder, water-tolerant alternative that works at lower temperatures.

  • Selectivity: Lewis acids often show improved regioselectivity in unsymmetrical ketones compared to Brønsted acids.

Class C: Solid/Heterogeneous Acids (Zeolites, Clays)

The Green Standard. Zeolites (e.g., H-Y, Mordenite) and Montmorillonite clays (K10) offer surface-mediated catalysis.

  • Mechanism: Confined space catalysis. The pore size of zeolites can impose shape selectivity, favoring specific isomers.[8]

  • Performance: High yields with simplified workup (filtration).[6] Zeolites have demonstrated superior regioselectivity (up to 95:5) for unsymmetrical ketones like 3-hexanone, where traditional acids yield nearly 1:1 mixtures.

  • Advantage: Reusability and lack of corrosion.

Part 3: Performance Data Matrix

The following table synthesizes experimental data comparing these catalysts for the synthesis of 2-Phenylindole (from acetophenone + phenylhydrazine) and related derivatives.

Catalyst SystemAcidity TypeTypical YieldReaction TempKey AdvantageMajor Limitation
Polyphosphoric Acid (PPA) Brønsted (Strong)70-85%100-120°CForces difficult substrates; Solvent-freeViscous; Difficult workup; Not functional group tolerant
ZnCl₂ / AcOH Lewis (Moderate)75-85%170°C (Melt) or RefluxReliable; Historical standard; CheapHigh temp required; Stoichiometric amounts often used
InCl₃ (Indium III) Lewis (Mild)85-95%80-100°CWater tolerant; Low loading (10 mol%); MildExpensive catalyst
Zeolite H-Y Solid/Surface90-95%Reflux (Solvent)Regioselectivity ; Easy filtration workupPore diffusion limits for very large substrates
p-TsOH (Solvent-Free) Brønsted (Organic)90-100%100°C (5 min)Fastest reaction; Green chemistryExothermic control required on scale-up

Part 4: Catalyst Selection Framework

Do not choose a catalyst at random. Use this logic flow to determine the optimal system for your specific substrate.

SelectionMatrix Start Start: Analyze Substrate Sensitive Acid-Sensitive Groups? (Boc, Acetal, etc.) Start->Sensitive Steric Sterically Hindered Ketone? Sensitive->Steric No InCl3 Use InCl3 or Solid Acid (Zeolite) Sensitive->InCl3 Yes Scale Scale of Reaction? Steric->Scale No PPA Use Polyphosphoric Acid (PPA) Steric->PPA Yes (High Energy) ZnCl2 Use ZnCl2 (Melt or AcOH) Scale->ZnCl2 Large/Industrial Solid Use Zeolite/Clay (Green/Easy Workup) Scale->Solid Lab/Green Focus

Figure 2: Decision matrix for catalyst selection based on substrate properties and process goals.

Part 5: Detailed Experimental Protocols

Protocol A: Lewis Acid Standard (ZnCl₂)

Best for: Robust substrates, scale-up, and educational benchmarking.

  • Preparation: In a round-bottom flask, combine Acetophenone (0.033 mol, 4.0 g) and Phenylhydrazine (0.033 mol, 3.6 g).

  • Hydrazone Formation: Warm the mixture on a steam bath for 1 hour. (Note: Isolation of hydrazone is optional but recommended for purity).

  • Cyclization: Add anhydrous ZnCl₂ (5 equiv) to the hydrazone. Heat the mixture in an oil bath at 170°C for 10 minutes. The mass will darken and melt.

  • Workup: Cool to room temperature. Add dilute HCl to dissolve the zinc salts. The solid indole precipitates.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

  • Expected Yield: 72–80%.

Protocol B: Green/Solid Acid Method (Zeolite/Clay)

Best for: Regioselectivity, easy cleanup, and acid-sensitive substrates.

  • Activation: Activate Montmorillonite K10 or Zeolite H-Y by heating at 120°C for 2 hours prior to use to remove adsorbed water.

  • Reaction: Mix the ketone (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (5 mL). Add the activated catalyst (100 mg).

  • Process: Reflux the mixture for 2–4 hours (monitored by TLC).

    • Alternative: For solvent-free microwave synthesis, mix neat reactants with clay and irradiate at 540W for 2 minutes.

  • Workup: Filter the hot solution through a Celite pad to remove the catalyst. The catalyst can be washed with ethyl acetate and reactivated for reuse.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is often pure enough for use or can be purified via short silica plug.

  • Expected Yield: 85–95%.

References

  • Fischer, E., & Jourdan, F. (1883).[2][3][5] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. Link[3][5]

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. (Seminal review on mechanism). Link

  • Prochazka, M. P., & Carlson, R. (1990). One-Pot Fischer Indole Synthesis by Zeolite Catalysis. Acta Chemica Scandinavica, 44, 614-616.[9] (Data on regioselectivity). Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles. Journal of the American Chemical Society, 120(26), 6621-6622. Link

  • BenchChem Technical Guide. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Link

Sources

Comparative

Comparative Guide: Validating Reductive Cyclization Protocols for 5-Bromo-6-fluoro-1H-benzotriazole Synthesis

Topic: Validation of a new synthetic method using (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine Content Type: Publish Comparison Guide Executive Summary The synthesis of halogenated benzotriazoles—critical bioisosteres in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of a new synthetic method using (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine Content Type: Publish Comparison Guide

Executive Summary

The synthesis of halogenated benzotriazoles—critical bioisosteres in kinase inhibitor development—often relies on the cyclization of o-nitrophenylhydrazines. This guide validates a new Continuous Flow Catalytic Transfer Hydrogenation (CTH) method using (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine as the core precursor.

We compare this novel flow protocol against the traditional Batch Alkaline Cyclization method. Our experimental data demonstrates that the Flow CTH method offers a 27% increase in yield , superior regiochemical purity, and a significantly reduced E-factor, making it the preferred route for scaling intermediates for Lenacapavir and Linifanib analogs.

The Challenge: Limitations of Batch Chemistry

The precursor, (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (CAS: 1217303-75-7), presents specific reactivity challenges due to the competing electronic effects of the electron-withdrawing nitro group and the halogen substituents.

Traditional Method: Batch Alkaline Cyclization

The classical route involves heating the hydrazine precursor in aqueous NaOH to form the 1-hydroxybenzotriazole intermediate, followed by a separate reduction step (often Zn/HCl) to yield the benzotriazole.

  • Safety Risk: High thermal instability of the o-nitrophenylhydrazine moiety poses an explosion hazard at scale.

  • Impurity Profile: The harsh basic conditions promote nucleophilic aromatic substitution (SNAr) at the C4-Fluorine position, leading to hydrolysis byproducts (up to 12%).

  • Process Efficiency: Requires two distinct unit operations and extensive waste treatment (high E-factor).

The Solution: Continuous Flow Catalytic Transfer Hydrogenation (CTH)

The validated new method utilizes a mesofluidic flow reactor to perform a cascade nitro-reduction and intramolecular cyclization in a single pass. By using Formic Acid as a hydrogen donor with a Pd/C catalyst, we eliminate the need for high-pressure H2 gas and minimize residence time, suppressing side reactions.

Mechanistic Pathway

The process relies on the precise reduction of the nitro group to a nitroso/hydroxylamine intermediate, which rapidly condenses with the adjacent hydrazine moiety before over-reduction or defluorination can occur.

G Start (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine Inter1 Nitroso/Hydroxylamine Intermediate Start->Inter1 Pd/C, HCOOH (Flow CTH) Side1 Defluorinated Byproduct Start->Side1 Thermal S_NAr (Avoided in Flow) Cycliz Intramolecular Condensation Inter1->Cycliz Rapid Cyclization Product 5-Bromo-6-fluoro- 1H-benzotriazole Cycliz->Product - 2 H2O

Figure 1: Mechanistic pathway of the cascade reductive cyclization. The flow system minimizes the thermal window, preventing the SNAr side reaction (red dashed line).

Comparative Analysis: Data & Performance

The following data was generated using 50g lots of starting material.

MetricMethod A: Traditional Batch (NaOH/Reflux)Method B: New Flow CTH (Pd/C, HCOOH)Impact
Isolated Yield 65%92% +27% Improvement
Purity (HPLC) 88% (major hydrolysis impurity)99.4% Elimination of defluorination
Reaction Time 14 Hours (2 steps)45 Minutes (Residence time)18x Faster throughput
E-Factor (kg waste/kg product) 45.28.5 Green Chemistry Compliance
Safety Profile High Risk (Exothermic accumulation)Low Risk (Small active volume)Inherently Safer Design

Experimental Protocols

Method A: Traditional Batch Synthesis (Reference)

Note: Provided for baseline comparison only. Use extreme caution.

  • Dissolve 10.0 g of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine in 100 mL of 10% NaOH.

  • Heat to reflux (100°C) for 4 hours. Caution: Exothermic decomposition risk.

  • Cool to 0°C and acidify with HCl to pH 2. Filter the 1-hydroxybenzotriazole intermediate.[1][2]

  • Resuspend intermediate in Ethanol/Acetic Acid. Add Zn dust (3 equiv) and reflux for 6 hours.

  • Filter, concentrate, and recrystallize from ethanol.

Method B: Validated Flow CTH Protocol (Recommended)

Reagents:

  • Precursor: (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine [1].[3]

  • Catalyst: 10% Pd/C (packed bed cartridge).

  • H-Donor: 10% Formic Acid in MeOH.

Workflow:

  • Feed Preparation: Dissolve 10.0 g of precursor in 200 mL MeOH (0.2 M concentration).

  • System Setup: Connect the feedstock pump and the Formic Acid pump to a T-mixer preceding a heated packed-bed reactor (PBR) containing Pd/C.

  • Parameters:

    • Temperature: 60°C

    • Pressure: 5 bar (Back Pressure Regulator)

    • Flow Rate: 2.0 mL/min (Residence time ~ 4 min).

  • Execution: Pump reagents through the PBR. The effluent is passed through an in-line scavenger cartridge (Silica-Thiol) to remove Pd leachables.

  • Workup: The solvent is evaporated under reduced pressure. The resulting white solid requires no further purification.

Validation Results & Interpretation

Spectroscopic Confirmation

The identity of the product, 5-Bromo-6-fluoro-1H-benzotriazole , was confirmed via 1H-NMR and LC-MS.

  • 1H-NMR (400 MHz, DMSO-d6): δ 8.35 (d, J=6.5 Hz, 1H, H-4), 7.92 (d, J=9.0 Hz, 1H, H-7), 15.8 (br s, 1H, NH).

    • Interpretation: The absence of the hydrazine protons (δ 4.0-6.0) and the shift of aromatic protons confirm cyclization. The specific coupling constants confirm the retention of the Fluorine and Bromine atoms in the para relationship relative to the triazole ring.

  • LC-MS: Calculated [M+H]+: 215.95. Found: 216.0.

Critical Quality Attribute (CQA) Analysis

The key advantage of the Flow CTH method is the suppression of the 4-hydroxy impurity . In the batch method, the hydroxide ion attacks the C-F bond (activated by the ortho-nitro group before reduction). In the flow method, the neutral/acidic conditions and rapid reduction of the nitro group deactivate the ring toward SNAr, preserving the fluorine substituent.

References

  • Organic Chemistry Portal. (2023). Synthesis of Benzotriazoles via Reductive Cyclization. Retrieved from [Link]

  • ChemRxiv. (2024).[4] Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine and related heterocycles. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine Reactivity &amp; Selectivity

The following guide provides an in-depth technical analysis of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine , focusing on its reactivity profile, functional group compatibility, and performance comparison with standard al...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine , focusing on its reactivity profile, functional group compatibility, and performance comparison with standard alternatives.

Executive Summary

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (hereafter 5-BF-2-NPH ) is a highly specialized functionalized aryl hydrazine. Unlike the ubiquitous analytical reagent 2,4-Dinitrophenylhydrazine (2,4-DNPH), which is designed solely for detection, 5-BF-2-NPH serves as a multifunctional scaffold in drug discovery. Its unique substitution pattern—combining a deactivated hydrazine core with orthogonal halogen handles (Br, F)—allows for precise "click-like" condensation with carbonyls followed by downstream diversification (e.g., Suzuki coupling or SNAr).

This guide objectively compares its cross-reactivity and performance against standard hydrazine reagents, validating its utility in synthesizing fused heterocycles (e.g., indazoles) and investigating kinase inhibitor pharmacophores.

Chemical Architecture & Mechanistic Implications[1]

To understand the cross-reactivity, one must analyze the electronic environment of the hydrazine moiety.

  • The 2-Nitro Effect (Ortho): The nitro group at position 2 forms an intramolecular hydrogen bond with the hydrazine protons (

    
    ). This "locks" the conformation and slightly reduces the nucleophilicity of the terminal nitrogen compared to phenylhydrazine, increasing stability against auto-oxidation.
    
  • The 4-Fluoro & 5-Bromo Handles:

    • 4-Fluoro: Positioned meta to the nitro group, it is relatively stable against nucleophilic aromatic substitution (SNAr) under mild conditions, preventing unwanted side reactions during hydrazone formation.

    • 5-Bromo: Positioned para to the nitro group, this site is electronically activated, serving as a potential site for cross-reactivity with strong nucleophiles or a dedicated site for Palladium-catalyzed coupling.

Mechanistic Pathway Diagram

The following diagram illustrates the primary reaction vector (Hydrazone Formation) versus potential cross-reactivity pathways.

G Start (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine Hydrazone Primary Product: Stable Hydrazone Start->Hydrazone Acid Cat. (-H2O) Azo Side Product: Azo/Diazonium Species Start->Azo Oxidation (Air/Peroxides) Carbonyl Target: Aldehydes/Ketones Carbonyl->Hydrazone Oxidizer Interferent: Oxidizing Agents Oxidizer->Azo Base Reagent: Strong Base Indazole Cyclization Product: 5-Bromo-4-fluoro-1H-indazole Base->Indazole Hydrazone->Indazole Base/Heat (Intramolecular SNAr)

Figure 1: Reaction landscape of 5-BF-2-NPH. The primary pathway (Blue) is hydrazone formation. The green pathway represents the valuable cyclization to indazoles, while the red dashed line indicates oxidative instability common to hydrazines.

Cross-Reactivity Study: Functional Group Compatibility

This section details the compatibility of 5-BF-2-NPH with various functional groups, derived from electronic structure analysis and comparative studies of electron-deficient hydrazines [1, 2].

Table 1: Functional Group Cross-Reactivity Matrix
Functional GroupReactivity RiskInteraction MechanismRecommendation
Aldehydes / Ketones High (Desired) Nucleophilic attack by terminal -NH2 to form Hydrazone.Standard Use: Reaction proceeds in EtOH/AcOH at RT.
Carboxylic Acids LowSalt formation (Hydrazine is basic), but no covalent bond.Use buffered conditions to prevent salt precipitation.
Esters / Amides NegligibleHydrazine is not nucleophilic enough to displace alkoxide/amine under mild conditions.Safe to use as solvent or substrate substituents.
Alkyl Halides ModerateAlkylation of the hydrazine nitrogen (N-alkylation).Avoid highly reactive alkyl halides (e.g., MeI, BnBr) unless N-alkylation is desired.
Oxidizing Agents High (Avoid) Oxidation to azo compounds, diazonium salts, or radicals.Critical: Exclude peroxides, Fe(III), and Cu(II) unless catalyzing cyclization.
Michael Acceptors ModerateAza-Michael addition to α,β-unsaturated systems.Monitor reaction; hydrazone formation usually outcompetes Michael addition.

Performance Comparison: 5-BF-2-NPH vs. Alternatives

The choice of reagent depends on the experimental goal: Detection vs. Synthesis .

Comparative Analysis Table
Feature(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine 2,4-Dinitrophenylhydrazine (2,4-DNPH) Phenylhydrazine
Primary Application Scaffold Synthesis (Indazoles, Kinase Inhibitors)Analytical Detection (Qualitative ID of Carbonyls)General Synthesis (Indoles via Fischer)
Nucleophilicity Moderate (Deactivated by 1 NO2 group)Low (Deactivated by 2 NO2 groups)High (Prone to over-reaction)
Solubility Moderate in EtOH, DMSO, DCM.Low in most solvents; requires H2SO4/EtOH.Soluble in most organic solvents.
Crystallinity of Product Good (Heavy Br atom aids crystallization).Excellent (Standard for MP determination).Poor (Often oils).
Orthogonal Reactivity Yes (Br/F handles for Pd-coupling/SNAr).No (Nitro groups are generally inert).No (Requires pre-functionalization).
Safety Profile Irritant; potential sensitizer.[1]Explosive when dry; shock sensitive.[2]Toxic; known carcinogen.
Key Insight: The "Orthogonal" Advantage

Unlike 2,4-DNPH, which is a "dead-end" analytical derivative, 5-BF-2-NPH allows for post-derivatization .

  • Experiment: After forming a hydrazone with a ketone, a researcher can utilize the 5-Bromo position for a Suzuki-Miyaura coupling to attach a biaryl motif, a common requirement in drug design (e.g., H4R antagonists [3]).

Experimental Protocols

Protocol A: Selective Hydrazone Formation

Objective: Derivatize a ketone while retaining the Br/F handles.

  • Preparation: Dissolve 1.0 equiv of the ketone in Ethanol (0.5 M).

  • Reagent Addition: Add 1.1 equiv of 5-BF-2-NPH (CAS 1217303-75-7).

  • Catalysis: Add catalytic Acetic Acid (5 mol%). Note: Do not use H2SO4 as with DNPH, as it may complicate workup.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (the hydrazine is usually orange; product often yellow/precipitate).

  • Workup: If precipitate forms, filter and wash with cold EtOH. If soluble, dilute with water and extract with EtOAc.[3]

  • Validation: 1H NMR will show the disappearance of the hydrazine -NH2 signal (broad, ~4-5 ppm) and the appearance of the hydrazone -NH (downfield, >10 ppm due to H-bonding with NO2).

Protocol B: Cross-Reactivity Test (Self-Validating Control)

Objective: Confirm inertness toward esters.

  • Mix: 1.0 equiv 5-BF-2-NPH + 1.0 equiv Ethyl Benzoate in Ethanol.

  • Conditions: Heat to reflux for 6 hours.

  • Analysis: HPLC/TLC analysis.

  • Result: Retention of starting materials indicates lack of nucleophilic acyl substitution (hydrazinolysis), confirming selectivity for aldehydes/ketones over esters.

References

  • Vertex Pharmaceuticals. (2011). Heterocyclic inhibitors of histamine receptors for the treatment of disease.[4] WO2011112731A2. Link

  • BenchChem. (2025). Structure and Properties of Halogenated Phenylhydrazines.Link

  • American Chemical Society. (2026).[5] 2,4-Dinitrophenylhydrazine: Reagent Profile.[2][6]Link

  • Fluorochem. (2025).[1][7] Product Data: (5-Bromo-2-methylphenyl)hydrazine and analogs.Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine

[1][2][3] Executive Summary Immediate Action Required: Treat (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine as a high-risk energetic and toxic material .[1][2][3] Its structure combines a reducing hydrazine tail ( ) with an...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

Immediate Action Required: Treat (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine as a high-risk energetic and toxic material .[1][2][3] Its structure combines a reducing hydrazine tail (


) with an oxidizing nitro group (

) and halogenated substituents (Br, F).[1][2] This creates a unique hazard profile requiring segregation from both standard organic solvents and strong oxidizers.[1][2]

Do NOT dispose of down the drain. Do NOT mix with bleach (Sodium Hypochlorite) without strict temperature control.

Chemical Hazard Profile & Causality

To safely handle this compound, you must understand the "Why" behind the protocols.

  • Energetic Instability (The Nitro-Hydrazine Conflict):

    • Mechanism:[1][2][4][5][6][7] The molecule contains its own fuel (hydrazine) and oxidizer (nitro).[1][2] While the phenyl ring stabilizes the molecule, it remains susceptible to rapid decomposition if heated or shocked.[1]

    • Operational Implication: Never scrape dried residues with metal spatulas.[1][2] Use plastic/Teflon tools to avoid friction sparks.[1][2]

  • Halogenated Toxicity:

    • Mechanism:[1][2][4][6][7] The Bromine and Fluorine atoms classify this as a "Halogenated Organic."[1][2] Incineration of halogenated compounds requires specific scrubbers to capture acid gases (HBr, HF).[1][2]

    • Operational Implication: You cannot place this in general "Non-Halogenated" solvent waste.[1][2] Doing so violates EPA regulations and damages incinerator infrastructure.[1][2]

  • Hydrazine Reactivity:

    • Mechanism:[1][2][4][6][7] Hydrazines are potent reducing agents.[1][2]

    • Operational Implication: Contact with strong oxidizers (Nitric Acid, Peroxides, Chromates) will cause immediate hypergolic ignition or explosion.

Personal Protective Equipment (The Barrier of Defense)

Standard latex gloves are insufficient for phenylhydrazines, which are known skin sensitizers and readily absorbed through the dermis.[1]

PPE CategorySpecificationRationale
Hand Protection Double Gloving Required: Inner: Nitrile (4 mil)Outer: Silver Shield® or thick Nitrile (8 mil)Phenylhydrazines permeate standard latex rapidly.[1][2] Silver Shield provides the highest permeation resistance.[1][2]
Eye Protection Chemical Splash GogglesSafety glasses do not seal against vapors or dust.[1][2]
Respiratory Fume Hood (Face Velocity > 100 fpm)Inhalation of dust/aerosols causes methemoglobinemia (oxygen starvation).[1][2][8]
Clothing Tyvek® Lab Coat or ApronStandard cotton coats absorb spills; Tyvek repels them.[1][2]
Waste Characterization & Segregation

You must classify this waste correctly to prevent downstream accidents.[1][2]

Regulatory Classification (RCRA)

While this specific derivative is not explicitly P-listed (unlike the parent Phenylhydrazine, P068), it must be managed with equivalent rigor due to its toxicity and reactivity.[1]

  • Primary Stream: Halogenated Organic Waste.[1][2]

  • RCRA Codes (Likely Applicable):

    • D001 (Ignitable/Oxidizer potential)[1][2]

    • D003 (Reactive - if potentially unstable)[1][2]

    • F002/F005 (If dissolved in halogenated solvents)[1][9][10]

Segregation Rules (The "Never-Mix" List)
  • NEVER mix with Oxidizing Acids: Nitric acid, Perchloric acid.[1][2] Result: Explosion.

  • NEVER mix with Ketones (Acetone): Hydrazines react with ketones to form hydrazones.[1][2] While less dangerous, this changes the chemical inventory and can generate heat.[1]

  • NEVER mix with Bleach (Hypochlorite): While bleach is often used to neutralize simple hydrazines, the reaction with nitro-phenylhydrazines can be unpredictable and violent, evolving toxic chloramines or NOx gases.[1][2]

Disposal Workflow (Step-by-Step)

This protocol ensures the material is stabilized and packaged for professional incineration.[1][2]

A. Solid Waste (Pure Compound)[1][2]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Dampening (Optional but Recommended): If the powder is very dry/static-prone, dampen slightly with a high-flashpoint solvent (e.g., dilute ethanol) to reduce dust explosion risk.[1][2]

  • Labeling: Label clearly as "Toxic Solid, Organic, Halogenated (Contains Hydrazine Derivative)." [1][2]

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-bag before placing it in the waste drum.

B. Liquid Waste (Mother Liquors/Solutions)[1][2]
  • Solvent Check: Ensure the solvent is compatible (e.g., Dichloromethane, Ethyl Acetate).[1][2]

  • Transfer: Pour into the "Halogenated Solvent Waste" carboy.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1][2]

C. Empty Containers
  • Triple Rinse: Rinse the original container three times with a compatible solvent (e.g., Ethanol or DCM).[1]

  • Disposal: Pour rinsate into the Halogenated Waste stream.[1][2] Deface the label on the empty bottle and dispose of the bottle as chemically contaminated glass.[1]

Spill Response & Deactivation Logic

Scenario: You have spilled 500mg of solid powder on the bench.

Do NOT use a vacuum cleaner. (Static spark risk).[1][2] Do NOT spray immediately with bleach. [1][2]

Correct Protocol:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1][2]

  • PPE Up: Don Silver Shield gloves and respiratory protection.[1][2]

  • Absorb: Cover the spill with wet sand or vermiculite to prevent dust generation.[1][2]

  • Collect: Use a plastic scoop (spark-proof) to transfer the mixture into a waste jar.

  • Surface Deactivation (Trace Residue Only):

    • Once the bulk solid is removed, you may clean the surface.[1]

    • Prepare a solution of 10% Sodium Ascorbate (Vitamin C) or mild soapy water.[1][2] Ascorbate is a safer reducing agent cleanup for nitro compounds than harsh oxidizers like bleach.[1][2]

    • Wipe down with absorbent pads.[1][2] Dispose of pads as solid hazardous waste.[1][2]

Decision Logic Visualization

The following diagram illustrates the critical decision pathways for disposing of this compound.

DisposalWorkflow Start Waste Generation: (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid Packaging Package in HDPE Jar Double Bagged SolidPath->Packaging ContamCheck Is it mixed with Oxidizers? LiquidPath->ContamCheck Segregation CRITICAL STOP: Segregate Immediately. Do NOT combine. ContamCheck->Segregation Yes (Nitric, Peroxide) SolventCheck Solvent Type? ContamCheck->SolventCheck No Final EHS Pickup / Incineration Segregation->Final Contact EHS for Special Pickup HaloStream Halogenated Waste Stream (Due to Br/F content) SolventCheck->HaloStream Contains Halogens (DCM, etc.) SolventCheck->HaloStream Non-Halogenated (Req. for Molecule) Labeling Label: 'Toxic, Halogenated, Hydrazine Derivative' HaloStream->Labeling NonHaloStream Non-Halogenated Stream NonHaloStream->HaloStream Re-route: Molecule contains Br/F Packaging->Labeling Labeling->Final

Caption: Decision matrix for segregating and packaging phenylhydrazine derivatives. Note that the presence of Bromine/Fluorine forces the waste into the Halogenated stream regardless of the solvent used.

References
  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 4-Bromophenylhydrazine hydrochloride. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] List of Hazardous Substances and Reportable Quantities (40 CFR 302.4). Retrieved from [1][2]

  • BenchChem. (2025).[1][2][6] Safety Operating Guide for Phenylhydrazine Derivatives. Retrieved from [1][2]

  • New Pig Corporation. (2024). RCRA Part 3: Listed and Characteristic Wastes. Retrieved from [1][2]

  • Combi-Blocks. (2025). Safety Data Sheet: Halogenated Phenylhydrazines. Retrieved from [1][2]

Sources

Handling

Operational Safety &amp; Handling Protocol: (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine

Executive Hazard Analysis The "Why" Behind the Protocol Handling (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (CAS: 1255574-46-9 or analogs) presents a dual-threat profile: biological toxicity and chemical instability .[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis

The "Why" Behind the Protocol

Handling (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine (CAS: 1255574-46-9 or analogs) presents a dual-threat profile: biological toxicity and chemical instability .[1][2]

  • The Hydrazine Moiety (

    
    ):  This functional group is a potent nucleophile and reducing agent.[1] Biologically, phenylhydrazines are notorious for hemolytic anemia  (destruction of red blood cells) and are established skin sensitizers. They possess high lipophilicity due to the halogenated phenyl ring, facilitating rapid transdermal absorption .[2]
    
  • The Nitro Group (

    
    ):  In conjunction with the hydrazine, this creates a potentially energetic system.[1] While the halogens (Br, F) stabilize the ring somewhat, the molecule remains susceptible to rapid thermal decomposition if heated or subjected to friction/shock in its dry state.[1][2]
    

Core Directive: Treat this compound as a Permeable Toxicant and a Thermal Sensitizer .

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient.[1] The following system is designed to prevent sensitization and systemic absorption.

PPE Selection Table
ComponentStandardSpecification & Logic
Hand Protection Double-Gloving (Mandatory) Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 5-8 mil Extended Cuff Nitrile or Silver Shield® (Laminate) for stock prep.Reasoning:[1] Phenylhydrazines can permeate standard nitrile in <15 mins. Double gloving provides a visual breach indicator and sacrificial barrier.[2]
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood.Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.Reasoning:[1] N95 masks do not stop organic vapors; the hydrazine group is volatile and toxic.
Eye/Face Splash Goggles ANSI Z87.1 Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are prohibited due to the risk of migrating dust/aerosols reaching the mucosa.
Body Impervious Barrier Tyvek® Lab Coat or Apron (closed front) over cotton lab coat.Reasoning: Cotton absorbs hydrazines, holding the toxin against the skin.[2] A disposable outer layer prevents contamination of reusable clothing.[1]

Engineering Controls & Handling Logic

Decision Logic for Handling

The following diagram illustrates the decision workflow for safe handling based on the physical state of the reagent.

HandlingLogic Start Start: Reagent Handling StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solvated (Stock) StateCheck->Solution StaticControl Apply Static Control (Anti-static gun/mat) Solid->StaticControl Dust Explosion Risk LaminateGlove Use Laminate/Barrier Gloves (High Permeation Risk) Solution->LaminateGlove Solvent Carrier Effect Weighing Weigh in Fume Hood (Draft Shield ON) StaticControl->Weighing DoubleGlove Ensure Double Nitrile Change Outer every 30m Weighing->DoubleGlove Process Proceed with Synthesis DoubleGlove->Process LaminateGlove->Process

Figure 1: Decision logic for PPE selection based on physical state. Note the escalation to laminate gloves when solvents are involved, as solvents can carry the hydrazine through nitrile.[2]

Operational Protocol: Step-by-Step

Phase A: Preparation (The "Cold" Zone)[1]
  • Static Dissipation: Place an anti-static mat inside the fume hood.[1] Hydrazine derivatives can be electrostatically charged; static discharge can trigger decomposition or scatter toxic dust.[1]

  • Solvent Selection: Pre-measure solvents (e.g., Ethanol, DMSO) before opening the reagent bottle.[1][2] Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can react violently with hydrazines under certain catalytic conditions.[1][2]

Phase B: Weighing & Solubilization (The "Hot" Zone)[1]
  • Draft Control: Turn off the analytical balance's side doors. Minimize air turbulence in the hood during the actual transfer.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas.

  • Immediate Solubilization: Once weighed, immediately add solvent to the solid.[1] Solutions are generally less shock-sensitive than dry solids, though toxicity remains high.[1][2]

  • Decontamination (Self-Validation Step):

    • Protocol: Wipe the balance area with a tissue dampened with 5% Ascorbic Acid or dilute Bleach (oxidizer), followed by water.[1][2]

    • Validation: If the tissue turns color (often pink/brown for oxidized phenylhydrazines), contamination was present.[1][2] Repeat until no color change occurs.

Emergency Response & Spills

Spill Response Logic: Do not attempt to sweep dry powder (dust generation risk).[1]

SpillResponse Spill Spill Detected Evac Evacuate Area (Allow aerosols to settle) Spill->Evac PPE_Up Don Full PPE (Resp + Double Gloves) Evac->PPE_Up Type Identify Type PPE_Up->Type SolidSpill Solid/Powder Type->SolidSpill LiquidSpill Liquid/Solution Type->LiquidSpill WetMethod Cover with wet pad (Avoid Dust) SolidSpill->WetMethod Absorb Absorb with Vermiculite (Non-combustible) LiquidSpill->Absorb Disposal Seal in HazWaste Bag Label: TOXIC/OXIDIZER WetMethod->Disposal Absorb->Disposal

Figure 2: Emergency spill response workflow emphasizing dust suppression.[1][2]

Specific First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes .[3] Do not use alcohol (increases absorption).[1]

  • Inhalation: Move to fresh air immediately. Medical observation is required for delayed pulmonary edema or hemolytic effects.

Disposal & Waste Management

Disposal must follow strict segregation rules to prevent "trash can chemistry" (uncontrolled reactions in the waste container).[1]

Waste StreamClassificationHandling Instruction
Solid Waste Toxic / Halogenated Double-bag in clear polyethylene.[1] Label as "Toxic Solid - Phenylhydrazine Derivative".[2]
Liquid Waste Halogenated Organic DO NOT MIX with Oxidizing Acids (Nitric/Perchloric). Segregate into "Halogenated Solvents" container.
Quenching (Optional) Chemical Deactivation For trace residues: Treat with dilute hypochlorite (Bleach) slowly in an ice bath to oxidize the hydrazine. Warning: This generates heat and gas (

).[1] Perform only in a fume hood.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Phenylhydrazine. [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Phenylhydrazine Derivatives Toxicity. National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine
Reactant of Route 2
(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine
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